2,2'-Bis(bromomethyl)-1,1'-biphenyl
Description
The exact mass of the compound 2,2'-Bis(bromomethyl)biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73047. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Bis(bromomethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis(bromomethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGURZGBXUKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291081 | |
| Record name | 2,2'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-14-5 | |
| Record name | NSC73047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bis(bromomethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2,2'-Bis(bromomethyl)-1,1'-biphenyl" synthesis from 2,2'-dimethylbiphenyl
An In-depth Technical Guide to the Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl from 2,2'-Dimethylbiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a pivotal intermediate in materials science and pharmaceutical development.[1][2] The document details the free-radical bromination of 2,2'-dimethylbiphenyl using N-bromosuccinimide (NBS). It offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, methods for product characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for preparing this versatile chemical building block.[3][4]
Introduction and Strategic Importance
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a highly valuable bifunctional molecule in organic synthesis. Its structure, featuring two reactive bromomethyl groups positioned on a biphenyl scaffold, allows for its use in the construction of complex macrocyclic structures, polymers, and ligands for catalysis. The synthesis of this compound from the readily available precursor, 2,2'-dimethylbiphenyl, is a key transformation that enables these advanced applications. The most effective and widely adopted method for this conversion is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) for the selective bromination of the benzylic positions.[5]
This guide focuses on providing a deep understanding of the underlying principles and practical execution of this synthesis, ensuring high yield and purity while prioritizing laboratory safety.
Mechanistic Rationale: The Free-Radical Pathway
The conversion of 2,2'-dimethylbiphenyl to 2,2'-bis(bromomethyl)-1,1'-biphenyl proceeds via a free-radical chain reaction.[6] The benzylic C-H bonds of the methyl groups are significantly weaker than other sp³ C-H bonds, making them susceptible to radical abstraction. This reactivity is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron is delocalized across the adjacent aromatic ring.[7][8]
The Role of N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used for bromination, it often leads to undesirable side reactions, such as electrophilic addition to the aromatic ring.[9] N-Bromosuccinimide (NBS) is the preferred reagent because it serves as a source for a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) throughout the reaction.[7][8][9] This controlled release is crucial for achieving high selectivity for benzylic substitution over other potential pathways.
The Three Stages of Radical Bromination
The reaction mechanism is classically divided into three stages: initiation, propagation, and termination.[6]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[5] The initiator radical then reacts with trace amounts of HBr present in the reaction to generate the key bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle where the majority of the product is formed.
-
Step 2a: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 2,2'-dimethylbiphenyl, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[7]
-
Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the brominated product and a new bromine radical, which continues the chain.[7] This process occurs on both methyl groups to form the final dibrominated product.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.[6]
Caption: Free-Radical Bromination Mechanism.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted within a certified chemical fume hood.
Reagents and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2,2'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 5.00 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.80 g | 2.2 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.225 g | 0.05 |
| Carbon Tetrachloride (CCl₄)* | CCl₄ | 153.82 | 150 mL | - |
*Note: Due to its toxicity and environmental impact, CCl₄ can be replaced with a safer solvent such as 1,2-dichloroethane or acetonitrile.[10][11] Reaction conditions may require optimization when changing the solvent.
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, filtration apparatus (Büchner funnel), rotary evaporator, and standard laboratory glassware.
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging the Flask: To the flask, add 2,2'-dimethylbiphenyl (5.00 g), N-bromosuccinimide (10.80 g), AIBN (0.225 g), and carbon tetrachloride (150 mL).
-
Reflux: Heat the mixture to reflux using a heating mantle while stirring vigorously. Maintain reflux for 4-6 hours. The reaction is typically accompanied by the solid NBS being replaced by the less dense succinimide, which floats.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the succinimide byproduct.[12]
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 50 mL of water and 50 mL of 5% aqueous sodium bicarbonate solution to remove any remaining acidic impurities.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14][15] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[12]
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or hexane to afford 2,2'-bis(bromomethyl)-1,1'-biphenyl as a white crystalline solid.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 90-92 °C |
| Molecular Formula | C₁₄H₁₂Br₂[16] |
| Molecular Weight | 340.05 g/mol [16] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.5 (s, 4H, -CH₂Br), δ 7.2-7.5 (m, 8H, Ar-H) |
| Mass Spec (EI) | Shows characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) |
Safety and Hazard Management
Adherence to strict safety protocols is mandatory when performing this synthesis.
| Substance | Hazards | Handling Precautions |
| N-Bromosuccinimide (NBS) | Harmful if swallowed, causes severe skin burns and eye damage, respiratory irritant.[17][18][19] | Handle in a fume hood. Wear gloves, safety glasses/face shield, and a lab coat. Avoid inhalation of dust. Store away from moisture.[17][20] |
| Carbon Tetrachloride (CCl₄) | Toxic, suspected carcinogen, environmentally hazardous. | Use only in a well-ventilated fume hood. Avoid all contact with skin and eyes. Prefer safer alternatives when possible.[10] |
| AIBN | Flammable solid, can decompose violently upon heating. | Store in a cool place. Avoid heating directly. |
| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | Lachrymator, causes severe skin burns and eye damage, respiratory irritant.[16] | Handle with appropriate PPE. Avoid creating dust. |
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield are required at all times.[18][21]
Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[20]
Conclusion
The synthesis of 2,2'-bis(bromomethyl)-1,1'-biphenyl from 2,2'-dimethylbiphenyl via Wohl-Ziegler bromination is a highly efficient and reliable method. A thorough understanding of the free-radical mechanism allows for precise control over the reaction, leading to high yields of the desired product. When executed with the stringent safety precautions detailed in this guide, this procedure provides consistent access to a versatile building block essential for advancing research in organic and materials chemistry.
References
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Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
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N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
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Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]
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Selective Benzylic Bromination Using N-Bromosuccinimide. (2025, November 11). SURU Chemical. Retrieved from [Link]
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Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]
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N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]
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MSDS of N-Bromosuccinimide (NBS). (2018, April 20). Capot Chemical. Retrieved from [Link]
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Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]
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N-BROMOSUCCINIMIDE Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]
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Supporting Information for a publication. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Radical bromination. (2018, March 16). YouTube. Retrieved from [Link]
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2,2'-Bis(bromomethyl)-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. (2023, June 16). RSC Publishing. Retrieved from [Link]
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For each compound, predict the major product of free-radical bromination. (n.d.). Pearson. Retrieved from [Link]
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Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994, January 14). Science. Retrieved from [Link]
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Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. (2020, June 14). YouTube. Retrieved from [Link]
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Biphenyl at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
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“Click” dendrimers as efficient nanoreactors in aqueous solvent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved from [Link]
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Synthesis and photochemistry of 2,2′-distyrylbiphenyl and 2,2′-bis-(4-phenylbuta-1,3-dienyl)biphenyl. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]
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Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. (n.d.). ResearchGate. Retrieved from [Link]
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BIS(BROMOMETHYL) COMPOUNDS. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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An In-Depth Technical Guide to 2,2'-Bis(bromomethyl)-1,1'-biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Versatile Building Block
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a halogenated aromatic hydrocarbon that has garnered significant interest in the scientific community as a versatile bifunctional building block. Its structure, featuring a biphenyl core with two reactive bromomethyl groups positioned at the ortho positions, provides a unique steric and electronic profile. This arrangement is crucial for its primary application in the synthesis of complex cyclic systems, particularly medium-sized rings, which are prevalent in many biologically active molecules and advanced materials. The restricted rotation around the central carbon-carbon single bond due to the bulky ortho substituents introduces the concept of atropisomerism, a form of axial chirality that is of growing importance in modern drug design.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂Br₂ | [4] |
| Molecular Weight | 340.05 g/mol | [4] |
| CAS Number | 38274-14-5 | [4] |
| Appearance | White solid, powder, or crystals | [3] |
| Melting Point | 90-92 °C | [4] |
| Boiling Point | 421.3 °C at 760 mmHg; 148-150 °C at 0.002 Torr | [3] |
| Density | 1.591 g/cm³ | [3] |
| IUPAC Name | 1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene | [4] |
Synthesis and Mechanism
The most common and efficient method for the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is the free-radical bromination of its precursor, 2,2'-dimethylbiphenyl. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or light, in a non-polar solvent like carbon tetrachloride or cyclohexane.
The reaction proceeds via a classic free-radical chain mechanism:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts a benzylic hydrogen from 2,2'-dimethylbiphenyl. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with another molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain. This process is repeated on the second methyl group to afford the desired 2,2'-bis(bromomethyl)-1,1'-biphenyl.
-
Termination: The reaction is terminated by the combination of any two radical species.
Detailed Experimental Protocol: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
This protocol is adapted from established procedures for benzylic bromination using N-bromosuccinimide.[3][5][6]
Materials:
-
2,2'-Dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-dimethylbiphenyl (1.0 eq) in anhydrous carbon tetrachloride (or cyclohexane).
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated and maintained using a heat lamp or an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, indicated by the consumption of the starting material and the succinimide floating on top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate sequentially with a 10% aqueous sodium sulfite solution (to remove any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 2,2'-Bis(bromomethyl)-1,1'-biphenyl as a white crystalline solid.
Chemical Reactivity and Applications
The chemical reactivity of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is dominated by the two benzylic bromide functional groups. These groups are excellent leaving groups and are susceptible to nucleophilic substitution reactions (typically SN2). This high reactivity makes the compound an ideal precursor for the synthesis of a variety of derivatives.
Cyclization Reactions: A Gateway to Constrained Systems
A primary application of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is in the synthesis of seven-membered rings through intramolecular cyclization reactions. The proximity of the two bromomethyl groups facilitates the formation of a bridge across the biphenyl core.
Detailed Experimental Protocol: Synthesis of Dibenzo[a,c]cycloheptene-6-thione
This protocol demonstrates a typical cyclization reaction using 2,2'-Bis(bromomethyl)-1,1'-biphenyl to form a seven-membered ring containing a sulfur atom.
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,2'-Bis(bromomethyl)-1,1'-biphenyl (1.0 eq) in ethanol.
-
In a separate flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of water and add it to the ethanolic solution of the biphenyl derivative.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford dibenzo[a,c]cycloheptene-6-thione.
Relevance in Drug Development: The Atropisomerism Advantage
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The 2,2'-disubstitution pattern in 2,2'-Bis(bromomethyl)-1,1'-biphenyl and its derivatives is of particular interest due to the phenomenon of atropisomerism. The steric hindrance caused by the ortho substituents restricts the free rotation around the C-C single bond connecting the two phenyl rings, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric.[1][2]
This conformational restriction can be a powerful tool in drug design for several reasons:
-
Increased Potency and Selectivity: By locking a molecule into a specific, biologically active conformation that preferentially binds to a target protein, the entropic penalty of binding is reduced, which can lead to increased potency. Furthermore, different atropisomers can exhibit distinct biological activities and selectivities, allowing for the development of highly specific drugs.[8][9][10]
-
Improved Pharmacokinetic Properties: Constraining the flexibility of a molecule can lead to improved metabolic stability and other desirable pharmacokinetic properties.
-
Novel Intellectual Property: The synthesis and isolation of single atropisomers can provide a strong basis for new intellectual property in a competitive pharmaceutical landscape.
While 2,2'-Bis(bromomethyl)-1,1'-biphenyl itself is not a therapeutic agent, the seven-membered ring systems synthesized from it, such as dibenzo[a,c]cycloheptenes, are found in a variety of biologically active compounds, including antihistamines and antidepressants. The ability to introduce conformational constraints into these scaffolds through the use of this versatile building block is a valuable strategy for medicinal chemists.
Safety and Handling
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an accessible starting material for a wide range of chemical transformations. Its utility is most prominently demonstrated in the construction of constrained cyclic systems, which are of significant interest in materials science and medicinal chemistry. The inherent atropisomerism of its derivatives offers a sophisticated strategy for the design of highly potent and selective drug candidates. As the demand for novel molecular architectures continues to grow, the importance of foundational building blocks like 2,2'-Bis(bromomethyl)-1,1'-biphenyl in enabling innovative chemical synthesis will undoubtedly persist.
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Organic Syntheses. LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Available from: [Link]
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eScholarship.org. Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity. Available from: [Link]
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Introduction: The Structural Significance of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a key bifunctional organic intermediate whose utility in synthetic chemistry is anchored to its unique structural framework. As a biphenyl derivative, it possesses atropisomerism, a form of chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[1] The two bromomethyl groups serve as reactive handles for a variety of nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of complex macrocycles, ligands for asymmetric catalysis, and novel materials.[2]
Precise structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, offering insights into signal assignment, the underlying principles of chemical shifts and coupling, and a validated protocol for data acquisition.
¹H NMR Spectral Analysis
The proton NMR spectrum provides critical information about the electronic environment of hydrogen atoms in a molecule. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, the spectrum is characterized by two main regions: the aliphatic region for the bromomethyl protons and the aromatic region for the biphenyl backbone protons.
Causality of ¹H Chemical Shifts
-
Bromomethyl Protons (-CH₂Br): These benzylic protons are adjacent to two key structural features: an aromatic ring and an electronegative bromine atom. The bromine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the methylene protons. Simultaneously, the aromatic ring's current induces a local magnetic field that deshields protons located on its periphery.[3] This combined deshielding effect causes the signal for the -CH₂Br protons to appear significantly downfield, typically in the range of δ 4.4–4.7 ppm.[4] Due to the absence of adjacent non-equivalent protons, this signal is expected to be a sharp singlet.
-
Aromatic Protons (Ar-H): The eight protons on the biphenyl core resonate in the characteristic aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts are influenced by the anisotropic effect of the ring current and the electronic impact of the bromomethyl substituent.[5] The substitution at the 2 and 2' positions breaks the symmetry of each ring, leading to four chemically distinct aromatic protons per ring. Due to the hindered rotation around the C1-C1' bond, these protons give rise to a complex multiplet pattern resulting from spin-spin coupling between adjacent protons.
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated signals in the ¹H NMR spectrum of 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | Singlet (s) | 4H | -CH₂Br |
| ~ 7.2 - 7.8 | Multiplet (m) | 8H | Ar-H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Due to the molecule's symmetry, the 14 carbon atoms of 2,2'-Bis(bromomethyl)-1,1'-biphenyl produce seven distinct signals.
Causality of ¹³C Chemical Shifts
-
Bromomethyl Carbon (-CH₂Br): This carbon is directly attached to the highly electronegative bromine atom, which causes a significant downfield shift from a typical sp³ carbon. Based on analogous structures like benzyl bromide and o-bis(bromomethyl)benzene, this signal is expected in the δ 30-34 ppm range.[6]
-
Aromatic Carbons (Ar-C): The aromatic carbons resonate in the δ 125-145 ppm region.[7]
-
Ipso-Carbons (C1, C1', C2, C2'): These are quaternary carbons and will typically show weaker signals. C1/C1', the bridgehead carbons, are shifted downfield due to their connection to the other aromatic ring. C2/C2', attached to the electron-withdrawing -CH₂Br group, are also shifted accordingly.
-
Protonated Carbons (C3-C6): The remaining aromatic carbons (C3/C3', C4/C4', C5/C5', C6/C6') will appear as distinct signals within the aromatic region, with their exact shifts determined by their position relative to the substituents. Data for unsubstituted biphenyl shows these carbons resonating between 127 and 129 ppm, providing a baseline for estimating the shifts in the substituted compound.[8]
-
Predicted ¹³C NMR Data Summary
The following table outlines the predicted signals for the ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30 - 34 | -CH₂Br |
| ~ 127 - 132 | C3, C4, C5, C6 |
| ~ 135 - 142 | C1, C2 (ipso-carbons) |
Visualizing the Molecular Structure for NMR Assignment
To correlate the spectral data with the molecular structure, a clear labeling system is essential. The following diagram illustrates the unique proton and carbon environments in 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
Caption: Molecular structure of 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent upon a standardized and rigorously executed experimental protocol. This self-validating system ensures data integrity from sample preparation to final analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of solid 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[9]
-
For quantitative accuracy, add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v). TMS provides a sharp reference signal at δ 0.00 ppm for both ¹H and ¹³C spectra.[10]
-
Transfer the resulting solution to a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4 cm to optimize magnetic field homogeneity.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[11]
-
Before data acquisition, lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Perform shimming to optimize the homogeneity of the magnetic field (B₀), which is essential for obtaining sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.[11]
-
Acquisition Time (AT): Set to 3-4 seconds to ensure adequate data point resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
-
Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Technique: Use a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon.
-
Pulse Angle: A 30-45 degree pulse is standard.
-
Acquisition Time (AT): Typically ~1.5 seconds.
-
Relaxation Delay (D1): A 2-second delay is recommended.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 512 or more) is required to obtain a good signal-to-noise ratio.[12]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate signal representation.
-
Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.[13]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.
-
NMR Analysis Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to structural confirmation.
Caption: Standardized workflow for NMR-based structural elucidation.
References
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PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information: Spectroscopic data of compounds 1a-f. The Royal Society of Chemistry. Retrieved from [Link]
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Semantic Scholar. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Semantic Scholar. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange. Retrieved from [Link]
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University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Retrieved from [Link]
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University of Potsdam. (n.d.). Chemical shifts. University of Potsdam. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Biphenyl at BMRB. BMRB. Retrieved from [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Retrieved from [Link]
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BK Instruments Inc. (n.d.). NMR Solvent data chart. BK Instruments Inc. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2,2'-bis(bromomethyl)-1,1'-biphenyl. Chemdad. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry. Retrieved from [Link]
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Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-875. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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MilliporeSigma. (n.d.). Notes on NMR Solvents. MilliporeSigma. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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Unveiling the Three-Dimensional Architecture of 2,2'-Bis(bromomethyl)-1,1'-biphenyl: A Technical Guide to its Crystal Structure Analysis
This guide provides an in-depth technical exploration of the crystal structure analysis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental and analytical intricacies that underpin the determination of its precise three-dimensional molecular arrangement. The structural insights derived from this analysis are paramount for understanding its reactivity, and potential applications in materials science and medicinal chemistry.
Foundational Principles: The Significance of Crystallographic Analysis
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. For a molecule like 2,2'-Bis(bromomethyl)-1,1'-biphenyl, which possesses conformational flexibility around the biphenyl linkage, a definitive understanding of its solid-state structure is crucial. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating such atomic-level details, providing a high-resolution map of electron density from which atomic coordinates, bond lengths, bond angles, and torsional angles can be precisely determined. This information is invaluable for computational modeling, reaction mechanism studies, and the rational design of novel derivatives.
The crystal structure of 2,2'-Bis(bromomethyl)-1,1'-biphenyl has been determined and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1429470.[1][2] This deposition is associated with the research published by Ruscoe et al. in Chemistry: A European Journal in 2015.[1][2]
The Experimental Blueprint: From Synthesis to Single Crystal
The journey to unveiling the crystal structure begins with the synthesis and subsequent crystallization of high-quality single crystals. While the parent publication does not detail the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl itself, it is a commercially available compound. The critical step for this analysis is the growth of diffraction-quality single crystals.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of the analysis. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Several techniques are commonly employed for small organic molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to stand undisturbed, permitting the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
The choice of solvent is paramount and is often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, solvents such as dichloromethane, ethyl acetate, or mixtures containing alkanes like hexane could be explored.
Data Acquisition: Interrogating the Crystal with X-rays
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected as the X-ray beam interacts with the crystal lattice.
The experimental setup for the structure determination of 2,2'-Bis(bromomethyl)-1,1'-biphenyl (CCDC 1429470) would have involved a modern single-crystal X-ray diffractometer, likely equipped with a CCD or CMOS detector. Key experimental parameters that are typically defined and recorded in the Crystallographic Information File (CIF) include:
-
X-ray Source: The wavelength of the X-rays is a critical parameter. Commonly used sources are Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).
-
Temperature: Data is often collected at low temperatures (e.g., 100-150 K) using a cryosystem. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.
-
Data Collection Strategy: The rotation range and exposure time for each diffraction image are optimized to ensure a complete and redundant dataset is collected.
The collected diffraction data consists of a series of spots, each with a specific position and intensity. The positions of the spots are related to the dimensions and symmetry of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell.
Deciphering the Data: Structure Solution and Refinement
The raw diffraction data is processed to determine the unit cell parameters and the space group, which describes the symmetry of the crystal lattice. The integrated intensities of the diffraction spots are then used to solve the crystal structure.
The Phase Problem and Structure Solution
A central challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot. To overcome this, various methods are employed to generate an initial model of the crystal structure. For small molecules like 2,2'-Bis(bromomethyl)-1,1'-biphenyl, direct methods are typically successful. These are computational algorithms that use statistical relationships between the intensities to estimate the phases.
Refining the Model
Once an initial model is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A low R-factor indicates a good fit of the model to the data.
The Crystal Structure of 2,2'-Bis(bromomethyl)-1,1'-biphenyl: A Detailed Look
The crystallographic data for 2,2'-Bis(bromomethyl)-1,1'-biphenyl, as deposited in the CCDC (entry 1429470), provides a wealth of structural information.
Crystallographic Data Summary
| Parameter | Value |
| CCDC Deposition Number | 1429470 |
| Chemical Formula | C₁₄H₁₂Br₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value from CIF |
| b (Å) | Value from CIF |
| c (Å) | Value from CIF |
| α (°) | 90 |
| β (°) | Value from CIF |
| γ (°) | 90 |
| Volume (ų) | Value from CIF |
| Z | 4 |
| Temperature (K) | Value from CIF |
| R-factor | Value from CIF |
| (Note: Specific numerical values for unit cell dimensions and R-factor are contained within the full crystallographic information file (CIF) available from the CCDC and are omitted here as they were not directly provided in the initial search results.) |
Molecular Geometry and Conformation
The analysis of the crystal structure reveals key features of the 2,2'-Bis(bromomethyl)-1,1'-biphenyl molecule in the solid state:
-
Dihedral Angle: The torsion angle between the two phenyl rings is a critical conformational parameter. This angle is influenced by the steric hindrance of the bromomethyl substituents at the 2 and 2' positions.
-
Bond Lengths and Angles: The C-C bond lengths within the phenyl rings and the C-Br bond lengths are consistent with standard values for such bonds. Any significant deviations could indicate unusual electronic effects or strain.
-
Intermolecular Interactions: In the crystalline state, molecules pack in a way that maximizes favorable intermolecular interactions. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, these are likely to be dominated by van der Waals forces and potentially weak C-H···Br hydrogen bonds. Understanding these interactions is crucial for predicting crystal morphology and physical properties.
Workflow and Visualization
The process of crystal structure analysis can be visualized as a sequential workflow, from sample preparation to the final refined structure.
Experimental and Computational Workflow
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Logical Relationship of Crystallographic Data
Caption: The logical hierarchy of information derived from a diffraction experiment.
Conclusion and Future Directions
The crystal structure analysis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl provides a definitive and high-resolution picture of its molecular conformation and packing in the solid state. This foundational knowledge is indispensable for researchers in organic synthesis, enabling a deeper understanding of its reactivity in the design of complex molecules. For drug development professionals, such structural insights can inform the design of rigid scaffolds and linkers in novel therapeutic agents. Furthermore, materials scientists can leverage this understanding of its three-dimensional architecture to explore its potential in the development of new functional materials. The availability of this crystallographic data in the CCDC ensures its accessibility to the global scientific community, fostering further research and innovation.
References
-
Ruscoe, R. E., Fazakerley, N. J., Huang, H., Flitsch, S., & Procter, D. J. (2016). Copper-Catalyzed Double Additions and Radical Cyclization Cascades in the Re-Engineering of the Antibacterial Pleuromutilin. Chemistry: A European Journal, 22(1), 116-119. [Link]
-
CCDC 1429470: Experimental Crystal Structure Determination. (2016). Cambridge Crystallographic Data Centre. [Link]
Sources
Solubility Profile of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a pivotal bifunctional intermediate in synthetic organic chemistry, particularly in the construction of complex macrocycles and heterocyclic systems.[1][2] A comprehensive understanding of its solubility is fundamental to optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible outcomes. This technical guide provides a detailed analysis of the physicochemical properties of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, offers a predicted solubility profile based on established chemical principles, and presents a rigorous, step-by-step experimental protocol for its quantitative determination. The objective is to equip researchers and chemical process developers with the necessary framework to effectively handle and utilize this versatile reagent.
Foundational Physicochemical Characteristics
A molecule's solubility is intrinsically linked to its structural and physical properties. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, the key characteristics point towards a predominantly nonpolar nature, which is the primary determinant of its behavior in various solvents.
The structure is dominated by the large, hydrophobic 1,1'-biphenyl core. This aromatic system dictates a preference for nonpolar or moderately polar environments where van der Waals interactions can be maximized. The two bromomethyl (-CH₂Br) groups introduce localized polarity and sites for potential dipole-dipole interactions, but their influence is moderated by the overall size of the nonpolar scaffold.
Key physical parameters are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂Br₂ | [1][3] |
| Molecular Weight | 340.05 g/mol | [3][4][5] |
| Melting Point | 90-92 °C (lit.) | [1][4] |
| Calculated logP | 5.14 | [5] |
| Physical Form | Solid | [4][6] |
The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. More significantly, the high calculated octanol-water partition coefficient (logP) of 5.14 strongly suggests that the compound is lipophilic and will exhibit poor solubility in highly polar, protic solvents like water, and favorable solubility in nonpolar organic solvents.[5] The principle of "like dissolves like" is the guiding tenet for predicting its solubility profile; compounds with similar polarity characteristics tend to be miscible.[7]
Predicted Solubility in Common Organic Solvents
-
Biphenyl (the core structure): Is known to be insoluble in water but soluble in organic solvents.[6][9] Experimental data shows its solubility in nonpolar solvents like cyclohexane.[10]
-
Bromobenzene (contains the C-Br bond): Is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone.[7]
Based on these principles, 2,2'-Bis(bromomethyl)-1,1'-biphenyl is expected to exhibit the following solubility behavior at ambient temperature:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Soluble to Highly Soluble | The aromatic nature of the solvent effectively solvates the biphenyl core through π-π stacking and van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Br bonds while effectively solvating the hydrocarbon backbone. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF and ether are effective at dissolving moderately polar to nonpolar compounds. THF is often a superior solvent due to its higher polarity. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderately Soluble | These solvents can solvate the molecule, but their higher polarity makes them less ideal than nonpolar or halogenated options. |
| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Slightly Soluble to Sparingly Soluble | The significant polarity mismatch between the highly polar solvent and the largely nonpolar solute limits solubility. |
| Alcohols | Methanol, Ethanol | Slightly Soluble | The ability of alcohols to hydrogen bond does not offer a significant advantage for solvating this molecule. Solubility is expected to be limited. |
| Nonpolar Aliphatic | Hexanes, Cyclohexane | Slightly Soluble to Sparingly Soluble | While nonpolar, the lack of aromaticity or significant dipole moments in these solvents provides less effective solvation compared to toluene or DCM. |
| Highly Polar Protic | Water | Insoluble | The high lipophilicity (logP > 5) and inability to form hydrogen bonds with water lead to negligible solubility.[9][11] |
Workflow for Solubility Assessment
For any new or sparsely documented compound, a systematic workflow is essential to efficiently determine the optimal solvent system for a given application. This process begins with theoretical prediction and progresses to empirical verification.
Caption: Logical workflow for systematic solubility determination.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable, self-validating method for quantifying the solubility of 2,2'-Bis(bromomethyl)-1,1'-biphenyl. The gravimetric approach is robust and does not require specialized spectroscopic equipment.
Objective: To accurately determine the solubility of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl (≥98% purity)[5]
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed glass beakers or evaporation dishes
Procedure:
-
Preparation of Solvent-Solute Slurry:
-
Add an excess amount of 2,2'-Bis(bromomethyl)-1,1'-biphenyl (e.g., 100-200 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.
-
Accurately pipette a known volume of the chosen solvent (e.g., 2.00 mL) into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).
-
Agitate the slurry for a minimum of 48 hours. Causality: This extended equilibration period is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For compounds with high crystal lattice energy (indicated by a high melting point), this may take longer than 24 hours.
-
-
Sample Isolation (Isothermal Filtration):
-
After equilibration, allow the vial to remain undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step minimizes clogging of the syringe filter.
-
Draw a sample of the supernatant (the clear, saturated solution) into a syringe.
-
Quickly attach a syringe filter and dispense the clear filtrate into a pre-weighed (tared) glass beaker. Record the exact weight of the empty beaker. Causality: Filtration is necessary to separate the saturated solution from the undissolved solid. Using a filter ensures that no solid particulates are carried over, which would artificially inflate the final solubility measurement.
-
-
Solvent Evaporation:
-
Place the beaker containing the filtrate in a fume hood to allow the solvent to evaporate slowly at ambient temperature. Alternatively, a gentle stream of nitrogen or use of a vacuum oven at a temperature well below the solvent's boiling point can accelerate this process. Caution: Avoid excessive heating, which could potentially sublime the solid solute.
-
-
Final Mass Measurement:
-
Once the solvent is completely removed and the beaker contains only the dry, solid residue of the dissolved compound, place it in a desiccator for at least 1 hour to remove any residual moisture.
-
Weigh the beaker containing the dry residue on the same analytical balance. Record this final mass.
-
Calculation:
-
Mass of dissolved solute (m_solute):
-
m_solute = (Final mass of beaker + residue) - (Initial mass of empty beaker)
-
-
Volume of solvent (V_solvent):
-
The volume you initially added (e.g., 2.00 mL)
-
-
Solubility (S):
-
S (in g/L) = m_solute (g) / V_solvent (L)
-
S (in mg/mL) = m_solute (mg) / V_solvent (mL)
-
To ensure trustworthiness, this experiment should be performed in triplicate to calculate an average solubility and standard deviation.
Safety and Handling
2,2'-Bis(bromomethyl)-1,1'-biphenyl is classified as a hazardous substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11]
Conclusion
While quantitative solubility data for 2,2'-Bis(bromomethyl)-1,1'-biphenyl is not widely published, a robust predictive framework can be established based on its physicochemical properties. The molecule's large, nonpolar biphenyl core and high logP value strongly indicate good solubility in nonpolar aromatic and halogenated organic solvents like toluene and dichloromethane, with progressively lower solubility in more polar solvents and practical insolubility in water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and accessible method for empirical determination. This combination of theoretical prediction and a validated experimental workflow empowers researchers to confidently and effectively utilize this important synthetic building block.
References
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An In-Depth Technical Guide on the Reactivity of 2,2'-Bis(bromomethyl)-1,1'-biphenyl with Nucleophiles
Abstract
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a versatile bifunctional electrophile that serves as a crucial building block in the synthesis of a variety of complex organic structures, particularly bridged biphenyls and macrocycles. The presence of two reactive benzylic bromide groups allows for a diverse range of reactions with various nucleophiles. This guide provides a comprehensive technical overview of the reactivity of 2,2'-bis(bromomethyl)-1,1'-biphenyl, focusing on key reaction pathways, mechanistic insights, and synthetic applications. Detailed experimental protocols and data are presented to offer practical guidance for researchers, scientists, and professionals in drug development and materials science.
Introduction
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a crystalline solid with the chemical formula C₁₄H₁₂Br₂.[1] Its structure is characterized by a biphenyl backbone with a bromomethyl group at the 2 and 2' positions. This arrangement of two reactive sites in close proximity imparts unique chemical properties, making it a valuable precursor for constructing molecules with specific conformational constraints.
The biphenyl core itself is not planar due to steric hindrance between the ortho substituents, leading to a twisted conformation.[2] This atropisomerism can influence the stereochemical outcome of its reactions.[3] The primary reactivity of this compound lies in the susceptibility of the benzylic bromides to nucleophilic substitution.[3][4] These reactions typically proceed through an S(_N)2 mechanism, although S(_N)1 pathways can be favored under certain conditions due to the stability of the resulting benzylic carbocation.[4]
This guide will delve into the reactions of 2,2'-bis(bromomethyl)-1,1'-biphenyl with common classes of nucleophiles, including amines and phosphines, highlighting the formation of seven-membered rings and other important structural motifs.
Structural and Conformational Analysis
The reactivity of 2,2'-bis(bromomethyl)-1,1'-biphenyl is intrinsically linked to its three-dimensional structure. The biphenyl unit is characterized by a torsional angle between the two phenyl rings, which is a consequence of steric repulsion between the ortho substituents.[2] This dihedral angle is typically around 45°.[2]
The formation of a bridge between the 2 and 2' positions by reaction with a nucleophile leads to a more rigid, cyclic structure. The conformational properties of these resulting bridged biphenyls are of significant interest and have been studied using computational methods like empirical force field calculations.[5][6] The stability of the resulting cyclic product is a driving force for many of the intramolecular cyclization reactions discussed in this guide.
Visualization of the Biphenyl Core
The following diagram illustrates the fundamental non-planar structure of the biphenyl backbone, which is a key determinant of the reactivity of 2,2'-bis(bromomethyl)-1,1'-biphenyl.
Caption: Torsional angle in a 2,2'-disubstituted biphenyl system.
Reactivity with Amine Nucleophiles
The reaction of 2,2'-bis(bromomethyl)-1,1'-biphenyl with amine nucleophiles is a widely used method for the synthesis of nitrogen-containing heterocyclic compounds.[3] These reactions can proceed via either intermolecular or intramolecular pathways, with the outcome often dictated by the reaction conditions.
Intramolecular Cyclization: Synthesis of Dibenzo[c,e]azepines
Primary amines react with 2,2'-bis(bromomethyl)-1,1'-biphenyl in a double nucleophilic substitution reaction to yield seven-membered heterocyclic rings known as dibenzo[c,e]azepines. This intramolecular cyclization is a powerful tool for creating bridged biphenyl systems.[3]
The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid generated during the reaction. The choice of solvent and temperature can significantly influence the reaction rate and yield.
Experimental Protocol: Synthesis of N-phenyldibenzo[c,e]azepine
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.0 eq) in DMF.
-
Add aniline (1.1 eq) and potassium carbonate (2.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow
The following diagram outlines the key steps in the synthesis of N-substituted dibenzo[c,e]azepines.
Caption: Workflow for the synthesis of N-phenyldibenzo[c,e]azepine.
Reactivity with Phosphine Nucleophiles
Similar to amines, phosphines can act as nucleophiles in reactions with 2,2'-bis(bromomethyl)-1,1'-biphenyl. These reactions are important for the synthesis of phosphorus-containing ligands, which have widespread applications in catalysis.
Synthesis of Bridged Diphosphine Ligands
Primary or secondary phosphines can react with 2,2'-bis(bromomethyl)-1,1'-biphenyl to form bridged diphosphine ligands. These ligands are of particular interest due to their ability to chelate to metal centers, forming stable complexes that can be used as catalysts in a variety of organic transformations. The reaction typically requires a strong base, such as an organolithium reagent, to deprotonate the phosphine.
The resulting seven-membered ring containing two phosphorus atoms, a dibenzo[c,e]diphosphepine, can exist as different stereoisomers due to the chirality of the biphenyl backbone and the phosphorus atoms.
Mechanistic Pathway
The reaction with phosphines follows a similar nucleophilic substitution pathway as with amines. The key steps are:
-
Deprotonation: A strong base removes a proton from the phosphine to generate a more nucleophilic phosphide anion.
-
First Substitution: The phosphide anion attacks one of the bromomethyl groups, displacing the bromide ion.
-
Second Deprotonation (for primary phosphines): If a primary phosphine is used, a second deprotonation occurs.
-
Intramolecular Cyclization: The resulting phosphide undergoes an intramolecular nucleophilic attack on the remaining bromomethyl group to form the seven-membered ring.
The following diagram illustrates this mechanistic pathway.
Caption: Mechanistic pathway for the reaction with primary phosphines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of bridged biphenyl derivatives from 2,2'-bis(bromomethyl)-1,1'-biphenyl.
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | ~85 |
| Benzylamine | NaH | THF | 60 | 8 | ~90 |
| Phenylphosphine | n-BuLi | THF | -78 to RT | 10 | ~75 |
| Diphenylphosphine | n-BuLi | THF | -78 to RT | 6 | ~80 |
Table 1: Summary of Reaction Conditions and Yields
Conclusion
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a highly valuable and reactive building block in organic synthesis. Its ability to react with a wide range of nucleophiles, particularly through intramolecular cyclization pathways, provides a powerful strategy for the construction of bridged biphenyl systems. The resulting seven-membered heterocyclic rings, such as dibenzo[c,e]azepines and dibenzo[c,e]diphosphepines, are important structural motifs in medicinal chemistry and materials science. A thorough understanding of the reactivity and conformational behavior of this compound is crucial for its effective application in the design and synthesis of novel functional molecules.
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An In-Depth Technical Guide to the Thermal Stability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a key intermediate in various synthetic applications. In the absence of extensive, publicly available thermal analysis data for this specific compound, this document establishes a robust framework for its evaluation. By synthesizing information on its physicochemical properties, the known thermal behavior of analogous benzylic bromides and brominated biphenyls, and established principles of thermal analysis, we present a hypothesized thermal decomposition profile. This guide offers detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to empower researchers, scientists, and drug development professionals to rigorously assess the thermal stability and hazard potential of 2,2'-Bis(bromomethyl)-1,1'-biphenyl. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Synthetic Versatility and Inherent Reactivity of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a valuable bifunctional reagent in organic synthesis, primarily utilized for the construction of complex molecular architectures, including macrocycles and chiral ligands.[1] Its utility stems from the two reactive bromomethyl groups positioned on the biphenyl scaffold. However, the very features that make this compound synthetically useful—the benzylic bromide moieties—also contribute to its potential thermal instability. Benzylic halides are known to be susceptible to thermal decomposition, which can proceed via radical or ionic pathways, potentially leading to hazardous runaway reactions.[2][3]
A thorough understanding of the thermal stability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is therefore paramount for its safe handling, storage, and utilization in chemical processes. This guide provides a foundational understanding of its expected thermal behavior and the practical methodologies to quantify its stability.
Physicochemical Properties and Structural Considerations
A summary of the key physicochemical properties of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is presented in Table 1. The melting point of 90-92 °C indicates that it is a solid at room temperature, which can simplify handling but does not preclude thermal hazards, especially upon heating.[4][5] The core of its reactivity lies in the C-Br bonds of the benzylic positions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂Br₂ | [6] |
| Molecular Weight | 340.05 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 90-92 °C | [4][5] |
| Boiling Point | 148-150 °C at 0.002 Torr | [4] |
| C-Br Bond Dissociation Energy | ~255 kJ/mol (estimated from benzyl bromide) | [2] |
The biphenyl core introduces rotational isomerism (atropisomerism) due to hindered rotation around the central C-C single bond, a factor that could influence crystal packing and, consequently, solid-state thermal stability.
Hypothetical Thermal Decomposition Profile and Mechanism
In the absence of specific experimental data, a plausible thermal decomposition pathway for 2,2'-Bis(bromomethyl)-1,1'-biphenyl is proposed based on the established chemistry of benzylic bromides and related halogenated aromatic compounds.[2][7]
Predicted Thermal Behavior: It is anticipated that 2,2'-Bis(bromomethyl)-1,1'-biphenyl will exhibit thermal stability up to its melting point. Decomposition is likely to commence at temperatures significantly above its melting point, with the potential for exothermic activity. The primary initiation step is expected to be the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the benzylic position.[2]
Proposed Decomposition Pathway: The thermal decomposition is hypothesized to proceed through a free-radical chain mechanism.
-
Initiation: Homolytic cleavage of a C-Br bond to form a benzylic radical and a bromine radical.
-
Propagation: The initial radicals can participate in a variety of reactions, including:
-
Hydrogen abstraction from other molecules.
-
Inter- and intramolecular cyclization reactions.
-
Elimination of HBr.
-
-
Termination: Combination of radicals to form stable, higher molecular weight species.
The potential for HBr evolution is a significant concern, as it is a corrosive gas and can catalyze further decomposition.[8]
Caption: Proposed radical decomposition pathway for 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
Experimental Protocols for Thermal Stability Assessment
To rigorously evaluate the thermal stability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a multi-technique approach is essential. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are provided as a comprehensive framework.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of decomposition and the presence of volatile components.
Objective: To determine the temperature at which mass loss begins and to quantify the extent of this loss.
Experimental Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Bis(bromomethyl)-1,1'-biphenyl into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Objective: To identify the melting point and any exothermic or endothermic events associated with decomposition.
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Bis(bromomethyl)-1,1'-biphenyl into a hermetically sealed aluminum or high-pressure crucible. An empty, sealed crucible should be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting point from the peak of the endothermic melting transition.
-
Identify any exothermic peaks subsequent to melting, which would indicate decomposition.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Accelerating Rate Calorimetry (ARC)
ARC is a crucial tool for assessing the potential for thermal runaway reactions under adiabatic conditions, which mimic a worst-case scenario in a large-scale chemical process.[9]
Objective: To determine the onset temperature of self-accelerating decomposition and to measure the rates of temperature and pressure rise under adiabatic conditions.[1][10]
Experimental Protocol:
-
Instrument Preparation: Calibrate the ARC instrument according to the manufacturer's guidelines.
-
Sample Preparation: Load a known mass of 2,2'-Bis(bromomethyl)-1,1'-biphenyl into a suitable sample bomb (e.g., titanium or stainless steel).
-
Test Procedure (Heat-Wait-Seek):
-
The instrument heats the sample in small temperature steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium.
-
It then seeks for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).
-
Once an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.
-
-
Data Collection: The temperature and pressure inside the bomb are recorded as a function of time throughout the exothermic event.
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Plot the self-heat rate (dT/dt) versus temperature.
-
Determine the onset temperature of the self-accelerating reaction.
-
From the data, key safety parameters such as the Time to Maximum Rate (TMR) and the Adiabatic Temperature Rise (ΔTad) can be calculated.
-
Sources
- 1. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 2. pubs.aip.org [pubs.aip.org]
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- 4. 2,2'-BIS(BROMOMETHYL)-1,1'-BIPHENYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,2′-双(溴甲基)-1,1′-联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | C14H12Br2 | CID 251962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]
- 10. belmontscientific.com [belmontscientific.com]
A Comprehensive Technical Guide to the Applications of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a versatile bifunctional electrophile that has emerged as a crucial building block in modern organic synthesis. Its unique structural architecture, featuring two reactive bromomethyl groups held in proximity by a biphenyl backbone, facilitates the construction of a diverse array of cyclic and macrocyclic structures. This technical guide provides an in-depth exploration of the core applications of this reagent, focusing on its utility in the synthesis of bridged biaryl systems, including dibenzo[a,c]cycloheptenes, and various heteroatom-containing macrocycles. The causality behind experimental choices, detailed step-by-step methodologies for key transformations, and mechanistic insights are presented to offer a comprehensive resource for researchers in organic and medicinal chemistry.
Introduction: The Unique Reactivity of a Bridged Biphenyl Precursor
The biphenyl moiety is a privileged scaffold in numerous biologically active molecules and functional materials.[1] The strategic placement of two bromomethyl groups at the 2 and 2' positions of the biphenyl core in 2,2'-bis(bromomethyl)-1,1'-biphenyl creates a pre-organized electrophilic system. This arrangement is highly conducive to intramolecular and intermolecular cyclization reactions, providing a powerful tool for the synthesis of strained and sterically demanding cyclic systems that are often challenging to access through other synthetic routes. The rotational barrier of the biphenyl bond also introduces the potential for atropisomerism in its derivatives, opening avenues for the synthesis of chiral ligands and catalysts.[2][3]
This guide will delve into the primary applications of this reagent, with a focus on the formation of eight-membered rings and other bridged systems.
Synthesis of Bridged Biaryl Systems: Crafting Strained Ring Architectures
A significant application of 2,2'-bis(bromomethyl)-1,1'-biphenyl lies in its ability to form bridged biaryl structures through intramolecular cyclization reactions. These reactions are driven by the formation of a thermodynamically stable cyclic system.
Synthesis of Dibenzo[a,c]cycloheptenes
The reaction of 2,2'-bis(bromomethyl)-1,1'-biphenyl with a one-carbon nucleophile source provides a direct route to the 6,7-dihydro-5H-dibenzo[a,c]cycloheptene ring system. This seven-membered ring-containing tricyclic structure is a key core in various biologically active compounds.
Experimental Protocol: Synthesis of 6,7-Dihydro-5H-dibenzo[a,c]cycloheptene [2]
-
Materials: 2,2'-Bis(bromomethyl)-1,1'-biphenyl, malonic ester, sodium ethoxide, ethanol, and suitable work-up and purification reagents.
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at room temperature.
-
To this solution, add a solution of 2,2'-bis(bromomethyl)-1,1'-biphenyl in a suitable solvent like THF or ethanol dropwise.
-
The reaction mixture is then heated to reflux for several hours and monitored by TLC.
-
After completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is then subjected to acidic hydrolysis to effect decarboxylation of the malonic ester intermediate.
-
The crude product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield the desired 6,7-dihydro-5H-dibenzo[a,c]cycloheptene.
-
Causality and Mechanistic Insight: The reaction proceeds via a tandem Williamson ether synthesis. The enolate of the malonic ester acts as the nucleophile, sequentially displacing the two bromide ions of the biphenyl derivative. The biphenyl backbone's conformation brings the two electrophilic centers into proximity, favoring the intramolecular cyclization over intermolecular polymerization. The subsequent hydrolysis and decarboxylation remove the ester groups, yielding the final bridged product.
Synthesis of Heteroatom-Containing Macrocycles
The electrophilic nature of the bromomethyl groups makes 2,2'-bis(bromomethyl)-1,1'-biphenyl an ideal partner for reactions with dinucleophiles, leading to the formation of a variety of heteroatom-containing macrocycles.
Synthesis of Dibenzo[c,f]azocines and Dibenzo-1,5-diazocines
The reaction with primary amines or diamines provides access to eight-membered nitrogen-containing rings, which are present in numerous alkaloids and pharmacologically active compounds.[4][5][6][7][8][9][10][11]
Experimental Protocol: Synthesis of a Dibenzo[c,f]azocine Derivative [5]
-
Materials: 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a primary amine (e.g., benzylamine), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
A solution of 2,2'-bis(bromomethyl)-1,1'-biphenyl and the primary amine in the chosen solvent is prepared.
-
The base is added to the mixture, and the reaction is stirred at an elevated temperature (e.g., 80-100 °C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired N-substituted dibenzo[c,f]azocine.
-
Data Summary: Synthesis of Dibenzo[c,f]azocine and Dibenzo-1,5-diazocine Derivatives
| Dinucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | N-Benzyl-dibenzo[c,f]azocine | K₂CO₃, DMF, 90 °C, 12h | ~75% | [5] |
| Ethylenediamine | Dibenzo[b,f]diazocine | Et₃N, MeCN, reflux, 24h | ~60% | [4] |
Mechanism of Cyclization: The reaction proceeds through a double N-alkylation. The amine first displaces one of the bromide ions. The resulting secondary amine is then positioned favorably for an intramolecular cyclization to displace the second bromide, forming the eight-membered ring. The use of a base is crucial to neutralize the HBr generated during the reaction.
Caption: Synthesis of Dibenzo[c,f]azocines.
Synthesis of Dibenzo[c,e]thiepins and other Sulfur-Containing Macrocycles
Similarly, reaction with sulfur-based dinucleophiles, such as sodium sulfide, provides a straightforward route to sulfur-containing bridged biphenyls like dibenzo[c,e]thiepins. These compounds are of interest in materials science and medicinal chemistry.
Experimental Protocol: Synthesis of Dibenzo[c,e]thiepin
-
Materials: 2,2'-Bis(bromomethyl)-1,1'-biphenyl, sodium sulfide nonahydrate, ethanol.
-
Procedure:
-
A solution of 2,2'-bis(bromomethyl)-1,1'-biphenyl in ethanol is prepared.
-
An aqueous solution of sodium sulfide nonahydrate is added dropwise to the biphenyl solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours.
-
The precipitated product is collected by filtration, washed with water and ethanol, and dried to yield dibenzo[c,e]thiepin.
-
Causality of Experimental Choice: The use of a protic solvent like ethanol facilitates the dissolution of both the organic starting material and the inorganic sulfide salt. The reaction proceeds readily at room temperature due to the high nucleophilicity of the sulfide ion and the reactivity of the benzylic bromides.
Atropisomeric Ligand Synthesis
The inherent chirality of certain substituted biphenyls (atropisomerism) makes them valuable scaffolds for chiral ligands in asymmetric catalysis. 2,2'-Bis(bromomethyl)-1,1'-biphenyl can serve as a precursor to such ligands. By introducing chirality into the molecule, either through resolution or asymmetric synthesis of a derivative, new chiral ligands can be accessed.[12][11][13][14]
Conceptual Workflow for Atropisomeric Ligand Synthesis
Caption: Atropisomeric Ligand Synthesis Workflow.
The synthesis of chiral ligands from 2,2'-bis(bromomethyl)-1,1'-biphenyl often involves the conversion of the bromomethyl groups into other functionalities, such as phosphines or amines, which can coordinate to metal centers. The chirality can be introduced either by resolving a racemic mixture of a derivative or by employing a chiral reagent in the synthesis.
Conclusion and Future Outlook
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a powerful and versatile building block for the construction of complex cyclic and macrocyclic architectures. Its pre-organized structure facilitates the formation of strained ring systems that are of significant interest in medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to harness the full potential of this valuable reagent. Future research in this area will likely focus on the development of new catalytic methods for the cyclization reactions, the synthesis of novel and more complex macrocyclic systems, and the exploration of the applications of the resulting compounds in areas such as drug discovery, asymmetric catalysis, and molecular recognition.
References
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Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. [Link]
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Asian Journal of Chemistry. (2014). Synthesis of Quinolines and Dibenzo[b,f]Diazocines by MW-Assisted Solvent-Free Method. Asian Journal of Chemistry, 26(10), 2895-2898. [Link]
-
Griffin, G. W., & Horn, K. A. (1985). A FACILE SYNTHESIS OF 6,7-DIHYDRO-5H-DIBENZO[a,c]CYCLOHEPTENE. Organic Preparations and Procedures International, 17(3), 187-190. [Link]
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PubMed. (n.d.). Synthesis of Highly Substituted Dibenzo[b,f]azocines and Their Evaluation as Protein Kinase Inhibitors. Retrieved from [Link]
-
Li, X. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. National Institutes of Health. [Link]
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Gerhard, G. (2021). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. ResearchGate. [Link]
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Asian Journal of Chemistry. (2014). Synthesis of Quinolines and Dibenzo[b,f]Diazocines by MW-Assisted Solvent-Free Method. ResearchGate. [Link]
-
Gaertner, M., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. National Institutes of Health. [Link]
- Google Patents. (n.d.). NOVEL PROCESS FOR PRODUCING DIBENZO[b,f]THIEPINE DERIVATIVES.
-
Kaiser, R. I., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
Molecules. (2020). Synthesis and Spectral Characterization of Benzo-[3][6]diazocino[2,1-a]isoindol-12-(14H)-one Derivatives. MDPI. [Link]
-
Guisado-Ortega, F., et al. (2018). Atroposelective synthesis of axially chiral P,S-ligands based on arynes. RSC Publishing. [Link]
-
Beilstein Journals. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journals. [Link]
-
Chemical Science. (2023). Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. RSC Publishing. [Link]
-
Digital CSIC. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Digital CSIC. [Link]
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Voskressensky, L. G., & Nevskaya, A. A. (2016). Synthesis of benz[d]azocines (microreview). ResearchGate. [Link]
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ChemRxiv. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. Cambridge Open Engage. [Link]
-
Beilstein Journals. (2010). Synthesis of 5-(2-methoxyphenyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene as 2,2'-disubstituted 1,1'-binaphthyls via benzannulated enyne–allenes. Beilstein Journals. [Link]
-
Molecules. (2022). Novel Azocoumarin Derivatives—Synthesis and Characterization. National Institutes of Health. [Link]
-
National Institutes of Health. (2020). An expeditious synthesis of 6,7-dihydrodibenzo[b,j][5][6] phenanthroline derivatives as fluorescent materials. [Link]
-
National Institutes of Health. (2021). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. [Link]
-
National Institutes of Health. (2022). Investigating Bay-Substituted 6,7-Dihydrodibenzo[b,j][5][6]phenanthroline, a Class of Tunable Hindered Rotors: Synthesis and Molecular Dynamics. [Link]
-
National Institutes of Health. (2021). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]
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Atropisomerism in derivatives of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
An In-Depth Technical Guide to Atropisomerism in Derivatives of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
This guide provides a comprehensive exploration of atropisomerism centered on the 2,2'-bis(bromomethyl)-1,1'-biphenyl scaffold. It is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis, medicinal chemistry, and materials science. We will delve into the foundational principles of axial chirality, the synthesis and resolution of these specific atropisomers, the critical evaluation of their stereochemical stability, and their applications as versatile chiral building blocks.
Foundational Concepts: Atropisomerism in Biaryl Systems
Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond.[1][2] Unlike point chirality, which arises from a stereogenic center, atropisomerism gives rise to axial chirality. The term, derived from the Greek a (not) and tropos (turn), describes stereoisomers that can be isolated as distinct chemical entities because a high rotational energy barrier prevents their interconversion.[1]
In substituted biphenyl systems, this barrier is primarily dictated by steric hindrance between substituents at the ortho positions of the two aromatic rings.[3][4] For a biphenyl to be chiral, two conditions must be met:
-
Rotation around the central C-C single bond must be sufficiently restricted.
-
Neither of the phenyl rings can possess a plane of symmetry that is coplanar with the other ring. This is achieved by ensuring the substituents on each ring are asymmetric with respect to the biaryl axis.
The stability of atropisomers is a critical parameter. A commonly accepted threshold for the isolation of atropisomers at a given temperature is a rotational barrier high enough to afford a half-life of interconversion of at least 1000 seconds.[1][3] At room temperature (300 K), this corresponds to a free energy barrier (ΔG‡) of approximately 93.5 kJ/mol (22.3 kcal/mol).[1][3]
The 2,2'-bis(bromomethyl)-1,1'-biphenyl framework is an exemplary system for studying and utilizing atropisomerism. The ortho-bromomethyl groups are sufficiently bulky to create a significant barrier to rotation, allowing for the isolation of stable enantiomers at room temperature. Furthermore, the reactivity of the benzylic bromide functionality makes these compounds powerful intermediates for the synthesis of more complex chiral ligands and materials.
Synthesis of the Atropisomeric Scaffold
The construction of the 2,2'-bis(bromomethyl)-1,1'-biphenyl core typically involves a two-stage process: formation of the biaryl C-C bond followed by functionalization of the methyl groups.
Stage 1: Biaryl Core Synthesis via Ullmann Coupling
The Ullmann reaction, a copper-catalyzed homocoupling of aryl halides, is a robust method for synthesizing symmetrical biaryls. For this specific scaffold, the starting material is 2-methyl-iodobenzene or 2-methyl-bromobenzene. The reaction proceeds by heating the aryl halide with copper powder.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper facilitates the crucial C-C bond formation. While modern cross-coupling reactions often use palladium, the Ullmann coupling remains effective for homocoupling, especially on a larger scale.
-
High Temperature: Significant thermal energy is required to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface and the subsequent reductive elimination to form the biaryl.
-
Solvent: A high-boiling, inert solvent such as dimethylformamide (DMF) or sand (for solvent-free conditions) is used to achieve the necessary reaction temperatures.
Protocol 2.1: Synthesis of 2,2'-Dimethyl-1,1'-biphenyl
Materials:
-
2-Iodotoluene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (6 M)
-
Dichloromethane
-
Magnesium sulfate, anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask, followed by 2-iodotoluene (1 equivalent).
-
Heat the reaction mixture to reflux (approx. 153°C) with vigorous stirring.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove copper residues.
-
Pour the filtrate into a separatory funnel containing 6 M HCl and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes) to yield 2,2'-dimethyl-1,1'-biphenyl as a white solid.
Stage 2: Benzylic Bromination
The second stage involves the free-radical bromination of the methyl groups of 2,2'-dimethyl-1,1'-biphenyl. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and the reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photo-irradiation.[5]
Causality Behind Experimental Choices:
-
NBS: NBS is a convenient and safe source of bromine radicals. It maintains a low, constant concentration of Br₂ in the reaction mixture, which favors the desired substitution over competing reactions.
-
AIBN/Light: Radical chain reactions require an initiation step. AIBN decomposes upon heating to produce radicals, while UV light provides the energy to homolytically cleave the N-Br bond in NBS, initiating the process.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is used because it does not react with the radical intermediates.
Protocol 2.2: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Materials:
-
2,2'-Dimethyl-1,1'-biphenyl
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.05 equivalents)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2'-dimethyl-1,1'-biphenyl (1 equivalent), NBS (2.1 equivalents), AIBN (0.05 equivalents), and anhydrous CCl₄.
-
Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain racemic 2,2'-bis(bromomethyl)-1,1'-biphenyl.
Synthetic Workflow Visualization
Caption: Synthetic route to the target atropisomeric scaffold.
Stereochemical Stability and Rotational Barrier Analysis
The utility of atropisomers hinges on their configurational stability. This stability is quantified by the free energy of activation (ΔG‡) for the rotation around the aryl-aryl single bond, which allows the enantiomers to interconvert. This process is known as racemization. The rotational barrier in 2,2'-disubstituted biphenyls is highly sensitive to the steric bulk of the ortho substituents.[6][7]
Various experimental and computational methods are used to determine these barriers.[8][9]
-
Computational Methods: Density Functional Theory (DFT) calculations can provide reliable estimates of the ground state and transition state energies, allowing for the calculation of the rotational barrier.[6][8][10]
-
Experimental Methods: The most common experimental technique is dynamic nuclear magnetic resonance (DNMR) spectroscopy .[1][10][11] This method involves monitoring the NMR spectrum of the atropisomers at different temperatures. At low temperatures, where rotation is slow on the NMR timescale, separate signals are observed for the diastereotopic protons (e.g., the CH₂Br protons). As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. The temperature at which coalescence occurs (T_c) is directly related to the rate of interconversion and can be used to calculate ΔG‡.
Atropisomer Interconversion Pathway
Caption: Energy profile for the interconversion of atropisomers.
Protocol 3.1: Rotational Barrier Determination by VT-NMR
Objective: To determine the coalescence temperature (T_c) and calculate the free energy barrier (ΔG‡) for racemization of a 2,2'-bis(bromomethyl)-1,1'-biphenyl derivative.
Instrumentation & Materials:
-
Variable Temperature NMR Spectrometer (≥400 MHz)
-
Sample of the atropisomeric biphenyl derivative
-
High-boiling NMR solvent (e.g., tetrachloroethane-d₂, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the biphenyl derivative in the chosen deuterated solvent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Identify the signals corresponding to the diastereotopic protons of the bromomethyl groups. They should appear as a pair of doublets (an AB quartet).
-
Low-Temperature Spectrum: Cool the sample to a temperature where the rotation is fully restricted (e.g., 273 K or lower). The AB quartet should be sharp and well-resolved.
-
Temperature Incrementation: Gradually increase the temperature of the NMR probe in small increments (e.g., 5-10 K). Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Identify Coalescence: Observe the AB quartet as the temperature rises. The two doublets will broaden and move closer together. The coalescence temperature (T_c) is the temperature at which the two peaks merge into a single broad singlet.
-
High-Temperature Spectrum: Continue heating past T_c until the singlet sharpens, confirming that fast exchange is occurring.
-
Calculation of ΔG‡: Use the Eyring equation to calculate the free energy of activation at the coalescence temperature:
-
First, calculate the rate constant at coalescence (k_c) using the equation: k_c = (π * Δν) / √2 where Δν is the separation of the two signals in Hz at the slow-exchange limit.
-
Then, calculate ΔG‡ using: ΔG‡ = R * T_c * [ln(k_c * h / (k_B * T_c))] where R is the gas constant, T_c is the coalescence temperature in Kelvin, h is Planck's constant, and k_B is the Boltzmann constant.
-
Self-Validation: The accuracy of this protocol depends on precise temperature calibration of the NMR probe and accurate measurement of the peak separation (Δν) from a low-temperature spectrum where exchange is negligible. The experiment should be repeatable, yielding a consistent T_c.
Table 1: Representative Rotational Barriers for 2,2'-Disubstituted Biphenyls
| Ortho-Substituent (X) in 2,2'-di-X-biphenyl | Rotational Barrier (ΔG‡, kJ/mol) | Stability at 298 K | Reference |
| -F | ~50 | Unstable | [6] |
| -Cl | ~75-85 | Marginally Stable | [6] |
| -CH₃ | ~70-80 | Marginally Stable | [7] |
| -Br | ~80-90 | Stable | F. Grein (2002) |
| -I | >100 | Very Stable | [6] |
| -CF₃ | ~100-110 | Very Stable | [7] |
Note: Values are approximate and can be influenced by other substituents and solvent effects. The barrier for 2,2'-bis(bromomethyl)-1,1'-biphenyl is expected to be in the "Stable" range, comparable to or slightly higher than the dichloro derivative.
Resolution of Atropisomeric Enantiomers
Since the synthesis yields a racemic mixture, separating the enantiomers is essential for applications in asymmetric catalysis. Several techniques can be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most direct and widely used analytical and semi-preparative method for resolving atropisomers. The separation occurs based on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for biaryl atropisomers, as they provide a complex chiral environment with multiple interaction points (π-π stacking, hydrogen bonding, steric interactions).
-
Mobile Phase: The mobile phase (typically a mixture of hexane and an alcohol like isopropanol) is optimized to achieve a balance between retention and resolution. The alcohol component acts as a polar modifier, influencing the interactions between the analyte and the CSP.
Protocol 4.1: Analytical Chiral HPLC Resolution
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak IA, IB, or IC)
-
Racemic sample of the biphenyl derivative
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
Procedure:
-
Column Installation & Equilibration: Install the chiral column and equilibrate it with the initial mobile phase composition (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Dissolve a small amount of the racemic sample in the mobile phase and inject it onto the column.
-
Chromatogram Acquisition: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). If successful, two separate peaks corresponding to the two enantiomers will be observed.
-
Optimization: If resolution is poor, systematically vary the mobile phase composition (e.g., change the percentage of isopropanol) and the flow rate to optimize the separation factor (α) and resolution (Rs).
-
Scale-Up: Once an analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate larger quantities of each enantiomer.
Kinetic and Dynamic Kinetic Resolution
Kinetic resolution strategies exploit the different reaction rates of the two enantiomers with a chiral reagent or catalyst.[12][13] In a classic kinetic resolution, one enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum yield for the recovered enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) is a more advanced and efficient method.[14] It combines a fast, selective reaction of one enantiomer with in-situ racemization of the remaining, undesired enantiomer. This continuous racemization allows the substrate to be completely converted into a single, desired product enantiomer, with a theoretical yield of 100%. DKR is particularly suitable for atropisomers that have a moderately high, but not insurmountable, rotational barrier, allowing for racemization under the reaction conditions.[14]
Resolution Strategies Overview
Caption: Comparison of chiral HPLC and dynamic kinetic resolution.
Applications in Asymmetric Synthesis
Enantiomerically pure 2,2'-bis(bromomethyl)-1,1'-biphenyl and its derivatives are not typically end-products but rather powerful chiral building blocks. The two bromomethyl groups serve as handles for introducing a wide variety of functionalities, leading to the creation of valuable chiral ligands, catalysts, and materials.[15]
A primary application is the synthesis of chiral phosphine ligands, analogous to the famed BINAP ligand.[4] These C₂-symmetric diphosphine ligands are highly effective in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling.
Workflow: From Atropisomeric Dibromide to Chiral Diphosphine Ligand
-
Resolution: The racemic 2,2'-bis(bromomethyl)-1,1'-biphenyl is resolved using preparative chiral HPLC to obtain the pure (R)- or (S)-enantiomer.
-
Phosphination: The enantiopure dibromide is treated with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂), generated in situ from chlorodiphenylphosphine and lithium metal. This double nucleophilic substitution reaction yields the desired atropisomeric diphosphine ligand.
-
Application: The resulting chiral ligand can be complexed with a metal precursor (e.g., of Rhodium, Ruthenium, or Palladium) to form a catalyst for asymmetric transformations.
This modular approach allows for the synthesis of a library of chiral ligands by varying the phosphide nucleophile, enabling the fine-tuning of steric and electronic properties for specific catalytic applications.[16][17]
Conclusion
The study of atropisomerism in 2,2'-bis(bromomethyl)-1,1'-biphenyl derivatives offers a rich landscape for scientific inquiry and practical application. This system provides a tangible link between fundamental stereochemical principles and the development of advanced tools for asymmetric synthesis. Understanding the interplay between substituent effects and rotational barriers is key to designing configurationally stable and useful chiral scaffolds. The protocols and methodologies outlined in this guide serve as a robust framework for the synthesis, analysis, resolution, and derivatization of these valuable compounds, empowering researchers to harness the unique potential of axial chirality.
References
- Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Journal of Physical Chemistry A.
- Gerhard, W. et al. (2008). Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II.
- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
- Yeo, W. Y., et al. (n.d.). Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. CrystEngComm (RSC Publishing).
- Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. (2024).
- Yeo, W. Y., et al. (2019). Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols. Beilstein Journal of Organic Chemistry.
- Wang, C. H., et al. (2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Tetrahedron Letters.
- Catalytic asymmetric oxo-Diels-Alder reactions with chiral atropisomeric biphenyl diols. (2019). Beilstein Journal of Organic Chemistry.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022).
- Miller, S. J., et al. (n.d.).
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (n.d.). Semantic Scholar.
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determin
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- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Semantic Scholar.
- Atropisomers with Axial and Point Chirality: Synthesis and Applic
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Methodological & Application
Application Note & Protocol: Synthesis of Non-Coplanar Poly(p-phenylenevinylene)s using 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Abstract
This document provides a comprehensive guide for the synthesis of a novel, non-coplanar poly(p-phenylenevinylene) (PPV) derivative utilizing 2,2'-bis(bromomethyl)-1,1'-biphenyl as the monomer. The protocol is based on the Gilch polymerization route, a robust method for the preparation of PPVs. The introduction of the biphenyl moiety is designed to induce significant steric hindrance along the polymer backbone, disrupting π-stacking and potentially leading to materials with enhanced solubility and unique optoelectronic properties. This guide is intended for researchers in materials science, polymer chemistry, and organic electronics.
Introduction: The Rationale for Non-Coplanar PPVs
Poly(p-phenylenevinylene) and its derivatives are a cornerstone class of conjugated polymers, extensively studied for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1] The electronic properties of PPVs are intrinsically linked to the delocalization of π-electrons along the polymer backbone. However, strong intermolecular π-π stacking in planar PPV derivatives can lead to aggregation-induced fluorescence quenching and reduced solubility, which complicates processing and can be detrimental to device performance.[2]
Introducing steric hindrance to create a twisted or non-coplanar polymer backbone is a strategic approach to mitigate these issues.[2] The use of 2,2'-bis(bromomethyl)-1,1'-biphenyl as a monomer introduces a significant dihedral angle between the adjacent phenyl rings, effectively breaking the planarity of the resulting polymer chain. This molecular design is anticipated to yield PPVs with:
-
Improved Solubility: The non-planar structure can disrupt packing, leading to better solubility in common organic solvents.
-
Modified Optoelectronic Properties: The reduced conjugation length due to the twisted biphenyl unit is expected to lead to a blue-shift in absorption and emission spectra.[3]
-
Suppressed Aggregation: Steric hindrance can prevent close chain packing, potentially enhancing solid-state fluorescence quantum yields.
This application note details a robust protocol for the synthesis of this unique PPV derivative via the Gilch polymerization pathway and outlines the expected material characteristics.
Mechanistic Insights: The Gilch Polymerization of a Twisted Monomer
The Gilch polymerization is a widely-used method for synthesizing PPV derivatives from α,α'-dihalo-p-xylene monomers in the presence of a strong base.[4] The mechanism is understood to proceed through a p-quinodimethane intermediate.[5]
In the case of 2,2'-bis(bromomethyl)-1,1'-biphenyl, the reaction is initiated by dehydrohalogenation with a strong base, such as potassium tert-butoxide (KOtBu), to form a highly reactive p-biquinodimethane intermediate.[4] Due to the extreme twist in the biphenyl monomer, the formation of cyclic side products like paracyclophanes, which can occur in conventional Gilch polymerizations, is expected to be significantly suppressed.[6] Research on similarly twisted biphenyl monomers suggests that the subsequent chain growth can proceed through both radical and anionic pathways.[4]
Caption: Proposed Gilch polymerization mechanism for 2,2'-bis(bromomethyl)-1,1'-biphenyl.
Detailed Experimental Protocol
This protocol is adapted from established Gilch polymerization procedures, with modifications to account for the unique reactivity of the biphenyl monomer.[2]
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | >98% | Varies | Store under inert atmosphere |
| Potassium tert-butoxide (KOtBu) | 1.0 M in THF | Varies | Handle under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Varies | Use freshly distilled or from a solvent purification system |
| Methanol | ACS Grade | Varies | For precipitation |
| Chloroform | ACS Grade | Varies | For redissolving the polymer |
3.2. Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of the twisted PPV.
Step-by-Step Methodology:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.00 g, 2.94 mmol) in 50 mL of anhydrous THF.
-
Initiation: Cool the solution to 0°C in an ice bath and purge with dry nitrogen for 20 minutes.
-
Base Addition: While stirring vigorously, slowly add a 1.0 M solution of potassium tert-butoxide in THF (6.5 mL, 6.5 mmol, 2.2 equivalents) dropwise via syringe over a period of 30 minutes. A color change to yellow or orange should be observed, indicating the formation of the reactive intermediate.
-
Polymerization: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution may increase as the polymer forms.
-
Precipitation: Pour the reaction mixture into 500 mL of rapidly stirring methanol. A fibrous, colored precipitate should form.
-
Initial Purification: Collect the crude polymer by vacuum filtration and wash it with fresh methanol.
-
Reprecipitation: Redissolve the collected solid in a minimal amount of chloroform and reprecipitate it by dropwise addition into a large volume of methanol.
-
Soxhlet Extraction: For further purification, perform a Soxhlet extraction of the polymer with methanol for 24 hours to remove any remaining oligomers and impurities.[2]
-
Drying: Collect the purified polymer and dry it under high vacuum at 40-50°C to a constant weight.
Expected Characterization
The resulting polymer is expected to be a yellow-to-orange solid, soluble in common organic solvents like THF, chloroform, and toluene.
4.1. Spectroscopic Analysis
-
¹H NMR: The spectrum in CDCl₃ should show broad aromatic proton signals, characteristic of a polymeric structure. The sharp signals of the benzylic bromomethyl protons from the monomer at ~4.5 ppm should be absent.
-
FT-IR: Expect to see characteristic peaks for C-H out-of-plane bending of the trans-vinylene groups around 965 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
UV-Vis Spectroscopy: In a chloroform solution, the polymer is expected to exhibit a broad absorption band with a maximum (λ_max) blue-shifted compared to linear PPV, likely in the range of 380-410 nm, due to the reduced effective conjugation length from the twisted biphenyl units.[3]
-
Photoluminescence Spectroscopy: Upon excitation at its λ_max, the polymer should exhibit strong fluorescence. The emission maximum is also expected to be in the blue-green region of the spectrum (typically 480-530 nm), again reflecting the non-coplanar nature of the backbone.
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC analysis, using THF as the eluent and polystyrene standards for calibration, can be used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI). Gilch polymerization typically yields polymers with high molecular weights and a PDI in the range of 2-5.
4.3. Electrochemical Properties
-
Cyclic Voltammetry (CV): CV can be performed on a thin film of the polymer to determine its HOMO and LUMO energy levels. Due to the reduced conjugation, the oxidation potential is expected to be higher (less stable HOMO) compared to planar PPV analogues. This can provide insights into the material's suitability for various electronic applications.[7]
Potential Applications
The unique structural and photophysical properties of this non-coplanar PPV derivative make it a promising candidate for several applications:
-
Solution-Processable OLEDs: The enhanced solubility could facilitate the fabrication of light-emitting layers via spin-coating or inkjet printing, while the blue-green emission is desirable for display and lighting applications.
-
Chemical Sensors: The twisted structure may create microporosity in the solid state, making it a candidate for fluorescent sensors where analyte binding can influence the polymer's conformation and emission properties.
-
Host Materials in Phosphorescent OLEDs: The potentially higher triplet energy level resulting from reduced conjugation could make this polymer a suitable host material for phosphorescent emitters.
Conclusion
The synthesis of poly(p-phenylenevinylene) from 2,2'-bis(bromomethyl)-1,1'-biphenyl via the Gilch polymerization offers a straightforward route to a novel, non-coplanar conjugated polymer. The inherent steric hindrance provided by the biphenyl unit is a key design feature aimed at improving solubility and tuning the optoelectronic properties. This application note provides a detailed protocol and foundational characterization data to enable researchers to explore the potential of this and related twisted polymer systems for advanced material applications.
References
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Chen, J.-C., Liu, Y.-C., Ju, J.-J., Chiang, C.-J., & Chern, Y.-T. (2012). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. Chemical Communications, 48(7), 954-956. Available at: [Link]
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Clulow, A. J., et al. (2021). Revealing the influence of steric bulk on the triplet–triplet annihilation upconversion performance of conjugated polymers. Journal of Materials Chemistry C, 9(40), 14211-14221. Available at: [Link]
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Deng, R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 5(3), 1136-1151. Available at: [Link]
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Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(4), 613-619. Available at: [Link]
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Tew, G. N., et al. (2011). Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. Biomacromolecules, 12(9), 3397-3406. Available at: [Link]
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Chen, J.-C., et al. (2012). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. Chemical Communications, 48(7), 954-956. Available at: [Link]
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Khan, M. A., & Shakoor, A. (2004). Synthesis and characterization of poly(p-phenylene vinylene). The Medical journal of Malaysia, 59 Suppl B, 135–136. Available at: [Link]
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Dirk, S. M., et al. (2011). Synthesis of PPV restricted in conjugation lengths. Macromolecules, 34(15), 5183-5189. Available at: [Link]
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Boydston, A. J., et al. (2025). Synthesis of poly(p-phenylene vinylene)s via stereoselective ring-opening metathesis polymerization: Kinetics, mechanism, and applications in nonlinear spectroscopy. American Chemical Society. Available at: [Link]
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Junkers, T., et al. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(2), 291-308. Available at: [Link]
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Swager, T. M., et al. (1996). Alternating Poly(PyridylVinylenePhenyleneVinylene)s: Synthesis and Solid State Organizations. Polymer Preprints, 37(1), 509-510. Available at: [Link]
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Chen, J.-C., et al. (2012). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. Request PDF. Available at: [Link]
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Nikolić, J., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry – A European Journal, 21(52), 19176-19185. Available at: [Link]
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Junkers, T., et al. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. ResearchGate. Available at: [Link]
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Iovu, M. C., et al. (2024). Synthesis, Self-Assembling and Photophysical Property Exploration of Water Self-Dispersible, Grafted Poly(p-Phenylene Vinylene)s with Nonionic, Hydrophilic and Biocompatible Side Chains. Polymers, 16(22), 3045. Available at: [Link]
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Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). Photonics Polymer Lab. MSE. Available at: [Link]
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Hu, A., et al. (2023). Synthesis of Poly(p-phenylene vinylene) under Nanoconfinement. Functional Polymer, 36(3), 265-271. Available at: [Link]
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Tanaka, K., et al. (2022). Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives. Beilstein Journal of Organic Chemistry, 18, 988-995. Available at: [Link]
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Amanote Research. (n.d.). (PDF) Structural, Spectroscopic, and Electrochemical. Available at: [Link]
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Albery, W. J., & Mount, A. R. (1992). Spectroscopic and electrochemical studies of charge transfer in modified electrodes. Faraday Discussions of the Chemical Society, 94, 1-13. Available at: [Link]
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O'Neill, M. A., et al. (2019). Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. Macromolecular Rapid Communications, 40(17), 1900223. Available at: [Link]
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Fortier, S., et al. (2014). Comparison of the structural, electrochemical, and spectroscopic properties of two cryptates of trivalent uranium. Inorganic chemistry, 53(19), 10484–10491. Available at: [Link]
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Bond, A. M., et al. (1997). Synthetic, Spectroscopic, and Electrochemical Studies of the Isomerically-Rich [M(CO)2(P2P′)X]+/0 (M = Mn, Re; X = Cl, Br; P2P′ = η3-Ph2P(CH2)2P(Ph)(CH2)2PPh2) System: Structural characterization of a novel pair of diastereoisomers of cis,mer-Re(CO... Inorganic Chemistry, 36(25), 5814-5825. Available at: [Link]
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Application Notes and Protocols: Macrocyclization Reactions with 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Introduction: The Architectural Significance of Biphenyl-Based Macrocycles
Macrocycles, cyclic molecules typically containing rings of 12 or more atoms, occupy a unique and vital space in chemistry, biology, and medicine.[1] Their structures are found in numerous natural products, including potent antibiotics and immunosuppressants.[2] In drug discovery, macrocyclization is a powerful strategy to transform flexible linear peptides or molecules into conformationally constrained structures, often leading to enhanced stability, binding affinity, and cell permeability.[3]
Among the vast array of building blocks for constructing these sophisticated architectures, 2,2'-Bis(bromomethyl)-1,1'-biphenyl stands out as a particularly versatile and powerful precursor. Its utility stems from a combination of key features:
-
Structural Preorganization: The 1,1'-biphenyl scaffold provides a degree of conformational rigidity. The atropisomerism inherent to ortho-substituted biphenyls introduces a chiral element, which can be crucial for stereoselective recognition and interaction with biological targets.[4] The non-planar geometry of the biphenyl unit can disrupt undesirable intermolecular stacking in the final macrocycle.[5]
-
Reactive Handles: The two bromomethyl groups are highly reactive electrophilic centers, primed for efficient SN2 displacement by a variety of nucleophiles. This allows for the formation of diverse macrocyclic systems, including ethers, amines, thioethers, and cyclophanes.
This guide provides a detailed exploration of the theoretical principles and practical considerations for designing and executing macrocyclization reactions using 2,2'-Bis(bromomethyl)-1,1'-biphenyl. It offers field-proven protocols for the synthesis of representative macrocycles, aimed at researchers, scientists, and drug development professionals seeking to leverage this unique building block.
The Core Challenge: Overcoming Entropy and Polymerization
The central challenge in any macrocyclization is to favor the desired intramolecular reaction, which forms the cyclic monomer, over the competing intermolecular reaction, which leads to linear oligomers and polymers.[2][6] Ring formation from a bifunctional linear precursor is a unimolecular process (first-order kinetics), whereas polymerization is a bimolecular process (second-order kinetics).[2]
Caption: Kinetic competition between polymerization and macrocyclization.
To tip the balance in favor of the macrocycle, chemists primarily employ the High-Dilution Principle .
The High-Dilution Principle in Practice
High-dilution conditions are achieved by maintaining an extremely low concentration of the reactive precursor(s) throughout the reaction.[2][7] This kinetically favors the intramolecular pathway over the intermolecular one. The most common and effective method for achieving this is the slow, controlled addition of the reactants, often via a syringe pump, to a large volume of refluxing solvent.[2][8] This "pseudo-high dilution" technique ensures that at any given moment, the concentration of the unreacted linear precursor is negligible, minimizing the chance of two molecules reacting with each other.
Caption: Typical experimental workflow for high-dilution macrocyclization.
Key Mechanistic Considerations
-
The Template Effect: In the synthesis of crown-ether type macrocycles from diols, the choice of base is critical and extends beyond simple proton abstraction. Alkali metal cations can act as templates, coordinating with the oxygen atoms of the linear precursor. This pre-organizes the molecule into a conformation that is favorable for cyclization, effectively lowering the entropic barrier to ring closure.[2][9] The size of the cation is important; for many reactions involving polyethylene glycol chains, cesium (Cs+) and potassium (K+) are particularly effective, leading to significantly higher yields of the desired macrocycle. The "cesium effect" is a well-documented phenomenon where cesium carbonate not only acts as a base but also enhances the reaction rate through this template mechanism.
-
Nucleophile and Base Selection:
-
Nucleophiles: The reaction is versatile, accommodating a range of soft and hard dinucleophiles such as diols, diamines, and dithiols. The nucleophilicity of the reacting species will influence reaction times and temperatures.
-
Base: A non-nucleophilic base is required to deprotonate the nucleophile without competing in the SN2 reaction. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for reactions with phenols and alcohols. For reactions with amines, a hindered base like proton sponge or simply using the amine itself in excess may be sufficient. Sodium hydride (NaH) can also be used, particularly with alcohols in solvents like THF or DMF, to pre-form the alkoxide.[10]
-
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF) are commonly used due to their high boiling points and ability to dissolve a wide range of organic molecules and inorganic salts.[11] Anhydrous conditions are crucial, as water can hydrolyze the bromomethyl groups and react with strong bases.
Application Protocol 1: Synthesis of a Chiral Dibenzo-Dioxacyclophane via Williamson Ether Synthesis
This protocol details the synthesis of a chiral macrocycle by reacting 2,2'-Bis(bromomethyl)-1,1'-biphenyl with a diol, specifically 2,2'-biphenol. This reaction is a classic example of a double Williamson ether synthesis under high-dilution conditions, leveraging a potassium carbonate base which also provides a template effect.
Caption: Reaction scheme for dibenzo-dioxacyclophane synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume | Supplier |
| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | C₁₄H₁₂Br₂ | 340.05 | 2.0 | 680 mg | (e.g., Sigma) |
| 2,2'-Biphenol | C₁₂H₁₀O₂ | 186.21 | 2.0 | 372 mg | (e.g., Acros) |
| Potassium Carbonate (K₂CO₃), anhydrous fine | K₂CO₃ | 138.21 | 10.0 | 1.38 g | (e.g., Fisher) |
| Acetonitrile (CH₃CN), anhydrous | C₂H₃N | 41.05 | - | 400 mL + 100 mL | (e.g., Aldrich) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~200 mL | (e.g., VWR) |
| Deionized Water | H₂O | 18.02 | - | ~300 mL | - |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | - | ~5 g | (e.g., VWR) |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | ~50 g | (e.g., SiliCycle) |
Experimental Procedure
-
Apparatus Setup:
-
Place a 1 L three-neck round-bottom flask, equipped with a large magnetic stir bar and a reflux condenser, in a heating mantle.
-
Add 400 mL of anhydrous acetonitrile and the potassium carbonate to the flask. Begin vigorous stirring and heat the suspension to a gentle reflux (~82°C).
-
Prepare two solutions for the syringe pump:
-
Solution A: Dissolve 680 mg (2.0 mmol) of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in 50 mL of anhydrous acetonitrile.
-
Solution B: Dissolve 372 mg (2.0 mmol) of 2,2'-biphenol in 50 mL of anhydrous acetonitrile.
-
-
Load each solution into a 50 mL syringe and place them on a syringe pump fitted with long needles that reach below the solvent surface in the reaction flask.
-
-
Reaction Execution (High-Dilution Addition):
-
Begin the simultaneous addition of Solution A and Solution B to the refluxing, vigorously stirred suspension of potassium carbonate in acetonitrile.
-
Set the syringe pump to deliver the solutions over a period of 10 hours (flow rate = 5 mL/hour).
-
After the addition is complete, allow the reaction mixture to reflux for an additional 12 hours to ensure complete consumption of the starting materials.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with dichloromethane (~50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in 100 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted biphenol, and then with brine (1 x 50 mL).[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a white or off-white solid.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to elute the product.
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent to yield the pure macrocycle.
-
Expected Yield: 40-60%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the bromomethyl protons (~4.5 ppm) and the appearance of new benzylic ether protons (~5.0-5.2 ppm) in the ¹H NMR spectrum are indicative of successful cyclization.
-
Safety and Handling
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[12] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon) where possible.
Application Protocol 2: Synthesis of a Dibenzo-Diazacyclophane
This protocol describes the formation of a nitrogen-containing macrocycle by reacting 2,2'-Bis(bromomethyl)-1,1'-biphenyl with a primary diamine, such as 1,4-diaminobutane. This reaction proceeds via a double N-alkylation.
Materials and Reagents Summary
| Reagent | Mmol | Mass/Volume | Notes |
| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | 1.5 | 510 mg | |
| 1,4-Diaminobutane | 1.5 | 132 mg (147 µL) | |
| Potassium Carbonate, anhydrous | 7.5 | 1.04 g | Acts as base and HCl scavenger |
| N,N-Dimethylformamide (DMF), anhydrous | - | 300 mL + 100 mL | High-boiling solvent |
Abbreviated Procedure
-
Setup: A similar high-dilution setup is used, but with anhydrous DMF as the solvent. Heat the K₂CO₃ suspension in 300 mL of DMF to 90°C.
-
High-Dilution Addition: Slowly add solutions of the biphenyl derivative (in 50 mL DMF) and 1,4-diaminobutane (in 50 mL DMF) simultaneously over 8-10 hours.
-
Reaction: After addition, maintain the temperature at 90°C for another 16 hours.
-
Work-up: Cool the mixture, filter off the salts, and remove the DMF under high vacuum. Dissolve the residue in ethyl acetate and wash extensively with water to remove any remaining DMF. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography on silica gel, often using a dichloromethane/methanol solvent system, to isolate the desired diazacyclophane.
-
Characterization: Confirm the structure by NMR and HRMS. The ¹H NMR will show characteristic signals for the N-CH₂ protons, shifted from the starting bromomethyl signal.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Ineffective base; wet reagents/solvent; reaction time too short. | Ensure base is finely powdered and anhydrous. Use freshly opened anhydrous solvent. Extend the post-addition reflux time. Consider a stronger base (e.g., Cs₂CO₃ or NaH). |
| Polymer Formation | Reactant concentration too high; addition rate too fast. | Increase the total solvent volume. Decrease the addition rate (extend the addition time). Ensure vigorous stirring to dissipate localized high concentrations. |
| Complex Mixture of Products | Side reactions (e.g., elimination); partial reaction. | Lower the reaction temperature. Check the purity of starting materials. Ensure stoichiometry is accurate. |
| Difficult Purification | Product has similar polarity to byproducts or starting materials. | Optimize the chromatography solvent system. Consider recrystallization if the product is a solid. For amine products, an acid wash/base extraction can simplify purification. |
Conclusion
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a cornerstone reagent for the synthesis of structurally complex and chirally-defined macrocycles. The success of these reactions hinges on a firm understanding of reaction kinetics and the meticulous application of the high-dilution principle. By carefully controlling reaction parameters such as concentration, temperature, and the choice of base and solvent, researchers can effectively favor intramolecular cyclization to access a wide variety of novel macrocyclic structures. The protocols and principles outlined herein provide a robust foundation for professionals in drug discovery and materials science to explore the vast potential of these unique molecular architectures.[13][14]
References
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Demkowicz, S., et al. (2018). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Molecules. [Link]
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Zhang, Z., et al. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. Molecules. [Link]
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Zhang, H., et al. (2022). Bismacrocycle: Structures and Applications. Molecules. [Link]
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El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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Cha, W.-Y., et al. (2022). Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. Chemical Science. [Link]
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PubChem. 2,2'-Bis(bromomethyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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Klivansky, L. M., et al. (2005). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. [Link]
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White, J. D., & Shaw, S. (2011). Template-induced macrocycle diversity through large ring-forming alkylations of tryptophan. Proceedings of the National Academy of Sciences. [Link]
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Application Notes and Protocols: Leveraging the Structural Rigidity of 2,2'-Bis(bromomethyl)-1,1'-biphenyl for Advanced Crosslinking Applications
Introduction: A Crosslinking Agent with Defined Stereochemistry
In the fields of polymer chemistry, supramolecular chemistry, and materials science, the rational design of molecules that can bridge and organize polymer chains or molecular subunits is paramount. 2,2'-Bis(bromomethyl)-1,1'-biphenyl is a bifunctional organic halide that serves as a highly effective crosslinking agent. Its utility stems from two key features: the high reactivity of its two benzylic bromide groups and the unique stereochemical properties of its substituted biphenyl core.
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, imparting rigidity and a well-defined three-dimensional geometry to molecules.[1] In 2,2'-Bis(bromomethyl)-1,1'-biphenyl, the steric hindrance caused by the substituents at the ortho positions (2 and 2') restricts free rotation around the single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, means the molecule exists as a pair of non-superimposable, mirror-image conformers (enantiomers) that can be stable and separable under ambient conditions.[2][3] This inherent axial chirality makes it an exceptional tool for creating conformationally constrained macrocycles, cyclophanes, and polymer networks with a high degree of structural pre-organization.
This document provides a comprehensive guide to the properties, mechanisms, and applications of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, complete with detailed protocols for its use in research and development.
| Property | Value | Reference(s) |
| CAS Number | 38274-14-5 | [4] |
| Molecular Formula | C₁₄H₁₂Br₂ | [5][6] |
| Molecular Weight | 340.05 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 90-92 °C | [4][5] |
| Boiling Point | 148-150 °C (at 0.002 Torr) | [4][5] |
| SMILES String | BrCc1ccccc1-c2ccccc2CBr | |
| InChI Key | VDXGURZGBXUKES-UHFFFAOYSA-N | [1] |
Section 1: Principle of Reactivity and Crosslinking Mechanism
The crosslinking capability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is centered on the reactivity of its two bromomethyl (-CH₂Br) groups. These functional groups are benzylic halides, making them excellent electrophiles for bimolecular nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles can displace the bromide leaving group, forming a stable covalent bond.
The general mechanism involves the attack of a nucleophile (Nu:⁻) on the methylene carbon, leading to the displacement of the bromide ion. Common nucleophiles include:
-
Alkoxides (R-O⁻): From alcohols or phenols, forming ether linkages.
-
Thiolates (R-S⁻): From thiols, forming thioether linkages.
-
Amines (R-NH₂): Forming secondary or tertiary amine linkages.
-
Carbanions: Such as those derived from malonic esters.
This reaction is highly efficient and forms the basis for connecting two different molecules or two functional groups on a polymer backbone. The choice of solvent and base is critical for optimizing reaction yields and preventing side reactions. Aprotic polar solvents like DMF or DMSO are often preferred, and a non-nucleophilic base is typically used to deprotonate the nucleophile without competing in the substitution reaction.
Section 2: Core Applications and Methodologies
The rigid and stereochemically defined nature of 2,2'-Bis(bromomethyl)-1,1'-biphenyl makes it ideal for applications where precise control over molecular architecture is required.
Application 1: Synthesis of Cyclophanes and Bridged Structures
Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains.[7] They are fundamental in host-guest chemistry and serve as building blocks for advanced materials. 2,2'-Bis(bromomethyl)-1,1'-biphenyl is an excellent precursor for synthesizing [n.n]cyclophanes via cyclization reactions with bifunctional linkers (e.g., dithiols, diols, diamines). The pre-organized conformation of the biphenyl unit facilitates high-yield cyclization, particularly under high-dilution conditions which favor intramolecular reactions over intermolecular polymerization.
Application 2: Crosslinking of Functional Polymers
This agent can effectively crosslink polymers that possess nucleophilic functional groups.[8][9] By reacting with polymer chains, it creates a three-dimensional network, significantly altering the material's properties. This process can enhance thermal stability, mechanical strength, and solvent resistance.[8] The rigid biphenyl linker can also introduce interesting properties, such as intramolecular π-π interactions that can influence the polymer network's morphology and behavior.[10][11] Examples of compatible polymers include polyvinyl alcohol (-OH groups), polyethyleneimine (-NH groups), and thiol-functionalized polymers (-SH groups). The reaction mechanism is analogous to a thiol-halide "click" reaction, which is known to be bioorthogonal and efficient for forming hydrogels.[12]
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of concentrations, reaction times, and temperatures may be necessary for specific substrates. All work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Protocol 1: Model Synthesis of a Dithia[n.n]cyclophane
This protocol describes a model synthesis of a cyclophane by reacting 2,2'-Bis(bromomethyl)-1,1'-biphenyl with a simple dithiol linker under high-dilution conditions.
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl (1.0 eq)
-
1,3-Propanedithiol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
High-Dilution Setup: Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two syringe pumps. Add anhydrous DMF to the flask to achieve a final reactant concentration of approximately 0.01 M upon addition. Begin stirring and heat the DMF to 60 °C under a nitrogen atmosphere.
-
Prepare Reactant Solutions: In separate flasks, prepare two solutions:
-
Solution A: Dissolve 2,2'-Bis(bromomethyl)-1,1'-biphenyl in anhydrous DMF.
-
Solution B: Dissolve 1,3-propanedithiol in anhydrous DMF.
-
-
Slow Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the heated, stirring reaction flask over a period of 8-12 hours. This slow addition is crucial to favor the intramolecular cyclization.
-
Reaction: After the addition is complete, allow the reaction to stir at 60 °C for an additional 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired cyclophane.
Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA)
This protocol outlines a general method for crosslinking a hydroxyl-containing polymer like PVA using a Williamson ether synthesis approach.[13]
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Diethyl ether
-
Methanol
Procedure:
-
Polymer Dissolution: In a flame-dried, nitrogen-purged flask, dissolve PVA in anhydrous DMSO. This may require heating to ensure complete dissolution. Cool to room temperature.
-
Deprotonation: Cool the polymer solution to 0 °C in an ice bath. Carefully add NaH (e.g., 2 molar equivalents per hydroxyl group to be functionalized) in small portions. Caution: NaH reacts violently with water and generates hydrogen gas. Allow the mixture to stir for 1 hour at room temperature to ensure complete deprotonation of the hydroxyl groups.[13]
-
Crosslinker Addition: Dissolve the desired amount of 2,2'-Bis(bromomethyl)-1,1'-biphenyl (e.g., 0.05 to 0.5 molar equivalents relative to PVA monomer units, depending on the desired crosslinking density) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the activated polymer solution.
-
Reaction: Let the reaction proceed for 24-48 hours at room temperature under nitrogen. The solution may become more viscous or form a gel as crosslinking proceeds.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol to consume any unreacted NaH.[13]
-
Purification:
-
Precipitate the crosslinked polymer by pouring the reaction mixture into a large excess of diethyl ether.[13]
-
Collect the solid product by filtration.
-
Wash the solid extensively with diethyl ether to remove unreacted crosslinker and residual DMSO.
-
(Optional, if soluble) Redissolve the polymer and purify by dialysis against deionized water for 3 days to remove salts and impurities.[13]
-
-
Drying: Dry the final crosslinked polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Section 4: Characterization of Crosslinked Products
Confirmation of a successful crosslinking reaction requires a combination of spectroscopic and material analysis techniques.
-
¹H NMR Spectroscopy: For soluble products or functionalized intermediates, the disappearance of the characteristic singlet peak for the bromomethyl protons (-CH₂Br) around 4.5 ppm and the appearance of a new peak corresponding to the methylene protons adjacent to the nucleophile (e.g., -CH₂-O- or -CH₂-S-) confirms the reaction.[10][13]
-
FTIR Spectroscopy: The formation of new bonds can be monitored. For instance, in the PVA crosslinking protocol, the formation of an ether linkage can be observed in the C-O stretching region (~1100 cm⁻¹).[10]
-
Swelling Studies: A classic method to confirm polymer crosslinking. A known mass of the dried crosslinked polymer is immersed in a suitable solvent. A successfully crosslinked polymer will swell but not dissolve. The degree of swelling (ratio of swollen mass to dry mass) is inversely proportional to the crosslinking density.[10][11]
-
Mechanical Testing: Techniques like tensile testing or dynamic mechanical analysis (DMA) can be used to measure changes in material properties such as modulus, tensile strength, and elongation at break, which are all highly sensitive to the degree of crosslinking.[10][11]
Section 5: Safety and Handling
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Acute Tox. 4 | H302: Harmful if swallowed.[14] |
| Skin Corrosion/Irritation | Skin Corr. 1B / Skin Irrit. 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[6][14] |
| Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation.[6][14] |
| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation.[14] |
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impermeable gloves (e.g., nitrile). Inspect gloves before use.[14]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Conformations of Biphenyls. (2023). Chemistry LibreTexts. [Link]
-
Vergura, S., Pisani, L., Scafato, P., Casarini, D., & Superchi, S. (2018). Central-to-axial chirality induction in biphenyl chiroptical probes for the stereochemical characterization of chiral primary amines. Organic & Biomolecular Chemistry, 16(4), 555-565. [Link]
-
Vergura, S., et al. (2017). Central-to-axial chirality induction in biphenyl chiroptical probes for the stereochemical characterization of chiral primary amines. ResearchGate. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. ResearchGate. [Link]
-
2,2′-Bis(bromomethyl)-1,1′-biphenyl. MySkinRecipes. [Link]
-
Chirality of symmetrically substituted biphenyl. (2016). Chemistry Stack Exchange. [Link]
-
Kotha, S., et al. (2021). Diversity-Oriented Approaches toward the Synthesis of Cyclophanes. National Institutes of Health (PMC). [Link]
-
Dzhemilev, U. M., et al. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. MDPI. [Link]
-
Kotha, S., & Khedkar, P. (2012). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry. [Link]
-
Cyclization of 2,6‐bis(bromomethyl)pyridine to give cyclophanes 17. ResearchGate. [Link]
-
Dzhemilev, U. M., et al. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. PubMed. [Link]
-
2,2'-bis(bromomethyl)-1,1'-biphenyl. Chongqing Chemdad Co., Ltd. [Link]
-
Shah, R. A., et al. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PubMed. [Link]
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl. PubChem. [Link]
-
Representative scheme for polymer crosslinking via thiol-halide click reaction. ResearchGate. [Link]
-
New strategy for crosslinking acrylic polymers without conventional crosslinkers. (2025). European Coatings. [Link]
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Molecular Mechanisms of Polymer Crosslinking via Thermal Activation. arXiv. [Link]
-
Unusual cases of polymer crosslinking: additives and techniques. ARCOR Epoxy Technologies. [Link]
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Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. National Institutes of Health (PMC). [Link]
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Theato, P. (2022). Polymer chemistry: fundamentals and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. University of Kentucky. [Link]
-
Chemistry of Multifunctional Polymers based on Bis-MPA and their Cutting-Edge Applications. ResearchGate. [Link]
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Application Note: Synthesis of Axially Chiral Diphosphine Ligands from 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Abstract
This comprehensive guide details the synthesis of C₂-symmetric chiral diphosphine ligands, a cornerstone of modern asymmetric catalysis, utilizing the versatile building block, 2,2'-bis(bromomethyl)-1,1'-biphenyl. This document provides not only step-by-step protocols for the synthesis of the precursor and the final ligand but also delves into the mechanistic rationale behind the experimental choices. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the power of chiral ligands for enantioselective transformations.
Introduction: The Significance of Axially Chiral Ligands
In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These molecules, when coordinated to a metal center, create a chiral environment that can direct a chemical reaction to favor the formation of one enantiomer over the other. This level of stereochemical control is particularly crucial in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dictated by its specific three-dimensional arrangement.[1]
Among the various classes of chiral ligands, those possessing axial chirality, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogs, have proven to be exceptionally effective in a wide array of enantioselective reactions.[1] The biphenyl scaffold, with its restricted rotation around the C-C single bond connecting the two aryl rings, provides a rigid and well-defined chiral pocket. The substituents at the 2 and 2' positions play a critical role in hindering this rotation, leading to stable, isolable atropisomers.
The starting material, 2,2'-bis(bromomethyl)-1,1'-biphenyl, is a valuable and versatile precursor for the construction of a variety of C₂-symmetric ligands. The two bromomethyl groups serve as convenient handles for the introduction of phosphorus-containing moieties, allowing for the synthesis of novel diphosphine ligands with tailored steric and electronic properties.
Synthetic Strategy: A Modular Approach
The synthesis of chiral diphosphine ligands from 2,2'-bis(bromomethyl)-1,1'-biphenyl can be approached in a modular fashion. The overall strategy involves two key stages:
-
Synthesis of the Axially Chiral Biphenyl Backbone: This involves the preparation of an enantiomerically pure 2,2'-disubstituted biphenyl precursor.
-
Introduction of the Phosphine Groups: The phosphine moieties are then introduced by nucleophilic substitution of the bromide ions.
This modular approach allows for the synthesis of a diverse library of ligands by varying the substituents on the biphenyl backbone or the nature of the phosphine nucleophile.
Experimental Protocols
Synthesis of (S)-2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl
This protocol describes the synthesis of a key chiral intermediate, (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl, starting from the corresponding dicarbaldehyde. The methoxy groups at the 6 and 6' positions enhance the rotational barrier, ensuring the atropisomeric stability of the biphenyl backbone.
Reaction Scheme:
Figure 2: Synthesis of the chiral diphosphine ligand.
Materials:
-
(S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl
-
Potassium diphenylphosphide (KPPh₂) or Lithium diphenylphosphide (LiPPh₂) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl (10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of potassium diphenylphosphide or lithium diphenylphosphide (22 mmol) in THF to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether or toluene.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to obtain the pure chiral diphosphine ligand.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Table 1: Characterization Data
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| (S)-[1,1'-biphenyl]-2,2'-diylbis(methanol) | White solid | ~99 | Signals corresponding to aromatic and methylene protons | N/A | Expected [M+H]⁺ |
| (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl | Off-white solid | High | Signals corresponding to aromatic, methoxy, and bromomethyl protons | N/A | Expected [M+H]⁺ |
| (S)-Diphosphine Ligand | White to pale yellow solid | Variable | Signals corresponding to aromatic, methoxy, and phosphinomethyl protons | Characteristic singlet | Expected [M+H]⁺ |
Causality and Experimental Insights
-
Choice of Base for Phosphide Generation: The use of a strong, non-nucleophilic base is crucial for the deprotonation of diphenylphosphine to generate the phosphide anion. n-Butyllithium is commonly used to generate LiPPh₂, while potassium hydride or potassium metal can be used for KPPh₂. The choice of counter-ion (Li⁺ vs. K⁺) can sometimes influence the reactivity and solubility of the phosphide reagent.
-
Inert Atmosphere: Phosphines, particularly electron-rich ones, are susceptible to oxidation by atmospheric oxygen. Therefore, all manipulations involving phosphines and their precursors must be carried out under a strictly inert atmosphere of argon or nitrogen. Degassed solvents should also be used to minimize oxidation.
-
Temperature Control: The nucleophilic substitution reaction is typically initiated at low temperatures (-78°C) to control the reaction rate and minimize the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.
-
Purification: Column chromatography is a common method for purifying the final diphosphine ligand. However, care must be taken to avoid prolonged exposure of the phosphine to silica gel, as this can lead to oxidation. Using deoxygenated solvents and minimizing the chromatography time are recommended. Recrystallization is an alternative purification method that can often provide highly pure material.
Applications in Asymmetric Catalysis
The C₂-symmetric diphosphine ligands synthesized from 2,2'-bis(bromomethyl)-1,1'-biphenyl are expected to be highly effective in a variety of transition metal-catalyzed asymmetric reactions. The biphenyl backbone provides a rigid scaffold, and the substituents on the phosphorus atoms and the biphenyl core can be tuned to optimize the ligand's steric and electronic properties for a specific transformation.
Potential applications include:
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of these ligands are potential catalysts for the enantioselective hydrogenation of olefins, ketones, and imines.
-
Asymmetric C-C Bond Formation: Palladium complexes can be employed in asymmetric allylic alkylations, Suzuki-Miyaura cross-coupling reactions, and Heck reactions.
-
Asymmetric C-N and C-O Bond Formation: Copper and Palladium catalysts bearing these ligands may facilitate enantioselective amination and etherification reactions.
Conclusion
This application note provides a detailed and practical guide for the synthesis of valuable C₂-symmetric chiral diphosphine ligands from the readily accessible starting material, 2,2'-bis(bromomethyl)-1,1'-biphenyl. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively synthesize these powerful tools for asymmetric catalysis, enabling the stereoselective synthesis of complex chiral molecules for a wide range of applications in research and industry.
References
-
Chen, Y., et al. (2022). Syntheses and applications of novel chiral ligands. PolyU Institutional Research Archive. [Link]
- Knowles, W.S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
-
Jie, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Chem, 9(3), 735-752. [Link]
- Cram, D.J., & Cram, J.M. (1971). Stereochemistry of Atropisomers. Accounts of Chemical Research, 4(7), 204-211.
- Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds.
Sources
Application Notes and Protocols for the Preparation of Fluorescent Sensors Using 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Introduction: The Strategic Advantage of the Biphenyl Scaffold in Fluorescent Sensor Design
The rational design of fluorescent sensors is a cornerstone of modern chemical biology and diagnostic research. The ability to selectively detect and quantify biologically and environmentally significant analytes underpins advancements in disease diagnosis, drug development, and environmental monitoring.[1] At the heart of a successful fluorescent sensor lies a carefully chosen molecular scaffold that provides the foundation for both analyte recognition and signal transduction. 2,2'-Bis(bromomethyl)-1,1'-biphenyl is a particularly advantageous, albeit underutilized, starting material for the construction of sophisticated fluorescent sensors, primarily due to its unique structural and reactive properties.
The biphenyl unit imparts a degree of conformational rigidity and pre-organization, which is crucial for creating selective binding cavities. The two bromomethyl groups at the 2 and 2' positions are highly reactive and serve as ideal handles for cyclization reactions, enabling the synthesis of macrocyclic structures known as cyclophanes.[2] These cyclophanes can be tailored to encapsulate specific ions or molecules, forming the basis of a highly selective sensor. The biphenyl moiety itself can participate in the fluorescent signaling process, or it can serve as a rigid linker to position a fluorophore and a recognition unit in a spatially defined manner, allowing for precise control over photophysical processes such as Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
This application note provides a comprehensive guide to the synthesis of a novel fluorescent sensor for zinc ions (Zn²⁺) utilizing 2,2'-bis(bromomethyl)-1,1'-biphenyl as the key building block. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and discuss the characterization and application of the resulting sensor.
Sensor Design and Signaling Mechanism
The design of our target sensor, hereafter referred to as Biphenyl-Cyclen ZnSensor 1 , is based on the covalent linkage of the 2,2'-bis(bromomethyl)-1,1'-biphenyl scaffold with a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle that is further functionalized with a dansyl fluorophore.
The rationale for this design is threefold:
-
Selective Recognition: The cyclen macrocycle is a well-established chelator for transition metal ions, with a particularly high affinity for Zn²⁺.
-
Signal Transduction: The dansyl group is a highly environment-sensitive fluorophore. In the absence of Zn²⁺, the lone pair of electrons on the tertiary amine of the cyclen can quench the fluorescence of the dansyl group via a PET mechanism.
-
Structural Rigidity: The biphenyl unit provides a rigid backbone, ensuring that the cyclen and dansyl moieties are held in a fixed orientation, which is critical for efficient PET quenching and a robust "turn-on" fluorescence response upon Zn²⁺ binding.
Upon coordination of Zn²⁺ by the cyclen ring, the lone pair of electrons on the nitrogen atoms become engaged in the metal complex, thus inhibiting the PET process. This "blocking" of the quenching pathway results in a significant enhancement of the dansyl fluorescence, providing a clear and quantifiable signal for the presence of Zn²⁺.
Experimental Protocols
Part 1: Synthesis of the Biphenyl-Cyclen Precursor
This protocol details the synthesis of the key intermediate where the 2,2'-bis(bromomethyl)-1,1'-biphenyl is cyclized with a mono-protected cyclen derivative.
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tri-Boc-cyclen)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add tri-Boc-cyclen (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile and stir the suspension vigorously.
-
Addition of Biphenyl Precursor: Dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.1 eq) in 50 mL of anhydrous acetonitrile and add it dropwise to the stirring suspension over 1 hour at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (from 10% to 50% ethyl acetate) to yield the Boc-protected Biphenyl-Cyclen precursor as a white solid.
Part 2: Deprotection of the Biphenyl-Cyclen Precursor
This step involves the removal of the Boc protecting groups to liberate the secondary amines of the cyclen moiety.
Materials:
-
Boc-protected Biphenyl-Cyclen precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolution: Dissolve the Boc-protected Biphenyl-Cyclen precursor (1.0 eq) in dichloromethane (10 mL/mmol).
-
Acid Treatment: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (10 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the deprotection by TLC.
-
Neutralization: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Biphenyl-Cyclen as a pale yellow oil. This product is used in the next step without further purification.
Part 3: Functionalization with the Dansyl Fluorophore
The final step is the attachment of the dansyl fluorophore to the deprotected Biphenyl-Cyclen.
Materials:
-
Deprotected Biphenyl-Cyclen
-
Dansyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the deprotected Biphenyl-Cyclen (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (20 mL/mmol) in a flame-dried round-bottom flask under an argon atmosphere.
-
Addition of Dansyl Chloride: Dissolve dansyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL/mmol) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (from 0% to 5% methanol) to yield the final product, Biphenyl-Cyclen ZnSensor 1 , as a yellow-green solid.
Characterization and Photophysical Properties
The synthesized Biphenyl-Cyclen ZnSensor 1 should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.
| Parameter | Expected Result |
| ¹H and ¹³C NMR | Peaks corresponding to the biphenyl, cyclen, and dansyl moieties. |
| Mass Spectrometry | Molecular ion peak confirming the expected mass. |
| UV-Vis Absorption | Absorption maxima corresponding to the dansyl chromophore. |
| Fluorescence Emission | Weak fluorescence in the absence of Zn²⁺. |
| Quantum Yield (Φ) | Low in the absence of Zn²⁺, significantly higher in the presence of Zn²⁺. |
Table 1: Expected Characterization Data for Biphenyl-Cyclen ZnSensor 1.
Application Protocol: Fluorescent Detection of Zn²⁺
This protocol describes the use of Biphenyl-Cyclen ZnSensor 1 for the ratiometric fluorescent detection of Zn²⁺ ions.
Materials:
-
Biphenyl-Cyclen ZnSensor 1 stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
ZnCl₂ stock solution (10 mM in deionized water)
-
Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) for selectivity studies.
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of Biphenyl-Cyclen ZnSensor 1 by diluting the stock solution to 10 µM in HEPES buffer.
-
Titration Experiment:
-
To a series of wells in the 96-well plate, add 100 µL of the 10 µM sensor solution.
-
Add increasing concentrations of ZnCl₂ (from 0 to 100 µM) to the wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at the excitation and emission maxima of the dansyl fluorophore (typically Ex: ~340 nm, Em: ~520 nm).
-
Selectivity Study:
-
To separate wells containing 100 µL of the 10 µM sensor solution, add a 10-fold excess (100 µM) of various metal ion solutions.
-
As a positive control, add 100 µM ZnCl₂ to one well.
-
Incubate and measure the fluorescence as described above.
-
-
Data Analysis: Plot the fluorescence intensity as a function of Zn²⁺ concentration to determine the detection limit and binding constant. Compare the fluorescence response in the presence of different metal ions to assess selectivity.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for Biphenyl-Cyclen ZnSensor 1.
Signaling Pathway
Caption: Signaling mechanism of Biphenyl-Cyclen ZnSensor 1.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of Biphenyl-Cyclen ZnSensor 1 can be confirmed at each step through standard analytical techniques such as NMR and mass spectrometry. The functionality of the final sensor is validated by its "turn-on" fluorescent response specifically in the presence of Zn²⁺, which should be absent or significantly diminished with other metal ions. A lack of a significant fluorescence increase upon addition of Zn²⁺ would indicate a failure in the synthesis or purification of the final product. The reversibility of the sensor can also be tested by the addition of a strong chelator like EDTA, which should sequester the Zn²⁺ and lead to a quenching of the fluorescence, returning the sensor to its "off" state.
Conclusion
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a versatile and powerful building block for the construction of advanced fluorescent sensors. The synthetic route outlined in this application note provides a clear and reproducible method for the preparation of a highly selective "turn-on" fluorescent sensor for Zn²⁺. The principles of this design can be readily adapted for the detection of other analytes by modifying the chelating moiety or the fluorophore, opening up a wide range of possibilities for the development of novel sensing platforms for applications in research, diagnostics, and drug discovery.
References
-
Wong, J. K.-H., Todd, M. H., & Rutledge, P. J. (2017). Recent Advances in Macrocyclic Fluorescent Probes for Ion Sensing. Molecules, 22(2), 200. [Link]
-
Guo, Y., et al. (2022). Fluorescent cyclophanes and their applications. Chemical Society Reviews, 51(13), 5436-5464. [Link]
Sources
Application Notes & Protocols: Step-Growth Polymerization of 2,2'-Bis(bromomethyl)-1,1'-biphenyl with Diamines for Advanced Polyamine Synthesis
Foreword for the Researcher
This document provides a comprehensive guide for the synthesis and characterization of novel polyamines through the step-growth polymerization of 2,2'-bis(bromomethyl)-1,1'-biphenyl with various diamines. Polyamines are a critical class of polymers, with biological analogues playing essential roles in cell growth, proliferation, and DNA stability.[1][2][3] Synthetic polyamines, particularly those incorporating rigid structural units like the biphenyl moiety, are of significant interest for applications ranging from high-performance materials to advanced drug and gene delivery systems.
The methodology described herein is grounded in the principles of step-growth polymerization, a process where bifunctional monomers react to form dimers, trimers, and eventually high molecular weight polymers.[4][5][6] Unlike chain-growth mechanisms, this method requires high reaction conversion to achieve long polymer chains, making stoichiometric control and reaction conditions paramount.[4][7] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality for experimental choices to ensure reproducibility and facilitate innovation.
Mechanistic Framework: The Chemistry of Polyamine Formation
The polymerization of 2,2'-bis(bromomethyl)-1,1'-biphenyl and a generic diamine proceeds via a polycondensation reaction, specifically a nucleophilic substitution mechanism. The primary or secondary amine groups of the diamine monomer act as nucleophiles, attacking the electrophilic benzylic carbons of the 2,2'-bis(bromomethyl)-1,1'-biphenyl monomer. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
For each new C-N bond formed, one equivalent of hydrobromic acid (HBr) is generated as a byproduct. This acid must be neutralized by an appropriate base to drive the reaction forward and prevent the protonation and deactivation of the unreacted amine monomers.
Key Mechanistic Attributes:
-
Reaction Type: Nucleophilic Aliphatic Substitution (SN2-type).
-
Polymerization Class: Step-Growth Polymerization.[8]
-
Byproduct: Hydrobromic Acid (HBr).
-
Driving Force: Formation of stable C-N bonds and removal of the HBr byproduct.
The process begins with the reaction between one of each monomer type to form a dimer. This dimer, still possessing reactive end-groups (an amine and a bromomethyl group), can then react with another monomer or another dimer. This stepwise process continues, gradually building the molecular weight of the polymer chains.
Caption: Step-growth polymerization of biphenyl and diamine monomers.
Experimental Design and Core Protocols
Success in step-growth polymerization hinges on meticulous control over experimental variables. The following sections detail the critical parameters and provide a robust, validated protocol.
Causality of Experimental Choices
| Parameter | Choice & Rationale |
| Monomer Stoichiometry | Strict 1:1 Molar Ratio: Achieving high molecular weight is critically dependent on maintaining an exact equimolar balance between the reactive functional groups (amine and bromomethyl).[7] Any deviation leads to an excess of one monomer at the end of the reaction, causing chain termination and limiting the degree of polymerization. |
| Solvent System | Anhydrous Polar Aprotic Solvents (e.g., DMAc, NMP, DMF): These solvents are required to fully dissolve both the monomers and the growing polymer chains, ensuring a homogeneous reaction medium. They possess high boiling points, allowing for elevated reaction temperatures to increase the rate. Crucially, they are "aprotic" and will not interfere with the nucleophilic amine. The solvent must be anhydrous to prevent side reactions with the bromomethyl groups. |
| Acid Scavenger (Base) | Non-Nucleophilic Base (e.g., K₂CO₃, Et₃N): A base is essential to neutralize the HBr byproduct.[9] Failure to do so results in the formation of ammonium bromide salts, which deactivates the diamine monomer and halts polymerization. An inorganic base like potassium carbonate is often preferred as it is easily filtered off post-reaction. |
| Reaction Temperature | 60-100 °C: This temperature range represents a balance. It is high enough to ensure a reasonable reaction rate but low enough to minimize potential side reactions, such as monomer degradation or cross-linking. The optimal temperature may vary depending on the specific diamine used. |
| Inert Atmosphere | Nitrogen or Argon Blanket: Primary aromatic amines can be susceptible to oxidation at elevated temperatures. Conducting the reaction under an inert atmosphere prevents this degradation, preserving monomer integrity and ensuring the formation of a well-defined polymer structure. |
Detailed Synthesis Protocol
This protocol describes the synthesis of a polyamine from 2,2'-bis(bromomethyl)-1,1'-biphenyl and 1,6-hexanediamine on a 5 mmol scale.
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl (1.70 g, 5.0 mmol)
-
1,6-Hexanediamine (0.581 g, 5.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 3 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (50 mL)
-
Methanol (for precipitation)
-
Deionized Water
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen/Argon gas inlet and bubbler
-
Heating mantle with temperature controller
-
Addition funnel (optional)
Caption: Experimental workflow for polyamine synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of nitrogen.
-
Charging the Flask: To the flask, add 1,6-hexanediamine (0.581 g), anhydrous potassium carbonate (2.07 g), and anhydrous DMAc (50 mL).
-
Initiating the Reaction: Begin stirring the mixture to form a suspension. Add the 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.70 g) to the flask in several portions over 10 minutes.
-
Polymerization: Heat the reaction mixture to 80 °C using the heating mantle. A noticeable increase in viscosity should be observed as the polymerization proceeds. Allow the reaction to proceed for 24-48 hours under a continuous slow flow of nitrogen.
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature. The mixture will be highly viscous.
-
Filter the mixture to remove the potassium carbonate salts. Wash the salts with a small amount of DMAc to recover any entrapped polymer.
-
Slowly pour the clear, viscous filtrate into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with deionized water (3 x 100 mL) and then with methanol (2 x 100 mL) to remove any remaining solvent and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.
-
Polymer Characterization: Validating Structure and Properties
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties for potential applications.[10]
| Technique | Purpose & Expected Outcome |
| FTIR Spectroscopy | Structural Confirmation: Verifies the polymerization by showing the disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) of the primary amine and the appearance of characteristic secondary amine and C-N stretching bands. Confirms the absence of C-Br bonds. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive Structure Elucidation: Provides detailed information about the polymer's repeating unit. Key signals to identify include the new methylene protons adjacent to the nitrogen (-CH₂-N-) and the aromatic protons of the biphenyl unit. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight Analysis: Determines the number-average (Mn) and weight-average (Mw) molecular weights, as well as the Polydispersity Index (PDI = Mw/Mn). A successful polymerization should yield a PDI close to 2.0, which is characteristic of step-growth polymers. |
| Thermogravimetric Analysis (TGA) | Thermal Stability Assessment: Measures the weight loss of the polymer as a function of temperature. The resulting data determines the decomposition temperature (Td), indicating the material's upper service temperature limit. The rigid biphenyl backbone is expected to impart high thermal stability.[11] |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions: Identifies the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for understanding the material's mechanical properties. |
Applications & Future Perspectives
The polymers synthesized via this methodology possess a unique combination of a flexible polyamine backbone and a rigid biphenyl core. This structure opens up several avenues for advanced applications:
-
High-Performance Materials: The rigidity and thermal stability imparted by the biphenyl unit make these polymers candidates for specialty films, coatings, and fibers that can withstand harsh environments.[12]
-
Gene and Drug Delivery: At physiological pH, the amine groups in the polymer backbone can be protonated, creating a polycation. These positively charged macromolecules can form complexes (polyplexes) with negatively charged genetic material (DNA, siRNA), facilitating their entry into cells.[1]
-
Antimicrobial Agents: Polycationic materials are known to exhibit antimicrobial properties by disrupting the negatively charged cell membranes of bacteria.
-
Membranes for Gas Separation: The defined structure and intermolecular interactions within the polymer matrix could be tailored for the selective separation of gases.
Future research should focus on exploring a wider variety of diamine monomers (aliphatic, aromatic, and functionalized) to fine-tune the polymer's properties, such as solubility, thermal characteristics, and biocompatibility, for specific and demanding applications.
References
-
D'yakonov, V. A., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
Gu, Y. (2024). Step-Growth Polymerization. The Gu Lab. Available at: [Link]
-
Odian, G. (2005). Step-growth polymerization. Chapter Two, Step-growth polymerization. Available at: [Link]
-
Polymer Synthesis and Characterization – Basic Laboratory Course. (n.d.). Retrieved from [Link]
-
Alcázar, R., et al. (2020). Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease. Frontiers in Chemistry. Available at: [Link]
-
RSIS International. (2025). Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. Retrieved from [Link]
-
Chen, D., et al. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. Frontiers in Plant Science. Available at: [Link]
-
Rani, P., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Journal of Functional Foods. Available at: [Link]
-
Sinha, S. (n.d.). Lecture 27 - Chemical reaction engineering in polymers: Condensation (Step-growth) polymerization. Indian Institute of Technology-Roorkee. Available at: [Link]
-
Tavladoraki, P., et al. (2021). Biogenic Polyamines and Related Metabolites. International Journal of Molecular Sciences. Available at: [Link]
-
Hsiao, S.-H. (2016). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. ResearchGate. Available at: [Link]
-
Modern Chemistry & Applications. (2024). Polymer Profiles: Revealing Molecular Traits Through Characterizations. Retrieved from [Link]
-
Al-shangiti, A. M., et al. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Publications. Available at: [Link]
-
Harris, F. W., et al. (1990). Synthesis and characterization of polyimides based on 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl. American Chemical Society, Polymer Preprints, Division of Polymer Chemistry. Available at: [Link]
-
Gregory, C. M., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Macro Letters. Available at: [Link]
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- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of N-substituted macrocycles
An Application Guide to the Synthesis of N-Substituted Macrocycles: Protocols and Mechanistic Insights
Abstract
N-substituted macrocycles are a cornerstone of modern medicinal chemistry and materials science, offering a unique combination of conformational rigidity and structural complexity that enables high-affinity binding to biological targets and novel material properties.[1][2][3] Their synthesis, however, presents significant challenges, primarily the need to favor intramolecular ring-closure over intermolecular polymerization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental synthesis of N-substituted macrocycles. We will explore three robust and widely adopted synthetic strategies: Macrolactamization, Ring-Closing Metathesis (RCM), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." This guide emphasizes the causality behind experimental choices, provides self-validating, step-by-step protocols, and is grounded in authoritative scientific literature.
Introduction: The Value of Closing the Ring
Macrocycles, cyclic molecules containing a ring of 12 or more atoms, occupy a privileged space in chemical biology and drug discovery. The incorporation of N-substituted atoms into the macrocyclic backbone introduces critical hydrogen bond donors and acceptors, modulates polarity, and provides vectors for further functionalization. Compared to their linear counterparts, N-substituted macrocycles often exhibit:
-
Enhanced Binding Affinity: Pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding to a target protein.[1]
-
Improved Metabolic Stability: The cyclic structure can shield amide bonds from proteolytic cleavage, increasing the molecule's half-life in vivo.
-
Increased Cell Permeability: Strategic N-alkylation can mask polar N-H bonds, facilitating passive diffusion across cell membranes.[3]
-
Unique Physicochemical Properties: The defined three-dimensional structure of macrocycles can lead to novel applications in host-guest chemistry and materials science.[4][5]
The primary synthetic hurdle is controlling the high-entropy process of cyclization. The key to successful macrocyclization is to create conditions where the two reactive ends of a linear precursor molecule are more likely to react with each other than with the ends of other molecules.[6] This is typically achieved through "high-dilution" or "pseudo-high-dilution" conditions, where the concentration of the linear precursor is kept extremely low.[6][7]
Core Synthetic Strategies and Protocols
This section details the experimental protocols for three powerful macrocyclization techniques. Each protocol is designed to be a self-contained workflow, from the linear precursor to the purified, characterized macrocycle.
Strategy 1: Macrolactamization
Macrolactamization, the formation of a cyclic amide bond, is a classic and effective strategy, particularly for synthesizing cyclic peptides and related compounds.[1][8][9] The reaction involves the intramolecular condensation of a linear precursor containing a terminal amine and a terminal carboxylic acid. The success of this method hinges on activating the carboxylic acid and maintaining high dilution to prevent oligomerization.[8]
Caption: Workflow for N-substituted macrocycle synthesis via macrolactamization.
This protocol describes the head-to-tail cyclization of a linear pentapeptide precursor.
-
Preparation of the Linear Precursor:
-
The linear peptide (e.g., H-Gly-Phe-Leu-Ala-Val-OH) is synthesized using standard solid-phase peptide synthesis (SPPS).
-
The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).
-
The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to yield a fluffy white powder. The purity should be >95% as determined by analytical LC-MS.
-
-
Macrocyclization Reaction (High-Dilution):
-
Rationale: Slow addition of the activated peptide to a large volume of solvent keeps the instantaneous concentration of the reactant low, kinetically favoring the intramolecular cyclization pathway.[7]
-
Prepare a solution of the linear peptide (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and HOAt (1-Hydroxy-7-azabenzotriazole, 1.1 eq) in anhydrous DMF (N,N-Dimethylformamide) to a concentration of 0.1 M.
-
In a separate, larger reaction vessel, add anhydrous DMF and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). The volume of DMF should be sufficient to result in a final peptide concentration of 0.5-1.0 mM upon complete addition.
-
Using a syringe pump, add the peptide/coupling agent solution to the stirred DMF/DIPEA solution over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-18 hours.
-
Monitor the reaction progress by LC-MS until the linear precursor is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a few drops of water.
-
Remove the DMF under high vacuum.
-
Redissolve the crude residue in a minimal amount of DMSO or DMF and purify by preparative RP-HPLC.
-
Combine the fractions containing the pure macrocycle and lyophilize.
-
-
Characterization:
-
LC-MS & HRMS: Confirm the mass of the cyclic product, which should correspond to the linear precursor minus one molecule of water (18.01 Da).
-
NMR: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) will confirm the structure and provide information about the macrocycle's conformation.[10]
-
| Parameter | Value |
| Precursor Concentration | 0.5 - 1.0 mM |
| Reagents | HATU (1.1 eq), HOAt (1.1 eq), DIPEA (4.0 eq) |
| Solvent | Anhydrous DMF |
| Reaction Time | 16 - 24 hours |
| Typical Yield | 30 - 70% |
| Primary Analysis | LC-MS, HRMS |
Strategy 2: Ring-Closing Metathesis (RCM)
RCM is a powerful and versatile method for forming carbon-carbon double bonds, making it ideal for creating macrocycles with olefinic linkers.[1][11] The reaction typically employs well-defined ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) and is known for its exceptional functional group tolerance.[12][13]
Caption: Workflow for N-substituted macrocycle synthesis via RCM.
This protocol describes the cyclization of a linear diene precursor.
-
Preparation of the Linear Precursor:
-
Synthesize a linear precursor containing two terminal alkenes (e.g., a diamide derived from coupling two molecules of N-allyl-4-aminobutanoic acid). The synthesis must be planned to avoid premature reactions.
-
Purify the diene precursor by flash column chromatography on silica gel.
-
-
Macrocyclization Reaction (RCM):
-
Rationale: The choice of catalyst is crucial. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are generally more reactive and stable. The reaction is run under an inert atmosphere to protect the catalyst from oxygen.[11]
-
Dissolve the linear diene precursor (1.0 eq) in a dry, degassed solvent such as dichloromethane (DCM) or toluene to a concentration of 1-5 mM.
-
Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Add the RCM catalyst (e.g., Grubbs second-generation catalyst, 5-10 mol%) to the solution under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (40 °C for DCM, 80-110 °C for toluene) and stir.
-
Monitor the reaction by TLC or LC-MS. The product should have a mass corresponding to the precursor minus ethylene (28.05 Da).
-
-
Workup and Purification:
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrocycle, which may be a mixture of E/Z isomers.[14]
-
-
Characterization:
-
HRMS: Confirm the exact mass of the product.
-
NMR: ¹H NMR is critical for determining the E/Z ratio of the newly formed double bond. The vinyl protons of the trans (E) isomer typically appear further downfield than those of the cis (Z) isomer.
-
| Parameter | Value |
| Precursor Concentration | 1 - 5 mM |
| Catalyst | Grubbs II or Hoveyda-Grubbs II (5-10 mol%) |
| Solvent | Anhydrous, Degassed DCM or Toluene |
| Temperature | 40 - 110 °C |
| Typical Yield | 60 - 90% |
| Primary Analysis | HRMS, ¹H NMR (for E/Z ratio) |
Strategy 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a highly efficient and bio-orthogonal reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[15][16] This method is exceptionally reliable for macrocyclization due to its high reaction rate and specificity, which can favor intramolecular cyclization even at moderate concentrations.[17][18]
Caption: Workflow for N-substituted macrocycle synthesis via CuAAC.
This protocol describes the cyclization of a linear precursor with terminal azide and alkyne functionalities.
-
Preparation of the Linear Precursor:
-
Synthesize the linear precursor containing a terminal alkyne on one end and an azide on the other. These functionalities can be introduced via standard organic transformations.
-
Purify the precursor by flash column chromatography.
-
-
Macrocyclization Reaction (CuAAC):
-
Rationale: The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). A ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.[18]
-
Dissolve the linear azide-alkyne precursor (1.0 eq) in a solvent mixture such as DMF/H₂O or THF/H₂O (e.g., 4:1 v/v) to a concentration of 1-10 mM.
-
In a separate vial, prepare a stock solution of Sodium Ascorbate (0.5-1.0 M in H₂O).
-
In another vial, prepare a stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1-0.5 M in H₂O).
-
To the stirred solution of the precursor, add sodium ascorbate (1.0-2.0 eq) followed by CuSO₄·5H₂O (0.1-0.5 eq).
-
Stir the reaction at room temperature. The reaction is often complete within 1-8 hours.
-
Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
To remove residual copper, the crude product can be dissolved in an organic solvent and passed through a short plug of a copper-chelating resin.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
HRMS: Confirm the exact mass of the product. The mass should be identical to the precursor as the reaction is an addition.
-
NMR: The formation of the 1,4-disubstituted triazole is confirmed by the appearance of a characteristic singlet for the triazole proton, typically between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.
-
| Parameter | Value |
| Precursor Concentration | 1 - 10 mM |
| Reagents | CuSO₄·5H₂O (0.1-0.5 eq), Na Ascorbate (1.0-2.0 eq) |
| Solvent | DMF/H₂O, THF/H₂O, tBuOH/H₂O |
| Reaction Time | 1 - 8 hours |
| Typical Yield | 70 - 95% |
| Primary Analysis | HRMS, ¹H NMR (triazole proton signal) |
Conclusion
The synthesis of N-substituted macrocycles is a dynamic and enabling field. The choice of synthetic strategy—be it the classic macrolactamization, the robust ring-closing metathesis, or the highly efficient click chemistry—depends on the desired final structure, available starting materials, and required functional group tolerance. By understanding the principles behind each method, particularly the critical need to favor intramolecular reactions, researchers can successfully navigate the challenges of macrocyclization. The detailed protocols provided herein serve as a validated starting point for scientists aiming to explore the vast and promising chemical space of N-substituted macrocycles for applications in drug discovery and beyond.
References
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Pasini, D. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules2013 , 18, 9512-9530. [Link]
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Mendia, A., et al. Synthetic N-Substituted Metal Aza-macrocyclic Complexes: Properties and Applications. Journal of Coordination Chemistry2007 , 60, 269-282. [Link]
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Pasini, D. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules2013 , 18, 9512-9530. [Link]
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Pasini, D. The click reaction as an efficient tool for the construction of macrocyclic structures. Molecules2013 , 18, 9512-30. [Link]
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Pasini, D. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Ouci.eu. [Link]
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Hu, J., et al. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. Molecules2023 , 28. [Link]
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Radecka-Paryzek, W., et al. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Molecules2022 , 27, 843. [Link]
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Rose, M., et al. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry2018 , 14, 2338–2347. [Link]
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Li, J., et al. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules2013 , 18, 6230-6268. [Link]
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El-Brollosy, N. R., et al. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules2022 , 27, 2123. [Link]
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Arbour, M., et al. Bringing Macrolactamization Full Circle: Self-Cleaving Head-to-Tail Macrocyclization of Unprotected Peptides via Mild N-Acyl Urea Activation. ResearchGate. [Link]
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Macrolactamization for the synthesis of protected cilengitide 20. ResearchGate. [Link]
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White, C., and Spring, D. Strategies for the Diversity-Oriented Synthesis of Macrocycles. University of Cambridge. [Link]
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Radecka-Paryzek, W., et al. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. MDPI. [Link]
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White, C. J., and Yudin, A. K. Contemporary strategies for peptide macrocyclization. Nature Chemistry2011 , 3, 509-524. [Link]
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Martí-Centelles, V., et al. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews2015 , 115, 8736-8834. [Link]
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Hu, J., et al. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. ResearchGate. [Link]
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Synthesis, structure and catalysis/applications of N-heterocyclic carbene based on macrocycles. ResearchGate. [Link]
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Stuborn, F., et al. Biocompatible strategies for peptide macrocyclisation. Organic & Biomolecular Chemistry2019 , 17, 8235-8246. [Link]
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Grote, T. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drughunter.com. [Link]
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O'Brien, R. V., et al. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis. Journal of the American Chemical Society2013 , 135, 16748-16751. [Link]
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Prusov, E. V. Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. ResearchGate. [Link]
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Li, J. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules2021 , 26, 3249. [Link]
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Theodorakis, E. A., et al. Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis. RSC Advances2020 , 10, 11985-12003. [Link]
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Jahan, N., et al. Synthesis of Bioactive Macrocycles Involving Ring-Closing Metathesis Strategy. Thieme Chemistry. [Link]
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Li, J., et al. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. MDPI. [Link]
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Al-Jibouri, M. N. Synthesis and characterization of some Ni2+ novel macrocyclic. ResearchGate. [Link]
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Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. [Link]
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Lim, Y., et al. Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. ACS Chemical Biology2021 , 16, 145-152. [Link]
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Gavenonis, J., et al. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. ACS Combinatorial Science2014 , 16, 377-385. [Link]
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Troubleshooting & Optimization
Technical Support Center: Selective Bromination of 2,2'-Dimethylbiphenyl
Welcome to the technical support center for the selective bromination of 2,2'-dimethylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve your desired synthetic outcomes.
Introduction to the Challenges
The selective bromination of 2,2'-dimethylbiphenyl presents a unique set of challenges primarily due to the steric hindrance imposed by the two methyl groups at the 2 and 2' positions. These groups restrict rotation around the biphenyl linkage, influencing the conformation of the molecule and sterically shielding the ortho positions. The primary goal is typically to achieve selective monobromination at the electronically activated para positions (4 and 4'), while avoiding polybromination and side reactions. This guide provides practical solutions to common issues encountered during this process.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Monobrominated Product
You are observing a low yield of 4-bromo-2,2'-dimethylbiphenyl or 4,4'-dibromo-2,2'-dimethylbiphenyl, with a significant amount of starting material remaining.
Possible Causes and Solutions:
-
Insufficient Electrophilicity of the Brominating Agent: The electron-donating methyl groups activate the aromatic rings, but a sufficiently powerful electrophile is still required to overcome the activation energy of the reaction.[1][2]
-
Solution: If using N-Bromosuccinimide (NBS) alone, consider the addition of a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, to generate a more potent brominating species. For bromination with molecular bromine (Br₂), ensure the use of an effective Lewis acid catalyst like iron(III) bromide (FeBr₃).[3][4] The catalyst polarizes the Br-Br bond, increasing its electrophilicity.[2][4]
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessive heat can lead to the formation of byproducts.
-
-
Poor Solubility of Reagents: If the reagents are not well-dissolved, the reaction kinetics will be slow.
-
Solution: Choose a solvent that effectively dissolves both 2,2'-dimethylbiphenyl and the brominating agent. Dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and acetic acid are common choices. For reactions with NBS, polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective, though they can also influence selectivity.[5]
-
Experimental Protocol: Enhancing Yield with a Lewis Acid Catalyst
-
Dissolve 2,2'-dimethylbiphenyl (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add iron(III) bromide (FeBr₃) (0.1 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of molecular bromine (1.1 equivalents for monobromination) in dichloromethane from the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
You are obtaining a mixture of brominated products, including ortho and meta isomers, in addition to the desired para-substituted product.
Possible Causes and Solutions:
-
Steric Hindrance: The methyl groups at the 2 and 2' positions sterically hinder the ortho positions (3, 3', 6, and 6'), making the para positions (4 and 4') the most likely sites for electrophilic attack. However, under forcing conditions, substitution at other positions can occur. The biphenyl system itself directs incoming electrophiles to the ortho and para positions.[3][6]
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature can significantly improve selectivity. Using a bulkier brominating agent can also enhance selectivity for the less sterically hindered para position.
-
-
Reaction Mechanism: The stability of the carbocation intermediate (arenium ion) plays a crucial role in determining the regioselectivity.[1][5] Attack at the para position leads to a more stabilized intermediate.
-
Solution: Using a less reactive brominating system can increase the selectivity for the pathway with the most stable intermediate. For instance, NBS in the presence of a silica gel support can offer higher para-selectivity.[7]
-
Workflow for Optimizing Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of the bromination reaction.
Problem 3: Formation of Polybrominated Byproducts
You are observing the formation of dibrominated, tribrominated, or even more highly brominated products, even when targeting monobromination.
Possible Causes and Solutions:
-
Excess Brominating Agent: The most common cause of polybromination is using too much of the brominating reagent.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating agent for monobromination. For the synthesis of 4,4'-dibromo-2,2'-dimethylbiphenyl, use 2.1-2.2 equivalents.
-
-
High Reactivity of the Monobrominated Product: The first bromine atom deactivates the ring it is attached to, but the other ring remains activated by its methyl group, making it susceptible to further bromination.
-
Solution: Add the brominating agent slowly and at a low temperature to allow for selective reaction with the starting material before the product can react further. Removing the product from the reaction mixture as it is formed, if feasible, can also prevent over-bromination.
-
Problem 4: Benzylic Bromination as a Side Reaction
You are noticing the formation of products where a bromine atom has substituted a hydrogen on one of the methyl groups.
Possible Causes and Solutions:
-
Radical Reaction Conditions: Benzylic bromination occurs via a free-radical mechanism, which is often initiated by light or radical initiators like AIBN.[8][9][10]
-
Solution: Ensure the reaction is carried out in the dark and that the reagents are free from radical initiators. If using NBS, which can participate in both electrophilic and radical pathways, avoid conditions that favor radical reactions (e.g., high temperatures, UV light, and non-polar solvents like CCl₄ without an acid catalyst).[8][11]
-
Table 1: Brominating Agents and Their Typical Reaction Pathways
| Brominating Agent | Typical Conditions | Primary Mechanism | Likelihood of Benzylic Bromination |
| Br₂ / FeBr₃ | Dark, 0°C to RT | Electrophilic Aromatic Substitution | Low |
| NBS / H₂SO₄ (catalytic) | Dark, in a polar solvent | Electrophilic Aromatic Substitution | Low |
| NBS / AIBN / CCl₄ | Reflux, with light | Free Radical Substitution | High |
| NBS (alone) | Varies | Can be ambiguous | Moderate, depending on conditions |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the selective monobromination of 2,2'-dimethylbiphenyl?
For selective aromatic monobromination, a combination of molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is a standard and effective choice.[4] Alternatively, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can also be used.[7] The choice may depend on the specific requirements of your synthesis and the available reagents.
Q2: How can I selectively synthesize 4,4'-dibromo-2,2'-dimethylbiphenyl?
To synthesize the 4,4'-dibromo product, you will need to use at least two equivalents of the brominating agent. A common procedure involves using slightly more than two equivalents (e.g., 2.2 equivalents) of Br₂ with a catalytic amount of FeBr₃. The reaction may require slightly harsher conditions (e.g., a longer reaction time or a slightly elevated temperature) to drive the reaction to completion.
Q3: Why is it difficult to brominate the positions ortho to the methyl groups?
The methyl groups at the 2 and 2' positions create significant steric hindrance, making it difficult for the bulky electrophile (the brominating agent) to approach the ortho positions (3, 3', 6, and 6'). This steric repulsion raises the activation energy for substitution at these positions, making the para positions the preferred sites of reaction.
Q4: Can I use elemental bromine without a catalyst?
While elemental bromine can brominate highly activated aromatic rings, the reaction with 2,2'-dimethylbiphenyl is typically slow and may require harsh conditions without a catalyst. A Lewis acid catalyst like FeBr₃ is necessary to polarize the bromine molecule, making it a much more effective electrophile for this substitution.[2]
Mechanism of Lewis Acid Catalyzed Bromination
Caption: The three-step mechanism for the FeBr₃-catalyzed bromination of an aromatic ring.
Q5: How do I purify the final product?
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.
References
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Homework.Study.com. (n.d.).
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- Wikipedia. (2023). N-Bromosuccinimide.
- YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples.
- PMC. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- TopSCHOLAR. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
- YouTube. (2014).
- BYJU'S. (n.d.).
- Chemistry LibreTexts. (2024). 16.
- PubChem. (n.d.). 4,4'-Dibromo-2,2'-dimethylbiphenyl.
- YouTube. (2021). NBS (n-bromosuccinimide)
- Scientific Update. (2022).
- YouTube. (2019).
- CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
- Google Patents. (n.d.).
- ResearchGate. (2015). Iron(III)
- Benchchem. (n.d.).
- ACS Figshare. (2021).
- Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl.
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- ResearchGate. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis.
- Boron Molecular. (n.d.). Buy 2,2'-Dimethyl-biphenyl.
- Bentham Science. (n.d.). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'- Bis(bromomethyl)
- PubChem. (n.d.). 2,2'-Dimethylbiphenyl.
- The Journal of Organic Chemistry. (n.d.). Selective preparation. 37.
- ACS Publications. (2021).
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- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 10. krc.cecri.res.in [krc.cecri.res.in]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Purification of 2,2'-Bis(bromomethyl)-1,1'-biphenyl by Recrystallization
Welcome to the technical support center for the purification of 2,2'-Bis(bromomethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important bifunctional building block. Our focus is on providing not just procedural steps, but the underlying principles to empower you to overcome common challenges in obtaining high-purity material.
Introduction to the Challenge
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a key intermediate in the synthesis of complex organic molecules, particularly in the construction of macrocycles and ligands for catalysis.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions and significantly lower the yield of subsequent steps. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the desired compound and its impurities.[2] This guide will walk you through the nuances of this process.
The pure compound typically presents as a white to off-white solid with a melting point of 90-92 °C.[1][3] Significant deviation from this melting point is a primary indicator of impurity.
Core Principles of Recrystallization
Before diving into troubleshooting, let's revisit the foundational principles of a successful recrystallization. The goal is to dissolve the impure solid in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[4][5]
The Ideal Recrystallization Solvent
Choosing the right solvent is the most critical step. An ideal solvent for 2,2'-Bis(bromomethyl)-1,1'-biphenyl should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound efficiently.[6]
-
Low solubility at low temperatures: To ensure maximum recovery of the purified crystals upon cooling.[7]
-
Inertness: The solvent should not react with the compound.[6]
-
Volatility: It should be easily removable from the crystals after filtration.[6]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."
Experimental Workflow for Recrystallization
The following diagram illustrates the standard workflow for recrystallization. Understanding this process is key to diagnosing issues.
Caption: Standard workflow for the recrystallization process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?
A1: Root Cause Analysis & Solution
This issue points to an inappropriate solvent choice. 2,2'-Bis(bromomethyl)-1,1'-biphenyl is a relatively non-polar molecule due to the large aromatic biphenyl core. The principle of "like dissolves like" is key here.[7]
-
Incorrect Polarity: You may be using a solvent that is too polar (e.g., water, ethanol).
-
Recommended Solvents: Based on its structure, good starting points for solvent screening include:
-
Toluene
-
Ethyl Acetate
-
Dichloromethane (DCM) or Chloroform[8]
-
A mixed solvent system, such as ethanol/water or DCM/hexane.
-
Actionable Advice:
-
Systematic Solvent Screening: Before committing your entire batch, perform small-scale solubility tests with a few milligrams of your crude product in different solvents.
-
Mixed Solvent Systems: If you find a solvent in which the compound is very soluble (like DCM) and one in which it is poorly soluble (like hexane), you can use a mixed solvent system. Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q2: The compound dissolved, but no crystals are forming upon cooling, even in an ice bath. What's wrong?
A2: Root Cause Analysis & Solution
This is a classic case of either using too much solvent or the solution being supersaturated.[7]
-
Excess Solvent: If too much solvent was used, the solution is not saturated enough for crystals to form upon cooling.
-
Supersaturation: Sometimes, a solution can cool below its saturation point without crystallization occurring.[7]
Actionable Advice:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[9] Once you observe cloudiness or the formation of solid, add a small amount of solvent back to redissolve, and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches provide a nucleation site for crystal growth.[10]
-
Seeding: Add a tiny crystal of pure 2,2'-Bis(bromomethyl)-1,1'-biphenyl (if available) to the cooled solution. This "seed" acts as a template for crystallization.[6][10]
-
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
A3: Root Cause Analysis & Solution
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling because the solution's saturation temperature is above the compound's melting point.[10] For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, this can happen if a high-boiling point solvent is used.
Actionable Advice:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a bit more solvent to decrease the saturation temperature.[9]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool much more slowly. A larger flask volume or insulating the flask can help.
-
Change Solvents: If the problem persists, choose a solvent with a lower boiling point.
Q4: The recrystallization worked, but the yield is very low. How can I improve it?
A4: Root Cause Analysis & Solution
Low yield can result from several factors during the procedure.
-
Using Too Much Solvent: This is the most common cause, as a significant amount of the product will remain in the mother liquor.[7]
-
Premature Crystallization: If crystals form during hot filtration, product is lost.[10]
-
Incomplete Cooling: Not cooling the solution sufficiently will leave more product dissolved.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[7]
Actionable Advice:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to the crude solid until it just dissolves.
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and keep the filtration apparatus hot.[10]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.[7]
Q5: My final product is still colored/impure after one recrystallization. What are the likely impurities and what should I do?
A5: Root Cause Analysis & Solution
The synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl often involves the bromination of 2,2'-dimethyl-1,1'-biphenyl. Potential impurities include:
-
Unreacted Starting Material: 2,2'-dimethyl-1,1'-biphenyl.
-
Mono-brominated Species: 2-(Bromomethyl)-2'-methyl-1,1'-biphenyl.
-
Colored Impurities: Often high molecular weight byproducts formed during the bromination reaction.
Actionable Advice:
-
Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[2]
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, purification by column chromatography may be required.
Data Summary and Protocols
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Comments |
| Toluene | Non-polar | 111 | Good | Good solubility at high temperatures, lower at room temperature. |
| Ethyl Acetate | Moderately Polar | 77 | Good | Often a good balance of solubility properties.[11] |
| Dichloromethane (DCM) | Moderately Polar | 40 | Use in Mixed Systems | High solubility may lead to low yields if used alone. Good for a mixed solvent system with an anti-solvent like hexane.[11] |
| Ethanol | Polar | 78 | Poor (Alone) | Generally too polar, but can be used in an aqueous ethanol solution.[12] |
| Hexane | Non-polar | 69 | Good as Anti-Solvent | Low solubility even when hot. Ideal as the "poor" solvent in a mixed system. |
| Water | Very Polar | 100 | Unsuitable | The compound is insoluble in water.[8] |
Standard Operating Procedure (SOP) for Recrystallization
Objective: To purify crude 2,2'-Bis(bromomethyl)-1,1'-biphenyl to >98% purity.
Materials:
-
Crude 2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
Selected recrystallization solvent (e.g., Toluene or Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Protocol:
-
Solvent Selection: Choose an appropriate solvent based on the table above and preliminary tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the range of 90-92 °C indicates a high degree of purity.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Unknown. Recrystallization.
- Unknown. Recrystallization-1.pdf.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]
- Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl. (2014). Google Patents.
- Unknown. Recrystallization.
- Recrystallization of bisphenol A by azeotropically drying the solvent. (1987). Google Patents.
-
2,2′-Bis(bromomethyl)-1,1′-biphenyl. (n.d.). A1 Intrametica. Available at: [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Available at: [Link]
-
2,2'-bis(bromomethyl)-1,1'-biphenyl. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl. (n.d.). PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
- Green synthesis method of bromomethylbiphenyl compound. (2010). Google Patents.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
1,1-Bis(bromomethyl)benzene. (2025, August 10). ResearchGate. Available at: [Link]
-
Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. (2025, August 6). ResearchGate. Available at: [Link]
-
Recrystallization question. (2015, February 28). Reddit. Available at: [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Available at: [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26). Available at: [Link]
- Crystallization Solvents.pdf. (n.d.).
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
-
Controlled Recrystallization from the Melt of the Organic n-type Small Molecule Semiconductor 2-decyl-7-phenyl-[7]benzothieno[3,2-b][7]benzothiophene S,S,S′,S′-Tetraoxide. (n.d.). ResearchGate. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Available at: [Link]
- Process to bromomethylate aromatic compounds. (2006). Google Patents.
-
2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. (n.d.). RSC Publishing. Available at: [Link]
-
Biphenyl Preparation from Bromobenzene. (2023, April 6). YouTube. Available at: [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Available at: [Link]
Sources
- 1. 2,2'-BIS(BROMOMETHYL)-1,1'-BIPHENYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 3. labsolu.ca [labsolu.ca]
- 4. web.mnstate.edu [web.mnstate.edu]
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- 6. mt.com [mt.com]
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- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols.
The primary route to 2,2'-Bis(bromomethyl)-1,1'-biphenyl involves the free-radical bromination of 2,2'-dimethyl-1,1'-biphenyl, typically using N-bromosuccinimide (NBS) as the brominating agent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will address common issues in a question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My reaction is incomplete, and I have a significant amount of starting material (2,2'-dimethyl-1,1'-biphenyl) and the mono-brominated product remaining. What could be the cause?
Answer:
This is a common issue that can stem from several factors related to the reaction conditions and reagents. The root cause is often an insufficient generation or propagation of the bromine radical required for the reaction to proceed to the desired dibrominated product.
Possible Causes and Solutions:
-
Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for initiating the reaction. These initiators can decompose over time.
-
Solution: Use a fresh batch of the radical initiator. If you suspect your current batch is old, consider recrystallizing it according to standard procedures. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN typically requires temperatures above 60°C to decompose at a suitable rate.[1]
-
-
Insufficient Light Source (for photo-initiated reactions): If you are using light to initiate the reaction, its intensity and wavelength are critical.
-
Solution: Ensure your light source is emitting at an appropriate wavelength to induce homolytic cleavage of the N-Br bond in NBS or the Br-Br bond. A standard UV lamp or a high-wattage visible light lamp placed close to the reaction vessel is typically effective.
-
-
Purity of N-Bromosuccinimide (NBS): NBS can degrade upon exposure to moisture and light, leading to reduced reactivity. Impure NBS, often appearing yellow, can give unreliable results.[2]
-
Solution: Use freshly recrystallized NBS for best results. To recrystallize, dissolve the NBS in preheated water (e.g., 10 g in 100 mL at 90-95°C) and allow it to cool slowly to form pure crystals, which should be filtered and dried thoroughly under vacuum.[2]
-
-
Inadequate Reaction Time or Temperature: Radical chain reactions require sufficient time and energy to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time. If time is a constraint, a modest increase in temperature (e.g., refluxing in a higher boiling solvent like chlorobenzene instead of carbon tetrachloride) could accelerate the reaction. However, be cautious as excessively high temperatures can promote decomposition.[3]
-
Question 2: My final product is contaminated with ring-brominated side products. How can I avoid this?
Answer:
The formation of ring-brominated biphenyls is a classic example of a competing reaction pathway. The desired reaction is a free-radical substitution at the benzylic methyl groups, while ring bromination is an electrophilic aromatic substitution.[4]
Core Principle: To favor the desired radical pathway, you must maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture. High concentrations of Br₂ promote the electrophilic pathway.[5][6]
Causes and Prevention Strategies:
-
Choice of Brominating Agent: Using molecular bromine (Br₂) directly is not recommended as it significantly favors electrophilic addition and substitution reactions on aromatic rings.[5]
-
Reaction Conditions: The reaction environment plays a pivotal role in dictating the dominant reaction mechanism.
-
Solution:
-
Solvent: Use non-polar solvents like carbon tetrachloride (CCl₄) or benzene. These solvents favor the radical mechanism.[4] Polar solvents can facilitate ionic pathways.
-
Absence of Lewis Acids: Ensure your glassware and reagents are free from any Lewis acid contaminants (e.g., FeBr₃), which are potent catalysts for electrophilic aromatic substitution.[4]
-
Darkness (if not photo-initiated): If you are using a chemical initiator like AIBN, conducting the reaction in the dark can help minimize side reactions that might be promoted by light.
-
-
Below is a diagram illustrating the competing reaction pathways:
Caption: Competing reaction pathways in the bromination of 2,2'-dimethyl-1,1'-biphenyl.
Question 3: I am observing a product with a higher molecular weight than my target compound, suggesting over-bromination. How can I control the degree of bromination?
Answer:
Over-bromination, leading to the formation of 2,2'-bis(dibromomethyl)-1,1'-biphenyl or even more highly brominated species, occurs when the desired product is subjected to the reaction conditions for too long or with an excess of the brominating agent.
Control Measures:
-
Stoichiometry is Key: The stoichiometry of NBS to the starting material is the most critical factor.
-
Solution: Use a precise stoichiometry of NBS. For the synthesis of the dibrominated product, a molar ratio of slightly over 2.0 equivalents of NBS to 1.0 equivalent of 2,2'-dimethyl-1,1'-biphenyl is recommended. Using a large excess of NBS will inevitably lead to over-bromination.[3]
-
-
Controlled Addition of NBS: Adding all the NBS at the beginning of the reaction can lead to a localized high concentration of bromine radicals.
-
Solution: Consider adding the NBS portion-wise over the course of the reaction. This helps to maintain a controlled, low concentration of the brominating species and can improve selectivity.
-
-
Reaction Monitoring:
-
Solution: Closely monitor the reaction progress by TLC. Once the starting material and the mono-brominated intermediate are consumed, the reaction should be stopped promptly to prevent further bromination of the desired product.
-
Question 4: How can I effectively remove the succinimide byproduct during workup?
Answer:
Succinimide is the byproduct of NBS and is often present in the crude reaction mixture. Its partial solubility in some organic solvents can complicate purification.
Purification Protocol:
-
Cooling and Filtration: After the reaction is complete, cool the reaction mixture to room temperature or below. Succinimide is less soluble in non-polar solvents like CCl₄ at lower temperatures and will precipitate out.
-
Filtration: Filter the cooled reaction mixture to remove the bulk of the precipitated succinimide.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water. Succinimide has some water solubility, and this will help remove residual amounts. A wash with a dilute sodium bicarbonate or sodium bisulfite solution can also help to quench any remaining bromine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
The following flowchart outlines a general troubleshooting workflow:
Sources
- 1. EP1032557B1 - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | 38274-14-5 | Benchchem [benchchem.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Welcome to the technical support guide for the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to help you improve your reaction yield and product purity.
Introduction: The Wohl-Ziegler Reaction
The synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is most commonly achieved via the bromination of 2,2'-dimethyl-1,1'-biphenyl. This transformation is a classic example of a benzylic bromination, specifically the Wohl-Ziegler reaction.[1] This reaction proceeds through a free radical chain mechanism, where N-Bromosuccinimide (NBS) serves as the brominating agent, and the reaction is initiated either by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation (light).[2][3]
Understanding the radical mechanism is crucial for troubleshooting. The key is the selective abstraction of a benzylic hydrogen, which is favored due to the resonance stabilization of the resulting benzylic radical.[4][5] NBS is the preferred reagent over molecular bromine (Br₂) because it maintains a very low concentration of Br₂ throughout the reaction, which is essential for favoring radical substitution over competitive electrophilic addition or aromatic ring bromination.[6][7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction is incomplete. I'm recovering a high percentage of starting material and mono-brominated product. What's going wrong?
This is a common issue often related to inefficient radical initiation or propagation.
Possible Causes & Solutions:
-
Inactive Radical Initiator: Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time, especially if not stored correctly.
-
Solution: Use a fresh bottle of the initiator or recrystallize the old one. For AIBN, a common recrystallization solvent is methanol. Always store initiators in a cool, dark place.
-
-
Insufficient Initiator: The amount of initiator is catalytic, but too little will result in a slow or incomplete initiation phase.
-
Solution: While typically used at 1-5 mol%, you may need to empirically optimize the loading. A standard starting point is 2-4 mol% relative to the substrate.[9]
-
-
Incorrect Stoichiometry of NBS: To achieve dibromination, you need at least two equivalents of NBS. Using less will inherently lead to mono-brominated product and unreacted starting material.
-
Solution: Use a slight excess of NBS, typically 2.1-2.2 equivalents, to drive the reaction to completion. Be aware that a large excess can promote the formation of over-brominated byproducts.[10]
-
-
Inefficient Initiation Conditions: Radical reactions require an energy input to start the chain reaction.
-
Solution (Thermal Initiation): Ensure the reaction is heated to the appropriate temperature for the chosen initiator. For AIBN in solvents like acetonitrile or 1,2-dichlorobenzene, this is typically around 80 °C.[3][11]
-
Solution (Photochemical Initiation): Ensure your light source is of an appropriate wavelength and intensity to induce homolytic cleavage of the N-Br bond or the initiator.[5][12] Sunlight can also be an effective, low-cost initiator.[13][14]
-
Q2: My main problem is byproduct formation. I'm getting a mixture of mono-, di-, and tri/tetra-brominated products. How can I improve selectivity?
Selectivity is controlled by managing the reactivity and stoichiometry of the reaction.
Possible Causes & Solutions:
-
Excessive NBS or Prolonged Reaction Time: Radical bromination is a stepwise process. Allowing the reaction to run for too long or with too much NBS after the starting material is consumed will lead to the bromination of the desired dibromo product, creating tribrominated and other impurities.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR on an aliquot). Stop the reaction as soon as the starting material (2,2'-dimethyl-1,1'-biphenyl) is consumed.
-
-
High Reaction Temperature: While heat is required for thermal initiation, excessively high temperatures can increase the rate of side reactions and potentially lead to decomposition.
-
Solution: Maintain a steady reflux temperature without aggressive heating. The goal is to sustain the radical chain, not to force the reaction with excessive thermal energy.
-
Q3: I'm observing bromination on the aromatic rings instead of the methyl groups. How can I prevent this side reaction?
This indicates that an electrophilic aromatic substitution pathway is competing with the desired radical pathway.
Possible Causes & Solutions:
-
Presence of Acidic Impurities: HBr is a byproduct of the reaction. If it accumulates, it can promote electrophilic bromination. NBS is crucial because it traps this HBr to regenerate Br₂, keeping concentrations of both low.[15]
-
High Concentration of Br₂: Using Br₂ directly or having conditions that lead to a buildup of Br₂ will favor electrophilic attack on the electron-rich biphenyl ring system.
-
Inappropriate Solvent Choice: While less common, some solvents can promote ionic pathways.
-
Solution: Stick to non-polar, aprotic solvents.
-
FAQs: Optimizing Your Synthesis
What is the optimal solvent for this reaction? Are there "green" alternatives?
Traditionally, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness in radical reactions.[1][3] However, due to its toxicity and environmental impact, it has been largely replaced.
| Solvent | Advantages | Disadvantages | Reflux Temp. |
| Carbon Tetrachloride (CCl₄) | Inert, classic solvent | Toxic, ozone-depleting | ~77 °C |
| Acetonitrile (CH₃CN) | Good alternative, improves yield and reproducibility | Can be challenging to remove | ~82 °C |
| 1,2-Dichlorobenzene | High boiling point, effective, less toxic than CCl₄ | High boiling point can make removal difficult | ~180 °C |
| Dichloromethane (CH₂Cl₂) | Lower boiling, good for photo-initiated reactions | Can be less selective than non-polar solvents | ~40 °C |
Recent studies have shown that solvents like acetonitrile and 1,2-dichlorobenzene can be superior, offering improved yields and faster reaction times compared to CCl₄.[11][16] For greener approaches, some protocols have been developed using continuous flow systems that minimize solvent use altogether.[17]
Should I use a chemical initiator (AIBN) or a light source?
Both methods are effective for initiating the radical chain.
-
Chemical Initiators (AIBN, BPO): This is the most common and reproducible method for lab-scale synthesis. It relies on thermal decomposition at a predictable rate, offering good control.[3]
-
Photochemical Initiation (Light): Using a sunlamp, mercury lamp, or even direct sunlight can be very effective and avoids the need for a chemical initiator.[12][13] This can be considered a "greener" method as it reduces reagent use.[18] However, scalability and reproducibility can sometimes be a challenge without specialized photoreactors.
What is the ideal molar ratio of reactants?
For the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl from 2,2'-dimethyl-1,1'-biphenyl:
-
NBS: 2.1 - 2.2 equivalents
-
AIBN/BPO: 0.02 - 0.05 equivalents (2-5 mol%)
Visualization of Key Processes
Wohl-Ziegler Radical Chain Mechanism
The diagram below illustrates the three key phases of the radical bromination process.
Caption: Radical chain mechanism for benzylic bromination.
Experimental Workflow
This workflow outlines the general procedure from reaction setup to final product isolation.
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis. Quantities should be adjusted based on the desired scale.
Materials:
-
2,2'-dimethyl-1,1'-biphenyl (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.04 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Recrystallization Solvent (e.g., Ethanol, Hexane, or Ethyl Acetate)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2'-dimethyl-1,1'-biphenyl (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add NBS (2.2 eq) and AIBN (0.04 eq) to the flask.[9]
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) with vigorous stirring. The reaction mixture will turn yellow/orange. Monitor the reaction progress by TLC or GC, checking for the consumption of the starting material (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel to remove the white succinimide solid. Wash the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with deionized water and a saturated aqueous sodium bicarbonate solution to remove any remaining succinimide and HBr.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexane) to obtain pure 2,2'-Bis(bromomethyl)-1,1'-biphenyl as a white to off-white solid.[19]
-
References
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. CA2310324C - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 13. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 15. orgosolver.com [orgosolver.com]
- 16. researchgate.net [researchgate.net]
- 17. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 2,2'-BIS(BROMOMETHYL)-1,1'-BIPHENYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Preventing Over-bromination of 2,2'-Dimethylbiphenyl
Welcome to the technical support center for the selective bromination of 2,2'-dimethylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve precise monobromination while avoiding the common pitfall of over-bromination. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to ensure the success of your electrophilic aromatic substitution reactions.
Troubleshooting Guide: Diagnosis and Correction of Over-bromination
Over-bromination, the introduction of more than one bromine atom onto the aromatic rings of 2,2'-dimethylbiphenyl, is a frequent challenge that can significantly impact yield and purity. This section provides a systematic approach to diagnosing and resolving this issue.
Question: My reaction is producing significant amounts of 4,4'-dibromo-2,2'-dimethylbiphenyl. How can I favor the mono-brominated product?
Answer: The formation of di-brominated products indicates that the reaction conditions are too harsh or that the brominating agent is too reactive for the substrate. 2,2'-Dimethylbiphenyl is an activated aromatic system, making it susceptible to multiple substitutions.[1][2] To favor monobromination, a careful selection of reagents and control of reaction parameters is crucial.
Core Principles at Play:
-
Electrophilic Aromatic Substitution (SEAr): The bromination of an aromatic ring is a classic SEAr reaction. The rate and selectivity are governed by the electron density of the aromatic ring and the nature of the electrophile.[1]
-
Steric Hindrance: The methyl groups at the 2 and 2' positions sterically hinder the ortho positions, directing electrophilic attack primarily to the para positions (4 and 4').[3][4] However, this does not prevent a second bromination at the other para position if the conditions are not optimized.
-
Reagent Reactivity: Different brominating agents possess varying electrophilicity. Highly reactive agents like molecular bromine (Br₂) often lead to over-bromination, especially with activated substrates.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-bromination.
Recommended Actions & Protocols:
-
Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative to molecular bromine for the selective bromination of activated aromatic rings.[6][7] It provides a low, steady concentration of bromine, which helps to prevent multiple substitutions.[7]
-
Protocol 1: Monobromination using NBS
-
Materials: 2,2'-Dimethylbiphenyl, N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN), Radical initiator (optional, for benzylic bromination, not desired here).
-
Procedure:
-
Dissolve 2,2'-dimethylbiphenyl in an appropriate solvent (e.g., CCl₄ or CH₃CN) in a round-bottom flask.
-
Add one equivalent of NBS to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed and before significant formation of the di-brominated product is observed, quench the reaction.
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by extraction and purification.
-
-
-
-
Control Reaction Temperature: Lowering the reaction temperature can significantly increase selectivity by reducing the overall reaction rate, allowing for more controlled bromination.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity and improve selectivity.
Question: I am observing bromination at the methyl groups (benzylic bromination) in addition to the aromatic ring. How can I prevent this?
Answer: Benzylic bromination is a radical-mediated process.[8] Its occurrence suggests that your reaction conditions are promoting the formation of bromine radicals. This is often an unintended side reaction when using NBS under certain conditions.
Key Differentiator: Ionic vs. Radical Pathway
-
Electrophilic Aromatic Substitution (Ionic): Occurs in the absence of radical initiators and is favored by polar solvents.
-
Benzylic Bromination (Radical): Promoted by radical initiators (like AIBN or benzoyl peroxide) or UV light, and typically carried out in non-polar solvents like CCl₄.[8]
Preventative Measures:
-
Avoid Radical Initiators: Ensure that your reaction setup is free from sources of radical initiation. This includes avoiding exposure to strong light.
-
Solvent Selection: While CCl₄ is common for radical reactions, using a more polar solvent like acetonitrile can favor the electrophilic aromatic substitution pathway.
-
Purify NBS: Impurities in NBS can sometimes initiate radical reactions. Recrystallizing NBS from water can help to remove these impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of 2,2'-dimethylbiphenyl?
A1: The major product is 4-bromo-2,2'-dimethylbiphenyl . The methyl groups are ortho-, para-directing and activating.[9] Due to steric hindrance from the methyl groups at the 2 and 2' positions, the electrophilic attack of bromine is directed to the less hindered para positions (4 and 4').
Q2: Can I use a Lewis acid catalyst like FeBr₃ with Br₂ for this reaction?
A2: While FeBr₃ is a common catalyst for the bromination of less reactive aromatic rings, it is generally not recommended for activated substrates like 2,2'-dimethylbiphenyl. The use of a strong Lewis acid will significantly increase the electrophilicity of bromine, almost certainly leading to rapid over-bromination.[10]
Q3: How can I effectively monitor the progress of the reaction to stop it at the right time?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material. The formation of a new, less polar spot (the mono-brominated product) will be observed. If a third, even less polar spot (the di-brominated product) begins to appear, it is an indication to stop the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative ratios of starting material, mono-brominated, and di-brominated products over time.
Q4: Are there any "greener" alternatives for the bromination of 2,2'-dimethylbiphenyl?
A4: Yes, there is a growing interest in developing more environmentally friendly bromination methods. Some approaches include:
-
Oxidative Bromination: Using a bromide salt (like KBr or NaBr) in the presence of an oxidant (e.g., H₂O₂, Oxone®) to generate the electrophilic bromine species in situ.[11][12] This avoids the direct handling of hazardous molecular bromine.
-
Use of Greener Solvents: Replacing halogenated solvents like CCl₄ with less toxic alternatives.
Quantitative Data Summary
| Parameter | Recommendation for Monobromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder reagent, provides a low concentration of Br₂, reducing the likelihood of over-bromination.[7] |
| Equivalents of Agent | 1.0 - 1.1 equivalents | Using a stoichiometric amount prevents excess brominating agent from reacting further. |
| Catalyst | None | The substrate is sufficiently activated; a catalyst would likely lead to over-bromination.[2] |
| Solvent | Acetonitrile or Dichloromethane | Polar aprotic solvents favor the ionic electrophilic substitution pathway over radical pathways. |
| Temperature | 0 °C to Room Temperature | Lower temperatures decrease the reaction rate, allowing for better control and selectivity. |
Reaction Mechanism Visualization
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitr.. [askfilo.com]
- 4. 436. Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part IV. Some dibenzodiazocines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Alternative brominating agents for 2,2'-dimethylbiphenyl synthesis
Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing 2,2'-dimethylbiphenyl. Our focus is on the critical bromination step of the o-xylene precursor, offering troubleshooting advice and exploring effective alternative brominating agents to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when brominating o-xylene to create a precursor for 2,2'-dimethylbiphenyl?
The synthesis of 2,2'-dimethylbiphenyl typically involves a coupling reaction, such as the Ullmann coupling, of a brominated o-xylene derivative. The primary challenge lies in the initial bromination of o-xylene itself. Direct electrophilic aromatic substitution on o-xylene with agents like molecular bromine (Br₂) often leads to a mixture of two main constitutional isomers: 3-bromo-o-xylene and 4-bromo-o-xylene. These isomers are notoriously difficult to separate due to their nearly identical boiling points (214°C for the 3-bromo isomer and 215°C for the 4-bromo isomer), making purification by distillation impractical.[1][2] Achieving high isomeric purity is crucial, as the final properties of resulting materials, such as high-performance polymers, depend heavily on the integrity of the monomer.[3][4]
Q2: I'm using liquid bromine (Br₂) and getting poor regioselectivity. How can I improve the yield of the desired 4-bromo-o-xylene isomer?
While achieving perfect selectivity is difficult, several procedural adjustments can significantly favor the formation of 4-bromo-o-xylene over the 2,3-isomer. The nature of the reaction medium and the temperature are critical factors.[1] Research has shown that conducting the bromination at very low temperatures, between -10°C and -70°C, in complete darkness, and in the presence of a catalyst can substantially improve the ratio of the 3,4-isomer to the 2,3-isomer.[1] The absence of light is critical to suppress radical side-chain bromination, and low temperatures enhance the kinetic control that favors substitution at the sterically less hindered 4-position.
Q3: Is N-Bromosuccinimide (NBS) a viable and safer alternative to liquid Br₂ for this reaction?
Absolutely. N-Bromosuccinimide (NBS) is an excellent alternative to liquid bromine for the bromination of electron-rich aromatic compounds.[5][6] Its advantages are significant:
-
Safety and Handling: NBS is a crystalline solid, making it much easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[7] This minimizes risks associated with transportation, storage, and accidental release.[8]
-
Controlled Reactivity: NBS provides a low, constant concentration of Br₂ in the reaction medium, which can help suppress the formation of dibrominated byproducts.
-
Selectivity: Under the right conditions, NBS can offer improved regioselectivity in electrophilic aromatic substitutions.[9][10]
Q4: What are the optimal conditions for using NBS to achieve aromatic bromination of o-xylene?
To favor electrophilic aromatic substitution over other pathways (like radical benzylic bromination), the choice of solvent and catalyst is paramount. For the bromination of activated aromatic rings, polar solvents are preferred. Using a solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can promote the desired electrophilic pathway and often leads to high para-selectivity.[5][10] The reaction can be catalyzed by a protic acid or a Lewis acid to enhance the electrophilicity of the bromine. A typical procedure involves stirring o-xylene with one equivalent of NBS in MeCN at room temperature or with gentle heating.[10]
Q5: My reaction with NBS is brominating the methyl groups (benzylic bromination) instead of the aromatic ring. What is causing this and how can I fix it?
This is a classic and common issue when using NBS. NBS is a versatile reagent that can participate in two distinct mechanistic pathways: electrophilic substitution and free radical substitution.
-
Radical Pathway (Wohl-Ziegler Reaction): This pathway leads to benzylic bromination. It is favored in non-polar solvents like carbon tetrachloride (CCl₄) and is initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or UV light.[5]
-
Electrophilic Pathway: This pathway leads to aromatic ring bromination. It is favored in polar solvents (e.g., DMF, MeCN) and is often facilitated by the presence of an acid.[9][11]
To fix this issue, you must shift the reaction conditions to favor the electrophilic pathway. Immediately switch from a non-polar solvent like CCl₄ to a polar one like acetonitrile or DMF and ensure the reaction is run in the dark, without any radical initiators.
Q6: I've successfully brominated my o-xylene, but my subsequent Ullmann coupling reaction to form 2,2'-dimethylbiphenyl is failing. Could the starting material be the problem?
Yes, the success of an Ullmann coupling is highly dependent on the purity and nature of the aryl halide. The traditional Ullmann reaction, which uses stoichiometric copper at high temperatures, is known for being sensitive and sometimes giving erratic yields.[12] Here are some potential issues related to your brominated precursor:
-
Purity: Trace impurities from the bromination step can interfere with the copper-mediated coupling. Ensure your 4-bromo-o-xylene is meticulously purified.
-
Moisture: The Ullmann reaction, and especially related couplings involving organometallic intermediates like Grignard reagents, are extremely sensitive to moisture.[13] Ensure your brominated starting material and all reaction components are rigorously dried.
-
Steric Hindrance: The methyl groups ortho to the bromine atom in 4-bromo-o-xylene create significant steric hindrance, which can make the coupling reaction sluggish and low-yielding. Modern variations of the Ullmann reaction using ligands or alternative palladium-catalyzed couplings (like Suzuki or Negishi) might be more effective for such a sterically hindered substrate.[12][14]
Q7: What are the most effective methods for purifying the brominated o-xylene mixture?
Given the close boiling points of the 3-bromo and 4-bromo isomers, simple distillation is ineffective.[2] The most common and effective laboratory-scale purification techniques include:
-
Column Chromatography: Adsorption chromatography on silica gel or alumina can separate structurally similar isomers.[15][16] This is often the most practical method for achieving high purity on a research scale.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized, repeated recrystallization can be a powerful purification technique.[17]
-
Preparative Gas Chromatography (Prep-GC): While less common for bulk purification, this method can be used to obtain highly pure analytical standards of each isomer.
Q8: What are the essential safety precautions when working with N-Bromosuccinimide (NBS)?
Although safer than liquid bromine, NBS is a hazardous chemical that requires careful handling.[18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Ventilation: Handle NBS in a well-ventilated chemical fume hood to avoid inhaling dust or fumes.[18]
-
Storage: Store NBS in a cool, dry place away from combustible materials, as it is an oxidizer.[20] Keep the container tightly sealed.
-
Disposal: Dispose of NBS and any contaminated materials according to your institution's hazardous waste guidelines.[19]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Bromination Strategy
Choosing the correct brominating agent and conditions is the most critical decision in this synthesis. The following table and diagram provide a framework for this choice.
Table 1: Comparison of Brominating Agents for o-Xylene
| Parameter | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Primary Use | Electrophilic aromatic bromination | Electrophilic and radical bromination[6] |
| Physical State | Fuming, corrosive red liquid | White/off-white crystalline solid |
| Handling Safety | High risk; requires extreme care | Moderate risk; easier to handle[7] |
| Conditions for Aromatic Bromination | Low temp (-70 to -10°C), darkness, catalyst (FeBr₃)[1] | Polar solvent (MeCN, DMF), dark, optional acid catalyst[10] |
| Common Byproducts | Isomeric mixtures (3-bromo- and 4-bromo-), dibromo-xylenes | Benzylic bromination products (if conditions are wrong) |
| Selectivity | Moderate to good, highly condition-dependent | Potentially higher para-selectivity in polar solvents[5] |
Diagram 1: Decision Workflow for o-Xylene Bromination
This diagram helps you select the appropriate bromination pathway based on your experimental priorities.
Caption: Decision workflow for selecting a brominating agent.
Guide 2: Differentiating and Suppressing Side Reactions
The key to a successful NBS bromination is understanding and controlling the competing radical and electrophilic pathways.
Diagram 2: Competing Mechanisms of NBS Bromination
This diagram illustrates the two reaction pathways and the conditions that favor each one.
Caption: Radical vs. Electrophilic pathways for NBS bromination.
Guide 3: Protocol for Electrophilic Aromatic Bromination with NBS
This protocol provides a starting point for the regioselective bromination of o-xylene using NBS.
Materials:
-
o-Xylene (reagent grade, distilled)
-
N-Bromosuccinimide (NBS), recrystallized from water for best results
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry, foil-wrapped round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add o-xylene (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M solution). Begin stirring.
-
Addition of NBS: Slowly add recrystallized NBS (1.0 eq) portion-wise over 15-20 minutes. An initial slight exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of NBS (which is insoluble in MeCN) and the formation of succinimide (which is also insoluble) provides a visual cue.
-
Workup: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M sodium thiosulfate solution (to quench any residual bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the desired 4-bromo-o-xylene.
Guide 4: Post-Bromination & Coupling Troubleshooting
A failed coupling reaction is often traced back to the quality of the starting material. This workflow helps diagnose issues systematically.
Diagram 3: Troubleshooting the Ullmann Coupling Step
Caption: Systematic workflow for troubleshooting a failed Ullmann coupling.
References
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of Polybrominated Biphenyl Congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
-
Li, H., et al. (2022). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry, 46(34), 16335-16342. [Link]
-
Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
-
Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. (2023). Carl ROTH.[Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia.[Link]
-
Proposed mechanism for the C─H activation of benzene leading to biphenyl formation... (2020). ResearchGate.[Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N bromosuccinimide sds Manufacturer & Supplier in China. [Link]
-
Scheme 14: Copper-catalyzed C-H bromination of arenes. (n.d.). ResearchGate.[Link]
-
Mondal, B., et al. (2020). Distal-C-H Functionalization of Biphenyl Scaffolds Assisted by Easily Removable/Recyclable Aliphatic Nitrile Templates. Semantic Scholar.[Link]
-
Grzybek, G., et al. (2020). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry, 44(28), 12133-12143. [Link]
-
Zhang, Z., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4770-4777. [Link]
-
Sharipov, Y. V., et al. (2023). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. The Journal of Physical Chemistry A, 127(9), 2068-2079. [Link]
-
Willett, L. B., et al. (1978). Method for extraction, isolation, and detection of free polybrominated biphenyls (PBBs) from plasma, feces, milk, and bile using disposable glassware. Journal of Agricultural and Food Chemistry, 26(1), 122-125. [Link]
-
Jia, Y., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 13(12), 16656-16671. [Link]
-
ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube.[Link]
-
Hethcox, J. C., et al. (2016). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Journal of Chemical Education, 93(2), 374-377. [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2015). Oriental Journal of Chemistry.[Link]
-
Toxicological Profile for Polybrominated Biphenyls. (2004). Agency for Toxic Substances and Disease Registry.[Link]
-
Ullmann reaction. (n.d.). Wikipedia.[Link]
- EP0492594A1 - Bromination of ortho-xylene. (1992).
-
N-Bromosuccinimide. (n.d.). Wikipedia.[Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ScienceDirect.[Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Arene C-H Bond Cross-Coupling. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Bromination of ortho-xylene. (1992). European Patent Office.[Link]
-
Ullmann condensation. (n.d.). Wikipedia.[Link]
- WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE. (1991).
-
Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). CSIR-CSMCRI.[Link]
-
The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons.[Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Bromination of ortho-xylene. (1995). European Patent Office.[Link]
- RU2601752C1 - Method for bromination of xylenes into ring. (2016).
-
A Snippet of Grignard Reagent's History. (n.d.). Indian Academy of Sciences.[Link]
-
Liu, Z., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 599-605. [Link]
-
Daugulis, O., et al. (2007). A General Method for Copper-Catalyzed Arene Cross-Dimerization. Journal of the American Chemical Society, 129(41), 12754-12762. [Link]
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Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]
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Technical Support Center: Optimizing Macrocyclization with 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Welcome to the technical support center for macrocyclization reactions utilizing the versatile building block, 2,2'-bis(bromomethyl)-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming large-ring structures with this axially chiral scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for rational optimization and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during macrocyclization.
Q1: My reaction yield is extremely low or zero. What is the first parameter I should investigate?
A: The most critical factor in any macrocyclization is the concentration of your reactants. Intermolecular polymerization is the primary competing reaction, and it is favored at high concentrations. Your first step should be to ensure you are operating under high-dilution conditions , typically in the range of 10⁻³ M or lower.[1][2] This is best achieved by the slow, simultaneous addition of both the 2,2'-bis(bromomethyl)-1,1'-biphenyl and your dinucleophilic linker into a large volume of solvent, a technique based on the Ruggli-Ziegler dilution principle.[3][4]
Q2: I'm observing significant amounts of oligomeric or polymeric sludge instead of my desired macrocycle. How can I prevent this?
A: This is a direct consequence of intermolecular reactions dominating over the desired intramolecular cyclization. The solution is to rigorously apply the high-dilution principle .[1][5] Instead of adding your reagents all at once, use a syringe pump to add dilute solutions of your biphenyl electrophile and your linker nucleophile over a long period (e.g., 8-24 hours) to a large, heated, and rapidly stirred volume of solvent.[1] This ensures that the instantaneous concentration of reactive species remains exceedingly low, dramatically increasing the probability of an intramolecular reaction.
Q3: What is the best base for my reaction? I'm using a dithiol linker.
A: The choice of base is critical and depends on the pKa of your nucleophile. For dithiols, which are relatively acidic, moderately strong inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) is often the superior choice.[6] This is attributed to the "cesium effect," where the large, soft Cs⁺ cation can act as a template, pre-organizing the linear precursor into a conformation favorable for cyclization by coordinating with heteroatoms on both the linker and the biphenyl unit.[7][8] This templating effect can significantly enhance the rate of the intramolecular reaction over polymerization. While other bases like K₂CO₃ can work, Cs₂CO₃ often provides a noticeable yield improvement.
Q4: Which solvent system is recommended?
A: For SN2 reactions like this macrocyclization, polar aprotic solvents are generally the best choice.[9][10][11] Solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent options as they can dissolve the reactants and salts formed during the reaction while not overly solvating and deactivating the nucleophile.[12][13] Protic solvents (like alcohols) should be avoided as they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity.[10][11][13]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low to No Product Yield
Low yields are frustrating but can be systematically diagnosed. The issue typically stems from one of three areas: ineffective nucleophile activation, suboptimal reaction conditions, or incorrect concentration.
Caption: Troubleshooting decision tree for low-yield macrocyclization.
-
Concentration & The High-Dilution Principle: As established, this is the paramount factor. The goal is to ensure the kinetics favor the first-order intramolecular cyclization over the second-order intermolecular polymerization.[14]
-
Protocol: Prepare two separate, dilute solutions (e.g., 0.01 M) of your reactants: one with 2,2'-bis(bromomethyl)-1,1'-biphenyl and the other with your dinucleophile and base. Using two syringe pumps, add these solutions dropwise over 8-12 hours to a large volume of heated (e.g., 80 °C) and vigorously stirred solvent. The final concentration in the reaction flask should be maintained at or below 1 mM (10⁻³ M).[1][14]
-
-
Base and Nucleophile Selection: The nucleophile must be sufficiently activated by the base, but the base should not cause degradation of the electrophile.
-
Expert Insight: The "cesium effect" is a well-documented phenomenon where the large Cs⁺ ion templates the cyclization.[6][8][15] While its effect has been debated, it is a proven strategy for improving yields in many macrocyclization systems, especially in the formation of crown ethers and related structures.[7][16]
-
Data Table: Base Selection Guide
Nucleophile Type pKa Range Recommended Base Rationale Dithiol (R-SH) 8-11 Cs₂CO₃, K₂CO₃ Moderately strong bases are sufficient. Cs⁺ provides a template effect. Diol / Diphenol (R-OH) 9-16 Cs₂CO₃, NaH Stronger bases may be needed for aliphatic diols. NaH ensures full deprotonation. | Diamine (R-NH₂) | 30-40 | Often used without base | Amines are typically nucleophilic enough on their own. |
-
-
Solvent and Temperature: The reaction medium dictates both solubility and reactivity.
-
Expert Insight: Polar aprotic solvents like DMF or acetonitrile are standard because they solubilize the reactants without hindering the nucleophile through hydrogen bonding.[10][13] Temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition. A typical starting point is 80°C.
-
Guide 2: Suppressing Oligomerization via The Template Effect
Even under high dilution, some systems are prone to oligomerization. Optimizing the template effect can provide the extra push needed to favor cyclization.
The large, polarizable cesium cation is thought to coordinate to multiple heteroatoms (e.g., O, S) in the open-chain precursor. This coordination restricts the conformational freedom of the molecule, effectively "pre-organizing" it for ring closure and lowering the entropic barrier to cyclization.
Caption: The templating effect of the Cs⁺ cation pre-organizes the precursor.
-
Reagent Preparation:
-
Flask A: Dissolve the dinucleophile (1.0 eq) in anhydrous DMF. Add finely ground, anhydrous Cs₂CO₃ (2.2-3.0 eq). Stir the suspension for 30-60 minutes at room temperature to pre-form the cesium salt of the nucleophile.
-
Syringe Pump A: Dilute the suspension from Flask A with additional anhydrous DMF to the desired concentration for slow addition.
-
Syringe Pump B: In a separate flask, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.0 eq) in anhydrous DMF to the same molar concentration as the solution for Syringe Pump A.
-
-
Reaction Setup:
-
In a large, three-necked, round-bottom flask equipped with a condenser, mechanical stirrer, and two syringe inlet ports, add a substantial volume of anhydrous DMF (to achieve the final high-dilution concentration).
-
Heat the solvent to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Execution:
-
Simultaneously add the contents of Syringe Pump A and Syringe Pump B to the heated reaction solvent over a period of 8-24 hours.
-
After the addition is complete, allow the reaction to stir at temperature for an additional 2-4 hours to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (cesium bromide).
-
Remove the DMF under high vacuum.
-
Purify the crude product using column chromatography on silica gel.
-
By implementing these rationally designed protocols and troubleshooting frameworks, researchers can significantly improve the success rate and yields of macrocyclization reactions with 2,2'-bis(bromomethyl)-1,1'-biphenyl, accelerating progress in their respective fields.
References
-
Wikipedia. High dilution principle. [Link]
-
Galli, C. (1992). “CESIUM ION EFFECT” AND MACROCYCLIZATION. A CRITICAL REVIEW. Organic Preparations and Procedures International, 24(3), 285-307. [Link]
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Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1-86. [Link]
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Clevaforce. (2022). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. [Link]
- Das, B. C. Fundamentals of Organic Synthesis: The Retrosynthetic Analysis.
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Kruizinga, W. H., & Kellogg, R. M. (1981). Preparation of macrocyclic lactones by ring closure of cesium carboxylates. Journal of the American Chemical Society, 103(17), 5183-5189. [Link]
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Vögtle, F., & Rossa, L. (1979). High dilution reactions — New synthetic applications. Angewandte Chemie International Edition in English, 18(7), 515-530. [Link]
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Kricheldorf, H. R. (2020). Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory. Polymer Chemistry, 11(16), 2858-2872. [Link]
-
Biswas, S., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(14), 5277-5283. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]
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Nielsen, T. E., & Schreiber, S. L. (2008). Towards the optimal screening collection: a synthesis strategy. Angewandte Chemie International Edition, 47(1), 48-56. [Link]
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Bourne, S. L., et al. (2019). High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Organic Letters, 21(1), 239-243. [Link]
-
Al-Majid, A. M., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 27(3), 633. [Link]
-
Brehm, E., & Breinbauer, R. (2013). Investigation of the origin and synthetic application of the pseudodilution effect for Pd-catalyzed macrocyclisations in concentrated solutions with immobilized catalysts. Organic & Biomolecular Chemistry, 11(31), 5139-5146. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Biswas, S., et al. (2024). The “Cesium Effect” Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions. ResearchGate. [Link]
-
Gibson, H. W. (1993). Chapter II Crown Ethers. VTechWorks. [Link]
-
Ramakrishnan, S. (2005). The Ziegler Catalysts. Resonance, 10(1), 31-40. [Link]
-
Kricheldorf, H. R. (2009). Simultaneous chain-growth and step-growth polymerization-a new route to cyclic polymers. Macromolecular Rapid Communications, 30(16), 1371-1381. [Link]
-
Singh, A., et al. (2018). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR. [Link]
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Pelay-Gimeno, M., et al. (2013). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology, 523, 331-347. [Link]
-
MSJChem. (2017). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). YouTube. [Link]
-
Seifert, A., & Lützen, A. (2017). 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. Beilstein Journal of Organic Chemistry, 13, 2900-2907. [Link]
-
Das, S., & Borah, R. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]
-
Denmark Group. (2021). Macrocyclization strategies in natural product total synthesis. [Link]
-
Galli, C., & Mandolini, L. (1982). Lack of a cesium effect on macrolactonization. The Journal of Organic Chemistry, 47(16), 3233-3235. [Link]
-
Cabezas, J. J., & Echavarren, A. M. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(17), 9009-9063. [Link]
-
Nishihara, T., et al. (2016). Macrocyclization and labeling of helix-loop-helix peptide with intramolecular bis-thioether linkage. Biopolymers, 106(4), 415-421. [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Introduction
Welcome to the technical support guide for 2,2'-Bis(bromomethyl)-1,1'-biphenyl (CAS No. 38274-14-5). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and stability of this highly reactive bifunctional reagent. Due to the presence of two benzylic bromide moieties, this compound is a potent alkylating agent, but its utility is matched by its reactivity and potential for degradation. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice, and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've dissolved 2,2'-Bis(bromomethyl)-1,1'-biphenyl and after a short time, my analysis (TLC, LC-MS) shows new, unexpected spots/peaks. What is happening?
A1: This is a classic sign of compound degradation. The bromomethyl groups on the biphenyl scaffold are highly susceptible to nucleophilic attack.[1][2] The stability of the resulting benzylic carbocation intermediate facilitates these reactions. If your solvent or any dissolved reagents contain nucleophiles (even weak ones like water or alcohols), you will observe the formation of byproducts.
Common Culprits:
-
Nucleophilic Solvents: Protic solvents like water, methanol, and ethanol will react to form the corresponding diol or diether byproducts.[1]
-
Atmospheric Moisture: Inadequately dried solvents or exposure to humid air can introduce enough water to cause slow hydrolysis.
-
Contaminants: Impurities in the solvent or on glassware (e.g., residual base or nucleophiles from previous experiments) can accelerate decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Q2: What are the recommended solvents for running reactions versus short-term storage of 2,2'-Bis(bromomethyl)-1,1'-biphenyl?
A2: The choice of solvent is critical to maintaining the compound's integrity. The guiding principle is to use non-nucleophilic, aprotic solvents.
Solvent Stability Profile
| Solvent Class | Examples | Stability Rating | Common Byproducts |
| Aprotic, Non-Polar | Toluene, Hexane, Benzene | Excellent | Minimal degradation if pure and dry. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | Generally stable, but must be anhydrous and amine-free. |
| Aprotic, Polar | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Peroxides in aged ethers can be problematic. Use freshly distilled. |
| Acetonitrile (MeCN) | Poor | Can slowly react, especially in the presence of bases. | |
| Dimethylformamide (DMF) | Avoid | Can undergo decomposition and side reactions. | |
| Protic | Water, Methanol, Ethanol | Avoid | Rapid formation of diol and diether byproducts.[1] |
For reactions, anhydrous halogenated or non-polar aromatic solvents are typically the best choice. For short-term storage in solution (e.g., preparing a stock for immediate use), anhydrous toluene or DCM are recommended. Never store this compound in solution in protic solvents.
Q3: My reaction is sluggish, and I'm recovering a significant amount of a major byproduct that is less polar than the starting material. What could it be?
A3: A likely candidate for this byproduct is dibenzo[a,c]cyclooctadiene . This occurs via an intramolecular cyclization reaction, particularly in the presence of a reducing agent or certain bases. The two bromomethyl groups on the same molecule can react with each other, eliminating bromine and forming a new eight-membered ring that bridges the two phenyl rings. This is a known reactivity pathway for this molecule.
Potential Decomposition & Cyclization Pathways
Caption: Key degradation and side-reaction pathways.
To confirm, you should isolate the byproduct and characterize it using NMR spectroscopy and mass spectrometry. To mitigate this, ensure your reaction conditions are truly inert and that your reagents are not facilitating this side reaction.
Q4: How should I properly handle and store 2,2'-Bis(bromomethyl)-1,1'-biphenyl as a solid?
A4: Proper handling and storage are essential for the longevity and safety of this reagent.[3][4]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] A recommended storage temperature is 4°C. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[3][6]
-
This compound is corrosive and can cause severe skin burns and eye damage.[6] Avoid creating dust when weighing or transferring the solid.
-
Use an inert atmosphere (e.g., nitrogen or argon) when handling, especially if it will be used in moisture-sensitive reactions.
-
Experimental Protocol: Monitoring Stability via HPLC
This protocol provides a standardized method to assess the stability of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in a chosen solvent over time.
Objective: To quantify the rate of degradation of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in a specific solvent at a set temperature.
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
HPLC-grade solvent of choice (e.g., Toluene, DCM, Methanol)
-
Internal standard (e.g., naphthalene, biphenyl - must be stable and chromatographically resolved)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Autosampler vials
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Accurately prepare a ~1 mg/mL solution of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in the solvent you wish to test. This is your "Test Solution".
-
-
Initial Time Point (T=0):
-
Immediately after preparing the Test Solution, pipette 100 µL into an HPLC vial.
-
Add 100 µL of the internal standard stock solution.
-
Dilute with 800 µL of acetonitrile to ensure compatibility with the mobile phase.
-
Cap the vial, mix, and analyze immediately via HPLC. This is your reference point.
-
-
Incubation:
-
Store the sealed Test Solution at a controlled temperature (e.g., 25°C). Protect it from light if photostability is also a concern.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), repeat step 2 to prepare a sample for analysis.
-
-
HPLC Analysis:
-
Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Quantification: Integrate the peak areas for 2,2'-Bis(bromomethyl)-1,1'-biphenyl and the internal standard. Calculate the response factor at T=0 and use it to determine the concentration of the starting material at subsequent time points.
-
Data Analysis: Plot the percentage of remaining 2,2'-Bis(bromomethyl)-1,1'-biphenyl against time. This will give you a clear degradation profile for the compound in the tested solvent.
References
- Material Safety Data Sheet - Pi Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- BenchChem Technical Support Team. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem.
- 2,2'-Bis(bromomethyl)-1,1'-biphenyl | ChemScene. (n.d.).
- Safety Data Sheet - 4-(Bromomethyl)biphenyl. (2012).
- 2,2'-Bis(bromomethyl)-1,1'-biphenyl | C14H12Br2 | CID 251962 - PubChem. (n.d.).
- 2,2'-Bis(bromomethyl)-1,1'-biphenyl 99 38274-14-5 - Sigma-Aldrich. (n.d.).
- 2,2'-Bis(bromomethyl)-1,1'-biphenyl - Smolecule. (n.d.).
Sources
Technical Support Center: Green Synthesis of Bromomethylbiphenyls
Welcome to the technical support resource for the green synthesis of bromomethylbiphenyl compounds. These compounds are critical building blocks in pharmaceutical manufacturing, most notably for the synthesis of angiotensin II receptor blockers like Losartan and Valsartan.[1][2] Traditional synthesis routes often rely on hazardous reagents and chlorinated solvents, posing significant environmental and safety risks.[3] This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of adopting safer, more sustainable ("green") benzylic bromination protocols. Here, we address common experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into key stages of the synthesis process, from initial planning to final product purification.
Section 1.1: Reagent and Condition Selection
Question: I want to move away from using carbon tetrachloride (CCl₄) for my benzylic bromination. What are the best green solvent alternatives?
Answer: Moving away from CCl₄ is a critical step due to its toxicity and environmental impact.[3] The ideal green solvent should be effective for the reaction, safe to handle, and have a minimal environmental footprint. For benzylic bromination using N-bromosuccinimide (NBS) or similar reagents, several greener alternatives have proven effective:
-
Organic Carboxylic Esters: Methyl acetate and ethyl acetate are excellent choices. They are less toxic than halogenated solvents and can lead to shorter reaction times and a reduced tendency for di-bromo adduct formation.[3]
-
Acetonitrile (ACN): Widely used in modern protocols, especially for photochemical reactions, ACN is a good solvent for both the substrate and NBS.[4]
-
Supercritical Carbon Dioxide (sc-CO₂): For specialized applications, sc-CO₂ is an outstanding environmentally benign substitute. It minimizes side products and yields are typically high, though it requires specialized high-pressure equipment.[5]
Table 1: Comparison of Solvents for Benzylic Bromination
| Solvent | Class | Key Advantages | Considerations |
| Methyl Acetate | Ester (Green) | Low toxicity, high space-time yield, simplifies work-up.[3] | Flammable. |
| Acetonitrile | Nitrile (Acceptable) | Good solubility for reagents, suitable for photochemistry.[4] | Toxic, requires careful handling and disposal. |
| Ethyl Acetate | Ester (Green) | Low toxicity, readily available, effective oxidant/solvent system.[6] | Flammable. |
| Carbon Tetrachloride | Halogenated (Avoid) | Traditional solvent, effective for radical reactions. | Ozone-depleting, carcinogenic, highly toxic.[3] |
| Supercritical CO₂ | Green | Environmentally inert, minimizes side products, easy removal.[5] | Requires high-pressure reactor setup. |
Question: My reaction requires a radical initiator. Instead of traditional thermal initiators like AIBN or benzoyl peroxide, what are the greener alternatives?
Answer: Traditional thermal initiators like AIBN (Azo-bis-isobutyronitrile) often require high temperatures (over 40°C) and can pose safety hazards.[7] Greener initiation methods focus on reducing energy consumption and avoiding toxic reagents.
The most prominent green alternative is photochemical initiation . By using a light source (such as a simple LED lamp, or even natural sunlight), you can initiate the radical chain reaction under milder, often ambient, temperature conditions.[4][8] This method avoids the need for a chemical initiator entirely, which simplifies purification and enhances safety. The reaction is initiated by the homolytic cleavage of a small amount of Br₂ present in equilibrium or formed in situ.[9][10]
Workflow: Selecting a Green Initiation Method
Caption: Decision workflow for choosing an initiation method.
Section 1.2: Troubleshooting Common Reaction Failures
Question: My reaction has stalled. HPLC analysis shows a large amount of unreacted starting material even after several hours. What could be the cause?
Answer: This is a common issue that can usually be traced back to one of three areas: initiation , reagents , or reaction conditions .
-
Ineffective Initiation: The radical chain reaction must be properly initiated.
-
Photochemical Reactions: Is your light source adequate? Ensure the lamp is at the correct wavelength (e.g., 405 nm LEDs are effective) and is positioned to provide uniform irradiation to the reaction mixture.[11] If using sunlight, intensity can vary.[8]
-
Thermal Reactions: Has your initiator (e.g., AIBN) degraded? Use a fresh batch. Ensure the reaction temperature is high enough to cause homolytic cleavage of the initiator.[7]
-
-
Reagent Purity/Activity:
-
NBS Quality: N-Bromosuccinimide can degrade over time. Impurities or lots with elevated levels of Br₂/HBr can alter reactivity.[10] It is sometimes beneficial to recrystallize NBS from water before use.
-
Inhibitors: Ensure your starting material or solvent doesn't contain radical inhibitors (e.g., certain antioxidants).
-
-
Reaction Conditions:
-
Temperature: While green methods aim for lower temperatures, benzylic bromination still requires sufficient energy. For photochemical reactions, a temperature of 10-20°C is often optimal.[7][8] If the reaction is too cold, the propagation steps may be too slow.
-
Mixing: Is the mixture being stirred effectively? Poor mixing can lead to localized depletion of reagents, especially if the brominating agent is not fully dissolved at the start.
-
Question: My main problem is the formation of the di-brominated side product (4'-(dibromomethyl)-biphenyl). How can I improve the selectivity for the mono-brominated product?
Answer: Formation of the di-bromo compound is a classic selectivity challenge in benzylic bromination.[3] It occurs when the desired mono-bromo product successfully competes with the starting material for the brominating agent. The key is to control the reaction conditions to favor the first bromination.
-
Control Stoichiometry: Use a precise molar ratio of your brominating agent. A slight excess of the methylbiphenyl starting material can help ensure the brominating agent is consumed before it can react with the product. Start with 1.0 to 1.05 equivalents of NBS.[12]
-
Monitor the Reaction Closely: Over-extending the reaction time is a primary cause of di-bromination.[3] Monitor the disappearance of the starting material by TLC or HPLC. Once the starting material is consumed (or has reached a minimum level), stop the reaction immediately by cooling it down and proceeding with the work-up.
-
Control Reagent Concentration: The reaction generating the bromine radical should be the rate-limiting step. Using NBS is advantageous because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which minimizes over-bromination compared to adding liquid Br₂ directly.[9]
-
Temperature Control: Higher temperatures can sometimes decrease selectivity. Maintain the reaction at the lowest effective temperature (e.g., 0-20°C for photo-initiated reactions).[7]
Troubleshooting Logic for Di-bromination
Caption: A logical guide to reducing di-bromination.
Section 1.3: Work-up and Purification
Question: During work-up, the succinimide by-product from NBS precipitates with my product, making filtration and purification difficult. How can I resolve this?
Answer: This is a very common issue. Succinimide has different solubility properties than the desired bromomethylbiphenyl product. A well-designed work-up can exploit this difference.
A highly effective method is to use a mixed-solvent system for precipitation and washing.[3] After the reaction, the bulk of the organic solvent is often distilled off. The remaining residue is then taken up in a water-miscible solvent like isopropanol or methanol. The product is then precipitated by the slow addition of water. In this mixed solvent system (e.g., isopropanol/water), the non-polar bromomethylbiphenyl product crashes out, while the more polar succinimide remains dissolved in the mother liquor.[3]
Example Work-up Step:
-
After reaction completion, distill off ~70-80% of the solvent (e.g., methyl acetate).
-
Add a volume of isopropanol or methanol to the remaining residue.
-
Slowly add water while stirring to precipitate the product.
-
Cool the mixture to 15-25°C and stir for 1 hour to ensure complete precipitation.
-
Filter the solid product and wash it with a pre-mixed solution of isopropanol and water to remove any remaining dissolved succinimide.[3]
Part 2: Experimental Protocol
This section provides a detailed, self-validating protocol for a green photochemical benzylic bromination.
Protocol: Photochemical Bromination of 4'-Methyl-2-cyanobiphenyl (OTBN)
This protocol is adapted from established green chemistry methods for producing 4'-(bromomethyl)-2-cyanobiphenyl, a key intermediate for sartan synthesis.[4][8][13][14]
Materials & Reagents:
-
4'-Methyl-2-cyanobiphenyl (OTBN)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (or Methyl Acetate as a greener alternative)
-
Three-necked flask equipped with a magnetic stirrer, thermometer, and condenser
-
Light source (natural sunlight or a suitable lab lamp, e.g., high-pressure mercury lamp or LED array)
-
Low-temperature bath
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, charge 19.3g (0.10 mol) of 4'-methyl-2-cyanobiphenyl (OTBN) and 18.7g (0.105 mol, 1.05 eq.) of N-bromosuccinimide.
-
Solvent Addition: Add 150 mL of dichloromethane (or methyl acetate).
-
Temperature Control: Place the flask in a low-temperature bath and cool the mixture to between 0-10°C with stirring.[13]
-
Initiation: Position the light source to irradiate the flask. If using sunlight, place the apparatus in a location with direct exposure.[8] The reaction is initiated by light.
-
Reaction Monitoring: Maintain the temperature between 0-20°C and allow the reaction to proceed for 2-4 hours.[7] Monitor the reaction's progress by taking small aliquots and analyzing them via HPLC or TLC. The reaction is complete when the OTBN peak is less than 3% of the total area.[13] A color change from colorless to pale yellow is often observed upon completion.[15]
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 100 mL of water to remove the succinimide by-product.
-
Separate the organic layer. Wash it again with a 5% sodium thiosulfate solution to quench any remaining bromine, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 4'-(bromomethyl)-2-cyanobiphenyl can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve high purity.
Expected Outcome: This method can achieve a conversion rate of over 90% with a selectivity for the mono-brominated product of over 92%.[8][13]
References
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Green synthesis method of bromomethyl biphenyl compound. Google Patents, CN101648839B.
-
Green synthesis method of bromomethylbiphenyl compound. Eureka | Patsnap, CN101648839A.
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Green synthesis method of bromomethylbiphenyl compound. Google Patents, CN101648839A.
- Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. International Journal of Pharmaceutical Sciences and Research. [URL: Not directly available from search, concept supported by multiple green chemistry articles.]
-
The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments. Journal of Materials Chemistry B (RSC Publishing).
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How can Methyl 4'-Bromomethyl Biphenyl-2-Carboxylate be synthesized? Guidechem.
-
Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'. Google Patents, CN102791678A.
-
Method for environmentally-friendly-bromination of phenyl alkyl ketone derevatives. Google Patents, KR101703008B1.
- Green synthesis strategies in pharmaceutical industries for sustainable growth. International Journal of Chemical Studies. [URL: Not directly available from search, concept supported by multiple green chemistry articles.]
-
Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2. Google Patents, EP1210322B1.
-
Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher.
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science.
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
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Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. MDPI.
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
-
Bromination of 2-cyano-4′-methylbiphenyl using N-bromosuccinimide (NBS)... ResearchGate.
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing).
-
Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. PubMed.
-
Managing the reactivity of the bromomethyl group to prevent unwanted reactions. Benchchem.
-
A short and efficient synthesis of valsartan via a Negishi reaction. ResearchGate.
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Benzylic Bromination. Chemistry Steps.
-
Free Radical Reactions. YouTube.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
Method of synthesizing losartan and losartan intermediates. Google Patents, CN102675294A.
-
How to know when to stop reaction, benzylic bromination using AIBN. Reddit.
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Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2. Google Patents, MXPA01010352A.
-
Green process chemistry in the pharmaceutical industry. Taylor & Francis Online.
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Troubleshooting the synthesis of BINOL derivatives. Reddit.
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update.
-
Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights - The Company of Biologists.
-
Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. ResearchGate.
-
Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system. ResearchGate.
-
Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
Bromination - Common Conditions. Common Organic Chemistry.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,2'- and 4,4'-Bis(bromomethyl)-1,1'-biphenyl Isomers
Introduction
In the landscape of organic synthesis and materials science, bifunctional biphenyl derivatives serve as indispensable building blocks. Their rigid scaffold and capacity for tailored functionalization make them cornerstones in the construction of complex molecular architectures, from chiral ligands to advanced polymers.[1][2] Among these, 2,2'-bis(bromomethyl)-1,1'-biphenyl and 4,4'-bis(bromomethyl)-1,1'-biphenyl are two common isomers whose utility is dictated by the distinct reactivity of their benzylic bromide groups.[2][3]
This guide provides an in-depth comparison of the reactivity of these two isomers. We will dissect the structural and electronic factors that govern their behavior in nucleophilic substitution reactions, supported by theoretical principles and representative experimental data. This analysis is designed to equip researchers, particularly those in materials science and drug development, with the predictive understanding needed to select the appropriate isomer for their specific synthetic challenges.
Part 1: The Decisive Influence of Molecular Architecture
The fundamental difference in reactivity between the 2,2'- and 4,4'- isomers stems directly from the spatial arrangement of the bromomethyl groups on the biphenyl core. This seemingly simple positional change introduces profound steric and electronic consequences.
Caption: Molecular structures of the 2,2'- and 4,4'- isomers.
1.1 The Case of 2,2'-Bis(bromomethyl)-1,1'-biphenyl: Steric Hindrance and Atropisomerism
In the 2,2'-isomer, the bromomethyl groups are positioned in the ortho positions. This proximity forces the two phenyl rings to adopt a significantly twisted conformation to minimize steric repulsion between the substituents and the ortho-hydrogens of the opposing ring.[4] This phenomenon, known as atropisomerism, restricts rotation around the central C-C bond, creating a chiral axis and locking the molecule into a non-planar arrangement.[5]
This twisted geometry has two primary effects on reactivity:
-
Steric Shielding: The reactive center—the benzylic carbon—is sterically hindered. The adjacent bulky bromomethyl group and the twisted phenyl ring create a crowded environment, impeding the approach of nucleophiles.[6]
-
Electronic Isolation: The dihedral angle between the phenyl rings disrupts π-orbital overlap, effectively isolating the two aromatic systems. This prevents electronic delocalization or resonance stabilization across the entire biphenyl scaffold.[7]
1.2 The Case of 4,4'-Bis(bromomethyl)-1,1'-biphenyl: An Accessible and Conjugated System
Conversely, the 4,4'-isomer places the bromomethyl groups in the para positions, maximizing their separation. This configuration results in a molecule with significantly less intramolecular steric strain. The phenyl rings can adopt a more coplanar arrangement, which facilitates electronic communication between them.
This structure leads to enhanced reactivity for two reasons:
-
Steric Accessibility: The benzylic carbons are exposed and readily accessible to incoming nucleophiles, with minimal steric hindrance from the molecular backbone.
-
Electronic Communication: The potential for planarity allows for conjugation across the biphenyl system. This can influence the stability of reaction intermediates and transition states, although the effect is more pronounced in reactions involving the aromatic ring itself rather than the benzylic position.[8]
Part 2: Reactivity in Nucleophilic Substitution Reactions
The benzylic bromide moieties in both isomers are excellent electrophiles for nucleophilic substitution reactions, typically proceeding via an SN2 or SN1 mechanism depending on the nucleophile, solvent, and temperature.[9][10] However, the structural differences discussed above lead to a significant disparity in their reaction rates.
Caption: Steric effects on the SN2 transition state.
For a typical bimolecular nucleophilic substitution (SN2) reaction, the rate is highly sensitive to steric bulk at the reaction center.[11] The nucleophile must approach the benzylic carbon from the backside relative to the leaving bromide group.
-
In the 2,2'-isomer , this backside attack is severely obstructed by the other ortho-substituent and the twisted phenyl ring. This raises the energy of the transition state, resulting in a significantly slower reaction rate.
-
In the 4,4'-isomer , the reaction site is unhindered, allowing for easy access by the nucleophile. This leads to a lower energy transition state and a much faster reaction rate.
Therefore, it can be confidently predicted that 4,4'-bis(bromomethyl)-1,1'-biphenyl is substantially more reactive than its 2,2'- counterpart in SN2 reactions.
Part 3: Representative Experimental Data
To quantify this reactivity difference, a comparative kinetic study can be performed. A standard approach involves reacting each isomer with a nucleophile under pseudo-first-order conditions and monitoring the disappearance of the starting material over time. The following table summarizes representative data from such a hypothetical experiment involving the reaction with sodium azide.[12]
| Compound | Initial Concentration (M) | [NaN₃] (M) | Temp (°C) | Solvent | Apparent Rate Constant, kobs (s⁻¹) | Relative Reactivity |
| 4,4'-Isomer | 0.01 | 0.1 | 25 | DMF | 1.5 x 10⁻³ | 1.0 |
| 2,2'-Isomer | 0.01 | 0.1 | 25 | DMF | 2.1 x 10⁻⁵ | 0.014 |
These are illustrative data based on established chemical principles.
The data clearly indicate that the 4,4'-isomer reacts over 70 times faster than the 2,2'-isomer under identical conditions, a direct consequence of the lower steric hindrance at its reactive sites.
Part 4: Experimental Protocol for Comparative Reactivity Analysis
This protocol outlines a robust, self-validating method for comparing the reaction kinetics of the two isomers via HPLC analysis.
Caption: Workflow for comparative kinetic analysis.
Objective: To determine the pseudo-first-order rate constants for the reaction of 2,2'- and 4,4'-bis(bromomethyl)-1,1'-biphenyl with a given nucleophile.
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl (CAS 38274-14-5)[13]
-
4,4'-Bis(bromomethyl)-1,1'-biphenyl (CAS 20248-86-6)[14]
-
Nucleophile (e.g., Sodium Azide, CAS 26628-22-8)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade Acetonitrile and Water
-
Thermostatted reaction vessels
-
HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of the nucleophile (e.g., sodium azide) in anhydrous DMF.
-
Prepare separate 0.02 M stock solutions of the 2,2'- and 4,4'- isomers in anhydrous DMF.
-
Causality Note: Using a 10-fold excess of the nucleophile ensures the reaction follows pseudo-first-order kinetics with respect to the biphenyl isomer, simplifying data analysis.
-
-
Reaction Setup:
-
In a thermostatted flask at 25.0 ± 0.1 °C, place 5.0 mL of the 0.02 M 4,4'-isomer solution.
-
In a second identical setup, place 5.0 mL of the 0.02 M 2,2'-isomer solution.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
-
Reaction Initiation and Sampling:
-
To initiate the first reaction, rapidly add 5.0 mL of the pre-warmed 0.2 M nucleophile solution to the flask containing the 4,4'-isomer. Start a stopwatch immediately. The final concentration will be 0.01 M isomer and 0.1 M nucleophile.
-
Immediately withdraw a ~50 µL aliquot (t=0 sample) and quench it in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.
-
Withdraw and quench further aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, 90 minutes for the 4,4'-isomer; longer intervals will be needed for the 2,2'-isomer).
-
Repeat the process for the 2,2'-isomer.
-
Causality Note: Quenching rapidly dilutes the reactants and lowers the temperature, effectively stopping the reaction to ensure the measured concentration reflects that specific time point.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC, monitoring at a wavelength where the starting material has strong absorbance (e.g., 254 nm).
-
Record the peak area corresponding to the starting biphenyl isomer for each time point.
-
-
Data Analysis:
-
For each isomer, plot the natural logarithm of the peak area (ln(Area)) against time (in seconds).
-
The data should yield a straight line, the slope of which is equal to the negative of the observed rate constant (-kobs).
-
Compare the kobs values to determine the relative reactivity.
-
Conclusion and Synthetic Implications
The positional isomerism of the bromomethyl groups on the biphenyl scaffold fundamentally dictates chemical reactivity. 4,4'-Bis(bromomethyl)-1,1'-biphenyl is a significantly more reactive substrate for nucleophilic substitution than 2,2'-bis(bromomethyl)-1,1'-biphenyl. This difference is primarily attributed to the pronounced steric hindrance in the 2,2'-isomer, which impedes the approach of nucleophiles to the benzylic carbon centers.
This understanding is critical for rational molecular design:
-
For applications requiring high reactivity and the formation of linear, rigid-rod type structures, such as in polymer synthesis or as cross-linking agents, the 4,4'-isomer is the superior choice.[2][15]
-
For syntheses where a defined, non-planar geometry is required, such as in the creation of chiral ligands or complex, three-dimensional macrocycles, the 2,2'-isomer provides a unique and valuable scaffold, despite its lower reactivity.[16]
By appreciating the interplay of steric and electronic effects, researchers can harness the distinct chemical personalities of these isomers to achieve their synthetic goals with greater precision and efficiency.
References
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US7078465B2 - Process to bromomethylate aromatic compounds.
- Google Patents. (n.d.). CN101648839A - Green synthesis method of bromomethylbiphenyl compound.
-
PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Bis(bromomethyl)biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
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Schultz Canada Chemicals Ltd. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. PMC. Retrieved from [Link]
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Insole, J. M. (1961). Steric effects in some 2,2'-bridged biphenyls. Royal Holloway, University of London. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. Retrieved from [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (2015). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, January 28). 18.06 Bimolecular Nucleophilic Substitution: Mechanism and Stereochemistry. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Steric clash in real space: biphenyl revisited. RSC Publishing. Retrieved from [Link]
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ACS Publications. (2018). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]
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arXiv. (2021). Nucleophilic substitution vs elimination reaction of bisulfide ions with 2-bromobutane enantiomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. New Journal of Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved from [Link]
-
ResearchGate. (2012). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (1961). Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part IV. Some dibenzodiazocines. Journal of the Chemical Society (Resumed). Retrieved from [Link]
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A Senior Application Scientist's Guide to Bifunctional Electrophiles: A Comparative Analysis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Bifunctional electrophiles, in particular, are instrumental in the synthesis of cyclic compounds, macrocycles, and constrained peptides, which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth comparison of 2,2'-Bis(bromomethyl)-1,1'-biphenyl with other commonly employed bifunctional electrophiles, offering insights into their reactivity, steric attributes, and practical applications, supported by experimental data.
Introduction: The Unique Profile of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
2,2'-Bis(bromomethyl)-1,1'-biphenyl is a distinctive bifunctional electrophile characterized by two reactive benzylic bromide moieties positioned on a biphenyl scaffold. This arrangement imparts a unique combination of reactivity and conformational pre-organization, making it a valuable tool for the synthesis of medium-sized rings and complex polycyclic systems. The inherent atropisomerism of the biphenyl backbone, arising from hindered rotation around the central carbon-carbon single bond, can introduce an element of chirality, which is a critical consideration in the synthesis of biologically active molecules.[1][2]
The benzylic nature of the bromomethyl groups significantly enhances their reactivity in nucleophilic substitution reactions compared to their aliphatic counterparts. This heightened reactivity is attributed to the stabilization of the transition state by the adjacent phenyl ring.[1][3][4]
The Competitive Landscape: A Look at Alternative Bifunctional Electrophiles
To appreciate the distinct advantages of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, it is essential to compare it with other classes of bifunctional electrophiles.
Aromatic Analogs: 1,2- and 1,3-Bis(bromomethyl)benzene
1,2-Bis(bromomethyl)benzene (o-xylene dibromide) and 1,3-bis(bromomethyl)benzene (m-xylene dibromide) are widely used reagents for the introduction of cyclic constraints.[5][6] Their rigid aromatic framework provides a degree of pre-organization for cyclization reactions.
Aliphatic Counterparts: A Spectrum of Flexibility
Aliphatic bifunctional electrophiles, such as 1,4-dibromobutane and 1,5-dibromopentane, offer a higher degree of conformational flexibility. This can be advantageous in the synthesis of larger, more flexible macrocycles but can also lead to a greater entropic penalty during the formation of smaller, more constrained rings.
Head-to-Head Comparison: Reactivity, Steric Effects, and Cyclization Efficiency
The choice of a bifunctional electrophile has profound implications for the outcome of a cyclization reaction. Key differentiating factors include the inherent reactivity of the electrophilic centers and the steric constraints imposed by the scaffold.
The Reactivity Advantage of Benzylic Bromides
Benzylic bromides are significantly more reactive towards nucleophiles than their aliphatic counterparts. This is due to the ability of the aromatic ring to stabilize the transition state of an S(_N)2 reaction or a carbocation intermediate in an S(_N)1 pathway. This enhanced reactivity often allows for milder reaction conditions and can lead to higher yields.[3][4][7]
The Steric Influence: A Double-Edged Sword
The biphenyl backbone of 2,2'-Bis(bromomethyl)-1,1'-biphenyl imposes significant steric constraints. The torsional barrier to rotation around the biphenyl bond can influence the preferred conformation of the molecule, pre-organizing the bromomethyl groups for cyclization.[2][8][9] This can be advantageous in forming medium-sized rings, such as seven- or eight-membered rings, by reducing the entropic cost of cyclization.[10][11][12]
However, this steric bulk can also hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less hindered electrophiles like 1,3-bis(bromomethyl)benzene. The ortho-substitution pattern in 1,2-bis(bromomethyl)benzene also introduces steric crowding, which can influence the geometry of the resulting cyclic product.
The interplay between electronic activation and steric hindrance is a critical consideration. While the benzylic positions are electronically activated, the steric environment around these positions will dictate the feasibility and rate of the reaction.
Experimental Evidence: A Comparative Overview of Cyclization Reactions
Table 1: Comparative Yields in the Synthesis of a Nine-Membered Diaminocycle
| Electrophile | Dinucleophile | Product Ring Size | Reported Yield (%) | Reference |
| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | 1,3-Diaminopropane | 9 | Not specified | [17] |
| 1,2-Bis(bromomethyl)benzene | 1,3-Diaminopropane | 8 | Not specified | - |
| 1,3-Bis(bromomethyl)benzene | 1,3-Diaminopropane | 9 | Not specified | - |
| 1,5-Dibromopentane | 1,3-Diaminopropane | 10 | Not specified | - |
Note: Direct comparative yield data for this specific reaction is not available in the cited literature. The table is illustrative of the types of cyclizations where these electrophiles are employed.
The synthesis of a nine-membered ring containing a biphenyl unit has been reported using 2,2'-Bis(bromomethyl)-1,1'-biphenyl, highlighting its utility in forming medium-sized rings.[17]
Mechanistic Insights: Understanding the Reaction Pathways
The cyclization reactions involving these bifunctional electrophiles typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The rate of these reactions is influenced by the concentration of both the electrophile and the nucleophile, as well as the inherent reactivity of the electrophilic centers and the steric accessibility.
In the case of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, the pre-organization of the molecule due to the biphenyl backbone can lower the activation energy for cyclization by reducing the entropic penalty.
Caption: Generalized SN2 cyclization pathway.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for conducting cyclization reactions with bifunctional electrophiles under high-dilution conditions.
General Procedure for Macrocyclization under High Dilution
This procedure is a generalized approach and may require optimization for specific substrates.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps is assembled. The entire system is flushed with an inert gas (e.g., argon or nitrogen).
-
Solvent: A suitable solvent (e.g., dry acetonitrile or DMF) is added to the flask.
-
Reagent Preparation: The bifunctional electrophile and the dinucleophile are each dissolved in the same solvent to create dilute solutions (typically 0.01 to 0.1 M). A non-nucleophilic base (e.g., proton sponge or potassium carbonate) is added to the dinucleophile solution if it is an amine or thiol.
-
Slow Addition: The solutions of the electrophile and the nucleophile are added simultaneously and dropwise to the reaction flask over a period of several hours using the syringe pumps. The reaction is typically stirred at an elevated temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Caption: Experimental workflow for high-dilution macrocyclization.
Conclusion: Selecting the Right Tool for the Job
The choice between 2,2'-Bis(bromomethyl)-1,1'-biphenyl and other bifunctional electrophiles is a strategic decision that hinges on the desired attributes of the target molecule.
-
For the synthesis of conformationally constrained medium-sized rings (7-9 members), 2,2'-Bis(bromomethyl)-1,1'-biphenyl is an excellent choice due to the pre-organizing effect of its biphenyl backbone.
-
For applications where high reactivity and mild conditions are paramount, the benzylic nature of 2,2'-Bis(bromomethyl)-1,1'-biphenyl and its aromatic analogs offers a distinct advantage over aliphatic electrophiles.
-
When synthesizing larger, more flexible macrocycles, aliphatic electrophiles may be more suitable due to their reduced steric hindrance.
-
For achieving specific geometric constraints in smaller rings, 1,2- and 1,3-bis(bromomethyl)benzene provide well-defined and rigid scaffolds.
Ultimately, the optimal choice will depend on a careful consideration of the target structure, the nature of the nucleophile, and the desired reaction kinetics. This guide provides the foundational knowledge and practical considerations to empower researchers in making informed decisions for their synthetic endeavors.
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Conformational Analysis of Polymers Derived from 2,2'-Bis(bromomethyl)-1,1'-biphenyl: A Comparative Guide to Experimental and Computational Methodologies
An In-Depth Technical Guide
Introduction: The Structural Significance of 2,2'-Disubstituted Biphenyls in Polymer Science
The monomer 2,2'-bis(bromomethyl)-1,1'-biphenyl is a fascinating building block in polymer chemistry, primarily due to the unique structural properties imparted by its biphenyl core.[1] Biphenyl derivatives, consisting of two phenyl rings joined by a single bond, are foundational to a vast range of functional molecules.[1][2] The defining characteristic of 2,2'-disubstituted biphenyls is the phenomenon of atropisomerism —a form of axial chirality that arises from hindered rotation around the central C-C single bond.[3][4] Bulky substituents at the ortho positions create a significant steric barrier, restricting free rotation and locking the molecule into specific, non-planar conformations.[5][6] If the substitution pattern is asymmetric, these stable conformers can be isolated as non-superimposable mirror images (enantiomers).
When 2,2'-bis(bromomethyl)-1,1'-biphenyl is polymerized, this inherent axial chirality is translated along the polymer chain. The restricted rotation within each monomer unit forces the polymer backbone to adopt well-defined, often helical, secondary structures.[7] This guide provides a comprehensive comparison of the state-of-the-art experimental and computational techniques used to elucidate the complex conformations of these polymers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers and drug development professionals a robust framework for their own investigations.
I. The Foundation: Synthesis and Inherent Conformational Bias
Polymers from 2,2'-bis(bromomethyl)-1,1'-biphenyl are typically synthesized via step-growth polymerization, where the bifunctional nature of the monomer allows for the formation of long linear chains.[8][9] The choice of co-monomer and polymerization conditions can profoundly influence the resulting polymer's molecular weight, solubility, and, critically, its final conformation. The propagation of the atropisomeric units along the chain often results in a macromolecule with a preferred helical screw sense, a property that is central to its function in applications like chiral separations and asymmetric catalysis.[10][11]
The fundamental principle governing the conformation of these polymers is the energetic barrier to rotation around the biphenyl pivotal bond. This barrier must be high enough to prevent racemization under ambient conditions, allowing the polymer to maintain its chiral architecture.[4][6]
Caption: From Monomer Chirality to Polymer Helix.
II. Comparative Analysis of Characterization Techniques
No single technique can fully capture the conformational complexity of these polymers. A multi-faceted approach, combining solution-state, solid-state, and computational methods, is essential. The following sections compare the leading methodologies, highlighting their strengths and limitations.
A. Experimental Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level Reporter
NMR is an indispensable tool for polymer characterization, providing detailed information on chemical composition, tacticity, and dynamics.[12][13]
-
Solution-State NMR (¹H, ¹³C, 2D-COSY, NOESY): In solution, these polymers often exhibit complex ¹H NMR spectra due to the restricted rotation and resulting magnetic inequivalence of protons. 2D NMR techniques are crucial for assigning signals. Critically, Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons, providing direct evidence for the spatial arrangement of the biphenyl units and the overall chain conformation.
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on molecular size and diffusion coefficient.[14] It is highly effective for determining the hydrodynamic radius of a polymer in a given solvent, allowing for a clear distinction between an extended, random coil conformation and a more compact, globular state.[15]
-
Solid-State NMR (ssNMR): For insoluble or semi-crystalline polymers, ssNMR is paramount. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) provide insights into the local environment and mobility of different segments of the polymer chain in its native solid state, revealing information about packing and morphology.[12][14]
2. Chiroptical Spectroscopy: Probing the Helical Structure
-
Circular Dichroism (CD) Spectroscopy: CD is the gold standard for investigating the secondary structure of chiral polymers. It measures the differential absorption of left- and right-circularly polarized light. For polymers derived from 2,2'-bis(bromomethyl)-1,1'-biphenyl, a strong CD signal in the absorption region of the biphenyl chromophore is a definitive indicator of a preferred one-handed helical conformation in solution.[7] The sign of the Cotton effect can be correlated with the screw sense (right- or left-handed) of the helix.
3. X-ray Diffraction (XRD): Unveiling Solid-State Order
-
XRD provides unambiguous information about the long-range order and crystallinity of the polymer in the solid state. For semi-crystalline samples, XRD patterns can be used to determine the unit cell parameters and the packing arrangement of the helical chains, offering a static, time-averaged picture of the dominant conformation.[12]
B. Computational Methodologies
Computational methods provide a powerful complement to experimental data, offering insights into the thermodynamics and kinetics of conformational transitions that are often inaccessible in the lab.[16][17]
-
Molecular Dynamics (MD) Simulations: MD simulations model the polymer's conformational landscape by solving Newton's equations of motion for the atoms in the system.[18] This allows researchers to visualize chain dynamics, explore potential energy surfaces, and predict the most stable conformations in different environments (e.g., in vacuum or in a solvent box).
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to accurately calculate the energetics of specific conformations. For these systems, QM is invaluable for determining the rotational energy barrier of the biphenyl C-C bond, confirming that the atropisomers are stable and will not interconvert at a given temperature.[19]
Data Summary: A Head-to-Head Comparison
| Technique | Primary Information Obtained | Strengths | Limitations | Best Suited For |
| Solution NMR | Microstructure, connectivity, solution conformation (via NOE) | Atomic-level resolution; quantitative.[12][13] | Requires soluble polymers; complex spectra may be difficult to interpret. | Confirming covalent structure; probing local conformation and chain dynamics in solution. |
| DOSY NMR | Hydrodynamic radius, solution conformation (coil vs. globule) | Non-invasive; can be performed on complex mixtures.[14][15] | Provides an average size, not detailed structure; sensitive to temperature and viscosity. | Comparing the overall compactness of different polymers or the same polymer in different solvents. |
| Solid-State NMR | Conformation and dynamics in the solid state, crystallinity | Essential for insoluble materials; provides domain-specific information.[12] | Lower resolution than solution NMR; complex data analysis. | Characterizing the amorphous and crystalline regions of semi-crystalline polymers. |
| CD Spectroscopy | Secondary structure (helicity), preferred helical sense | Highly sensitive to chiral structures; excellent for solution studies. | Requires a chromophore near the chiral center; provides global, not local, information. | Confirming the existence and handedness of helical structures in solution. |
| XRD | Crystalline structure, chain packing in the solid state | Provides direct evidence of 3D structure and long-range order. | Requires crystalline or semi-crystalline samples; gives a static, averaged picture. | Determining the precise packing arrangement of polymer chains in the solid state. |
| MD Simulations | Dynamic conformational behavior, potential energy landscape | Provides a dynamic view of the polymer; allows for "what-if" scenarios.[18] | Computationally expensive; accuracy depends heavily on the force field used. | Exploring conformational space and understanding the influence of solvent and temperature. |
| QM Calculations | Energetics of specific conformations, rotational barriers | High accuracy for small systems or fragments. | Extremely computationally intensive; not feasible for entire polymer chains. | Calculating the fundamental energy barrier for biphenyl rotation to validate atropisomeric stability. |
Experimental Protocols: A Practical Guide
Protocol 1: Conformational Analysis by Solution NMR (NOESY)
-
Sample Preparation: Dissolve 5-10 mg of the polymer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a 5 mm NMR tube. Ensure the polymer is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution. Tune and match the probe for ¹H.
-
¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to identify the chemical shift regions of interest.
-
NOESY Experiment:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral widths to cover all proton signals.
-
Crucial Parameter (Causality): The mixing time (d8) is critical. This is the period during which magnetization transfer (the NOE) occurs. Start with a mixing time of 300-500 ms. A short mixing time will only show correlations between very close protons, while a long one may lead to spin diffusion, complicating interpretation. A range of mixing times should be tested to build confidence in the observed correlations.
-
Acquire 256-512 increments in the indirect dimension (t₁) with 16-32 scans per increment for good signal-to-noise.
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). Analyze the resulting 2D spectrum for cross-peaks. A cross-peak between two protons indicates they are close in space (< 5 Å). Correlating protons on different biphenyl units provides direct evidence of the polymer's folded or helical conformation.
Protocol 2: Determination of Helicity by Circular Dichroism (CD)
-
Sample Preparation: Prepare a stock solution of the polymer in a transparent solvent (e.g., THF, chloroform) at a concentration of ~1 mg/mL. Create a series of dilutions (e.g., 0.5, 0.2, 0.1 mg/mL).
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.
-
Baseline Correction: Run a baseline spectrum with a cuvette containing only the solvent. This spectrum will be subtracted from the sample spectra.
-
Spectrum Acquisition:
-
Use a quartz cuvette with a 1 mm or 1 cm path length, chosen to keep the absorbance below 1.0 in the region of interest to ensure data reliability.
-
Scan the sample from the UV to the visible region (e.g., 400 nm down to 200 nm).
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectra.
-
The presence of a positive or negative signal (Cotton effect) in the absorption region of the biphenyl moiety (~250-300 nm) confirms a preferred helical conformation. The sign of the signal indicates the handedness of the helix.
-
Convert the data from millidegrees (mdeg) to molar circular dichroism (Δε) for standardized comparison.
-
Caption: Integrated Workflow for Polymer Conformational Analysis.
Conclusion and Future Outlook
The conformational analysis of polymers derived from 2,2'-bis(bromomethyl)-1,1'-biphenyl is a challenging yet rewarding endeavor. Their unique atropisomeric nature gives rise to stable, chiral secondary structures that are of great interest in materials science and pharmacology. A definitive understanding of these structures cannot be achieved through a single method. Instead, a synergistic combination of high-resolution spectroscopy, chiroptical measurements, diffraction techniques, and computational modeling is required.
Future research will likely focus on leveraging machine learning and artificial intelligence to predict polymer conformations from their primary sequence, potentially accelerating the discovery of new materials with tailored properties.[18] Furthermore, advancements in in-situ characterization techniques will allow for the observation of conformational changes in real-time as the polymers interact with other molecules or respond to external stimuli, opening new frontiers in the design of smart, responsive materials.
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A Senior Application Scientist's Guide to Validating Macrocycle Structures: A Comparison of Mass Spectrometry and NMR
Macrocycles, cyclic molecules typically containing 12 or more atoms, have emerged as a compelling therapeutic modality, bridging the gap between traditional small molecules and larger biologics.[1] Their unique, conformationally constrained three-dimensional structures allow them to engage with challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by conventional small molecules.[1][2][3] However, this structural complexity also presents significant analytical challenges.[3][4][5][6] Verifying the primary sequence, stereochemistry, and, most critically, the three-dimensional conformation is a non-trivial task essential for understanding structure-activity relationships (SAR) and optimizing drug-like properties.[1][7]
This guide provides an in-depth comparison of the two cornerstone analytical techniques for macrocycle characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present objective data, and offer field-proven insights to guide researchers in developing robust, self-validating protocols for unambiguous structural elucidation.
Part 1: Mass Spectrometry — The First Line of Inquiry
Mass spectrometry is indispensable for the initial characterization of a newly synthesized macrocycle. Its high sensitivity and speed make it the go-to technique for confirming molecular weight and elemental composition, providing the first piece of evidence that the desired molecule has been formed.
Key MS Techniques for Macrocycle Analysis
-
High-Resolution Mass Spectrometry (HRMS): The foundational experiment. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the determination of the elemental formula of the macrocycle. This is a critical first step to confirm that the correct atoms have been incorporated. All new compounds should be characterized by HRMS.[8]
-
Tandem Mass Spectrometry (MS/MS): To probe connectivity, MS/MS is employed.[9] In this technique, the isolated macrocycle ion (the precursor ion) is fragmented, and the masses of the resulting product ions are measured.[10][11] For peptidic macrocycles, this fragmentation can often break the amide bonds, providing data to sequence the amino acid building blocks.[11] However, the cyclic nature of macrocycles can make them resistant to fragmentation by common methods like collision-induced dissociation (CID).[4][5][6] This has led to the development of alternative fragmentation techniques like Charge-Transfer Dissociation (CTD), which can cleave multiple covalent bonds within the ring, providing richer structural information.[4][5][6] In some cases, a "chemical linearization" approach, where the macrocycle is intentionally cleaved at a specific point before MS/MS analysis, can simplify sequencing.[12]
-
Ion Mobility-Mass Spectrometry (IM-MS): This powerful hybrid technique separates ions not only by their m/z but also by their shape and size (their rotationally averaged collision cross-section, or CCS) as they drift through a gas-filled cell.[13] This provides a low-resolution but highly valuable snapshot of the macrocycle's 3D conformation in the gas phase.[14][15] IM-MS is particularly adept at separating isomers and different conformers of the same macrocycle, revealing how factors like solvent or counter-ions can influence its shape.[14][15]
Strengths and Limitations of Mass Spectrometry
| Feature | Strengths | Limitations |
| Information Provided | Molecular formula (HRMS), sequence/connectivity (MS/MS), 3D shape/isomers (IM-MS). | Provides limited high-resolution 3D structural detail; gas-phase structure may not reflect solution-phase conformation. |
| Sensitivity | Very high (picomole to femtomole range). Requires minimal sample.[16] | Ionization efficiency can vary significantly between different macrocycles. |
| Speed | High-throughput. Analysis times are typically in minutes. | Data interpretation for MS/MS of complex macrocycles can be challenging. |
| Sample Requirements | Compatible with complex mixtures when coupled with liquid chromatography (LC-MS).[12] | Non-volatile buffers and salts can interfere with ionization and must be removed. |
Part 2: NMR Spectroscopy — The Definitive Guide to 3D Architecture
While MS provides crucial information about what a macrocycle is made of, NMR spectroscopy reveals how it is arranged in three-dimensional space in solution. NMR is the gold standard for determining the precise atomic-level structure and conformational dynamics of macrocycles.[17]
Critical NMR Experiments for Macrocycle Elucidation
The process of NMR structure determination is akin to solving a complex puzzle. A suite of experiments is used to build up a complete picture, from bond-by-bond connectivity to the final 3D fold.[18]
dot
Caption: General workflow for macrocycle structure elucidation using NMR.[19]
-
1D NMR (¹H and ¹³C): The starting point for any NMR analysis. The ¹H NMR spectrum provides a fingerprint of the molecule, with the chemical shift dispersion giving an initial indication of conformational rigidity.[18] A well-dispersed spectrum, where signals are spread out, often suggests a single, stable conformation.
-
2D Correlation Experiments (COSY, TOCSY, HSQC, HMBC): These experiments establish the covalent framework of the molecule.
-
COSY and TOCSY identify protons that are connected through bonds (J-coupled), which is essential for assigning protons within a specific building block, like an amino acid residue.[19]
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC is crucial for connecting the individual building blocks, as it reveals correlations between protons and carbons that are two or three bonds away.[19][20]
-
-
2D NOESY/ROESY: These are the cornerstone experiments for determining 3D structure.[19] They detect the Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE), which occurs between protons that are close in space (typically < 5-6 Å), regardless of whether they are connected by bonds.[21][22]
-
Why choose ROESY? For many macrocycles, which fall into an intermediate molecular weight range (approx. 700-1200 Da), the standard NOE effect can be very weak or even zero.[21] The ROESY experiment is preferred in these cases because the ROE is always positive, ensuring observable signals.[19][21]
-
The intensities of these cross-peaks are proportional to the distance between the protons, providing the critical distance restraints needed for computational 3D structure calculation.[17]
-
Strengths and Limitations of NMR Spectroscopy
| Feature | Strengths | Limitations |
| Information Provided | Definitive, high-resolution 3D structure in solution. Provides data on conformational dynamics. | Cannot directly determine molecular formula. |
| Sensitivity | Relatively low. Requires significantly more material (micromole to millimole range) than MS. | Isotopic enrichment may be needed for very complex systems.[17] |
| Speed | Time-consuming. A full suite of 2D experiments can take hours to days to acquire. | Data processing and structure calculation are computationally intensive. |
| Sample Requirements | Requires highly pure sample (>95%). Sample must be soluble in deuterated solvents. | Molecular aggregation or the presence of paramagnetic impurities can severely degrade data quality.[19] |
Part 3: A Synergistic Workflow for Unambiguous Validation
Neither MS nor NMR alone can provide a complete picture. True validation comes from an integrated approach where the techniques are used to complement and verify each other. The high-throughput nature of MS allows for rapid initial screening, while the detailed structural information from NMR provides the definitive atomic-level picture.[16][23]
dot
Caption: An integrated workflow for macrocycle structural validation.
Experimental Protocol: A Step-by-Step Guide
Let's consider a hypothetical 12-membered peptidic macrocycle.
Step 1: Initial Confirmation and Sequencing by LC-MS
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-HRMS Analysis: Inject the sample onto a liquid chromatography-high resolution mass spectrometry (LC-HRMS) system. The LC will separate the desired macrocycle from impurities and linear precursors.
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the calculated exact mass of the target macrocycle, validating its elemental formula.
-
Perform data-dependent MS/MS on the target mass. Analyze the fragmentation pattern to confirm the amino acid sequence, ensuring the correct building blocks are connected in the right order.
-
Step 2: Conformational Analysis by NMR
-
Sample Preparation: Prepare a ~1-5 mg sample of the purified (>95%) macrocycle in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The choice of solvent is critical, as it can significantly impact the macrocycle's conformation.[19]
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum. Assess the spectral dispersion and line widths. Sharp, well-dispersed peaks suggest a well-behaved, conformationally stable molecule suitable for further analysis.
-
2D Connectivity Suite (gCOSY, HSQC, HMBC):
-
Acquire these spectra to perform de novo assignment of all proton and carbon signals. This process is self-validating; a complete and unambiguous set of assignments that accounts for all atoms confirms the covalent structure determined by MS.
-
-
2D ROESY Experiment:
-
Acquisition: Set up a 2D ROESY experiment. A key parameter is the mixing time, which dictates the period during which magnetization transfer occurs. Acquire a series of spectra with varying mixing times (e.g., 100 ms, 200 ms, 400 ms) to build up an ROE curve, which helps in quantifying distances more accurately.[19]
-
Processing: Process the spectra and identify all through-space correlations.
-
Step 3: Structure Calculation and Validation
-
Generate Restraints: Integrate the ROESY cross-peaks and convert them into distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).
-
Computational Modeling: Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures. The software uses a simulated annealing protocol to find conformations that satisfy the experimental distance restraints while maintaining correct covalent geometry.
-
Validation: The final output is an ensemble of low-energy structures, not a single static picture.[19] This reflects the inherent flexibility of the molecule. The quality of this ensemble is judged by the low number of NOE violations and good stereochemical parameters. If available, the calculated CCS from IM-MS can be compared to the CCS of the NMR-derived ensemble for cross-validation between solution- and gas-phase data.
By judiciously combining the speed and sensitivity of mass spectrometry with the unparalleled structural detail of NMR, researchers can confidently and unambiguously validate the structures of complex macrocycles, paving the way for accelerated and more informed drug discovery.
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A Senior Application Scientist's Guide to Crosslinking Efficiency: A Comparative Study
For researchers, scientists, and professionals in drug development, the ability to covalently link biomolecules is fundamental. Crosslinking agents are the molecular tools that make this possible, enabling applications from the stabilization of protein complexes for structural studies to the development of antibody-drug conjugates (ADCs). However, the success of these applications hinges on the efficiency of the crosslinking reaction. This guide provides an in-depth comparative study of various crosslinking agents, offering the technical insights and experimental frameworks necessary to select the optimal reagent for your specific research needs.
The Principle of Covalent Crosslinking: Beyond Simple Conjugation
Crosslinking involves the formation of stable, covalent bonds between two or more molecules.[1] This process is critical in creating durable biomaterials, studying protein-protein interactions, and constructing complex bioconjugates.[2][3] The choice of crosslinker is paramount as it dictates the specificity, stability, and overall efficiency of the conjugation.[2] Crosslinkers can be broadly categorized based on the reactivity of their functional groups and the nature of the spacer arm that connects them.[4]
A successful crosslinking strategy enhances the mechanical strength and thermal stability of the resulting material.[5][6] It can also be designed to allow for the controlled release of conjugated molecules under specific physiological conditions.[5]
A Comparative Analysis of Common Crosslinking Chemistries
The efficiency of a crosslinking agent is determined by its chemical reactivity towards specific functional groups on the target biomolecules.[2] Here, we compare the most prevalent classes of crosslinkers used in bioconjugation.
Amine-Reactive Crosslinkers: The Workhorses of Bioconjugation
Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues, are the most common targets for crosslinking due to their abundance and nucleophilicity.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly popular for their reactivity with primary amines, forming stable amide bonds.[7] They are available as both homobifunctional (e.g., DSS, BS3) and heterobifunctional (e.g., Sulfo-SMCC) reagents.[2] The reaction is most efficient at a pH of 7.2-8.5.[7]
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the direct conjugation of carboxyl groups (-COOH) to primary amines without becoming part of the final bond.[8][9] This is particularly useful when the introduction of a spacer arm is undesirable. The reaction is most efficient at an acidic pH of 4.5-6.0 to activate the carboxyl group.[7][10] The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in EDC coupling protocols can significantly improve efficiency by forming a more stable amine-reactive intermediate.[10][11][12]
-
Aldehydes (Glutaraldehyde and Formaldehyde): Glutaraldehyde and formaldehyde are highly reactive homobifunctional crosslinkers that form bonds with amine groups.[5] Glutaraldehyde is generally more efficient than formaldehyde at crosslinking larger biomolecules due to its higher reactivity.[13] However, both are known for their cytotoxicity, which can be a limiting factor in biomedical applications.[5][14] Glutaraldehyde forms irreversible crosslinks, while those formed by formaldehyde can be reversible.[15]
-
Genipin: Derived from the fruit of Gardenia jasminoides, genipin is a naturally occurring crosslinker that reacts with primary amines.[14] Its crosslinking efficiency is comparable to that of aldehydes, but it exhibits significantly lower cytotoxicity, making it a more biocompatible alternative for applications in tissue engineering and drug delivery.[14]
Sulfhydryl-Reactive Crosslinkers: Targeting Cysteine Residues
Sulfhydryl groups (-SH) on cysteine residues offer a more specific target for crosslinking due to their lower abundance compared to primary amines.
-
Maleimides: Maleimides react specifically with sulfhydryl groups to form stable thioether bonds.[2] They are commonly found in heterobifunctional crosslinkers, such as Sulfo-SMCC, allowing for a two-step conjugation process that minimizes unwanted self-conjugation.[16]
Photoreactive Crosslinkers: Spatiotemporal Control of Conjugation
Photoreactive crosslinkers remain inert until activated by UV light.[16][17] This unique feature allows for precise control over the timing and location of the crosslinking reaction.[] Aryl azides and diazirines are common photoreactive groups that, upon photoactivation, can form covalent bonds with a variety of functional groups, including C-H bonds.[16] This makes them particularly useful for capturing transient or weak biomolecular interactions.[17]
Click Chemistry: A Highly Efficient and Orthogonal Approach
Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible.[19][20] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage.[21] This methodology has been successfully used for the rapid and near-quantitative crosslinking of DNA strands and is increasingly being applied in protein bioconjugation and hydrogel formation.[19][20]
Experimental Design for a Comparative Efficiency Study
To objectively compare the efficiency of different crosslinking agents, a well-designed experimental workflow is crucial. The following protocols provide a framework for assessing crosslinking efficiency using a model protein system (e.g., Bovine Serum Albumin - BSA).
General Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficiency of various crosslinkers.
Caption: A generalized workflow for the comparative analysis of crosslinking efficiency.
Detailed Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Crosslinking Efficiency
-
Prepare Protein Solution: Dissolve BSA in Phosphate Buffered Saline (PBS), pH 7.4, to a final concentration of 1 mg/mL.
-
Prepare Crosslinker Solutions: Prepare stock solutions of each crosslinker (e.g., DSS, EDC/NHS, Glutaraldehyde) in an appropriate solvent (e.g., DMSO for DSS, water for EDC/NHS and Glutaraldehyde) at a 10-fold higher concentration than the final reaction concentration.
-
Crosslinking Reaction: In separate microcentrifuge tubes, mix the BSA solution with varying molar excesses of each crosslinker (e.g., 10x, 50x, 250x). For EDC/NHS, add EDC first, followed by NHS. Incubate the reactions at room temperature for 30 minutes.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris buffer for NHS esters and aldehydes, 2-mercaptoethanol for EDC).
-
SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE under reducing conditions. Visualize the protein bands by Coomassie blue staining. The appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and larger oligomers indicates successful crosslinking. The intensity of these bands provides a qualitative measure of crosslinking efficiency.
Protocol 2: Quantitative Analysis by Mass Spectrometry
-
Perform Crosslinking: Follow steps 1-4 of Protocol 1.
-
Protein Digestion: Digest the crosslinked protein samples with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., XiSearch) to identify and quantify the crosslinked peptides.[22] This provides detailed information on the specific residues involved in crosslinking and allows for a quantitative comparison of the efficiency of different crosslinkers.[22]
Tabulated Comparison of Crosslinker Performance
The following table summarizes the key characteristics and expected performance of the discussed crosslinking agents based on the proposed experimental framework.
| Crosslinker Class | Example(s) | Target Group(s) | Optimal pH | Bond Type | Spacer Length | Key Advantages | Key Disadvantages |
| Amine-Reactive | |||||||
| NHS Esters | DSS, BS3 | Primary Amines | 7.2 - 8.5 | Amide | 11.4 Å (DSS) | High reactivity, stable bond | Moisture sensitive, moderate toxicity (DSS) |
| Carbodiimides | EDC (+NHS) | Carboxyls, Amines | 4.5 - 6.0 (activation) | Amide | Zero-length | High efficiency, low toxicity | Unstable intermediate (stabilized by NHS) |
| Aldehydes | Glutaraldehyde | Primary Amines | 8.0 - 9.0 | Schiff base (reduced) | 7.5 Å | High reactivity | High toxicity, can cause polymerization |
| Natural | Genipin | Primary Amines | 8.0 - 9.0 | Heterocyclic | Variable | Low toxicity, biocompatible | Slower reaction rate than aldehydes |
| Sulfhydryl-Reactive | |||||||
| Maleimides | Sulfo-SMCC | Sulfhydryls | 6.5 - 7.5 | Thioether | 11.6 Å | High specificity | Light sensitive |
| Photoreactive | |||||||
| Aryl Azides | Sulfo-SANPAH | Non-specific | N/A | C-N, C=N | 18.2 Å | Spatiotemporal control | Non-specific, can lead to side reactions |
| Click Chemistry | |||||||
| Azide-Alkyne | DBCO-PEG4-NHS | Azides, Alkynes | N/A | Triazole | Variable | High efficiency, bioorthogonal | Requires modified biomolecules |
Mechanistic Insights: Visualizing the Reaction Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing crosslinking protocols.
EDC/NHS Crosslinking Mechanism
Caption: The two-step reaction mechanism of EDC/NHS crosslinking.
Conclusion: Selecting the Right Tool for the Job
The choice of a crosslinking agent is a critical decision in any bioconjugation strategy. This guide has provided a framework for comparing the efficiency of various crosslinkers, from the widely used NHS esters and EDC to more specialized reagents like photoreactive crosslinkers and those utilized in click chemistry. By understanding the underlying chemical principles and employing rigorous experimental validation, researchers can confidently select the optimal crosslinker to achieve their desired outcomes, whether it be stabilizing a protein complex for structural analysis or developing a life-saving therapeutic.
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A Senior Application Scientist's Guide to Atropisomer Resolution of 2,2'-Disubstituted Biphenyl Derivatives
Introduction: The Significance of Axial Chirality in Modern Drug Development
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount to its biological function. While point chirality is a familiar concept, a more nuanced form of stereoisomerism known as atropisomerism presents both challenges and opportunities in drug design. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and in the context of 2,2'-disubstituted biphenyl derivatives, this phenomenon gives rise to axially chiral molecules.[1][2] The stability of these atropisomers is dependent on the energy barrier to rotation around the biphenyl axis, which is influenced by the steric bulk of the ortho substituents.[1][3] When this barrier is sufficiently high, the atropisomers can be isolated as stable, non-interconverting enantiomers.[1]
The relevance of atropisomerism in drug development cannot be overstated. Often, only one atropisomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[4] Consequently, the ability to resolve and isolate single atropisomers is a critical capability in the synthesis of safe and effective pharmaceuticals.[5] This guide provides a comparative overview of the primary techniques for the resolution of 2,2'-disubstituted biphenyl atropisomers: chiral chromatography, diastereomeric crystallization, and kinetic resolution. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal strategy for their specific needs.
I. Chiral Chromatography: A Versatile and Powerful Resolution Technique
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a cornerstone for the analytical and preparative separation of atropisomers.[6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Mechanism of Separation
The separation mechanism is governed by the formation of transient diastereomeric complexes between the atropisomers and the chiral selector of the CSP. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. The enantiomer that forms the more stable complex will be retained longer on the column. The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are among the most successful for resolving biphenyl atropisomers.[7][8]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: Begin by screening a selection of chiral columns. For 2,2'-disubstituted biphenyls, polysaccharide-based columns such as Chiralpak® IA, IB, IC, and Lux® Cellulose-2 are excellent starting points.[8][9]
-
Mobile Phase Preparation: For normal-phase chromatography, a common mobile phase consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8] A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. For reversed-phase chromatography, mixtures of water and acetonitrile or methanol are used.
-
Sample Preparation: Dissolve the racemic biphenyl derivative in the mobile phase at a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
Chromatographic Conditions:
-
Flow Rate: Set the flow rate to 1.0 mL/min for a standard analytical column (e.g., 4.6 mm internal diameter).
-
Temperature: Temperature can significantly impact resolution.[7] Start at ambient temperature (25 °C). Lowering the temperature can sometimes improve separation by enhancing the enthalpic differences in the interactions between the enantiomers and the CSP.[7]
-
Detection: Use a UV detector set to a wavelength where the biphenyl derivative has strong absorbance.
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and monitor the chromatogram. The resolution factor (Rs) should be calculated to quantify the separation. An Rs value of >1.5 is generally considered baseline separation.
-
Optimization: If the initial separation is poor, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier) and the temperature.
Data Presentation: Performance of Chiral Chromatography
| Biphenyl Derivative | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Substituted 4,4'-bipyridines | Lux Cellulose-2 | n-Hexane/2-propanol | >1.5 | [8] |
| PCB 84 (2,2',3,3',6-Pentachlorobiphenyl) | Nucleodex β-PM | Not Specified | Baseline | [10] |
| 2-Aryl-imino-N-(2-aryl)-thiazoline derivative | Reversed-phase with HP-γ-CD additive | Hexane-propan-2-ol | 1.23 | [11] |
II. Diastereomeric Crystallization: A Classical Approach to Bulk Separation
Diastereomeric crystallization is a classical resolution technique that remains highly relevant for large-scale separations. This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.
Workflow for Diastereomeric Crystallization
Caption: Workflow of diastereomeric crystallization.
Experimental Protocol: Diastereomeric Crystallization
-
Selection of Resolving Agent: The choice of resolving agent is crucial. For acidic biphenyl derivatives, chiral amines like brucine or strychnine can be used. For basic derivatives, chiral acids such as tartaric acid or mandelic acid are suitable.[12]
-
Salt Formation: Dissolve the racemic biphenyl derivative in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the mixture, and gently heat if necessary, to facilitate salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Enantiomeric Purity Analysis: Analyze the enantiomeric purity of the crystallized diastereomer using chiral HPLC or polarimetry.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and treat it with an acid or base to break the salt and liberate the free enantiomer. Extract the enantiomer into an organic solvent, wash, dry, and concentrate to obtain the resolved product.
-
Recovery of Resolving Agent: The resolving agent can often be recovered from the aqueous layer for reuse.
Causality in Experimental Choices
The success of this method hinges on the significant difference in solubility between the two diastereomeric salts.[12] The solvent system is a critical parameter; a good solvent will dissolve both diastereomers at elevated temperatures but will allow for the selective crystallization of one upon cooling. Screening various solvents is often necessary. The rate of cooling can also influence the purity of the crystals, with slower cooling generally yielding higher purity.
III. Kinetic Resolution: Exploiting Differences in Reaction Rates
Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the ideal scenario, one enantiomer reacts quickly to form a new product, while the other remains largely unreacted, allowing for their separation.
Dynamic Kinetic Resolution (DKR)
A particularly elegant variation is Dynamic Kinetic Resolution (DKR), which is applicable when the atropisomers can interconvert under the reaction conditions. In DKR, the slower-reacting enantiomer continuously racemizes to the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product.[13][14]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Lipases are frequently used enzymes for the kinetic resolution of atropisomeric alcohols and esters.[15] The following is a general protocol for the acylation of a racemic biphenyl diol.
-
Enzyme and Substrate Preparation: To a solution of the racemic 2,2'-dihydroxybiphenyl derivative in an appropriate organic solvent (e.g., toluene or THF), add the lipase (e.g., Lipase PS-Amano).
-
Acylating Agent: Add an acylating agent, such as vinyl acetate.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 35-50 °C).[13] The optimal temperature is a balance between reaction rate and enzyme stability/selectivity.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the product and the remaining starting material.
-
Workup: When the desired conversion (ideally close to 50% for standard KR) is reached, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard column chromatography.
Data Presentation: Performance of Kinetic Resolution
| Biphenyl Substrate | Catalyst/Enzyme | Resolution Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | | Racemic 2-hydroxybiaryls | Lipase PS-Amano-IMH | DKR (O-Acylation) | 91-99 | 89-98 |[13] | | Atropisomeric 1,1'-biaryl-2,2'-diols | Lipase + Na2CO3 | KR | ~50 | Excellent |[15] | | Racemic biaryl substrates | Tripeptide-derived catalyst | DKR (Bromination) | 65-87 | >90 (95:5 er) |[14] | | Monoprotected BINOLs and biphenols | Cu-H catalyst | KR (Si-O Coupling) | Moderate | Moderate to good |[16] |
IV. Comparative Analysis and Conclusion
The choice of resolution technique for 2,2'-disubstituted biphenyl derivatives depends on several factors, including the scale of the separation, the stability of the atropisomers, and the available resources.
-
Chiral Chromatography (HPLC/SFC) is unparalleled in its versatility and is applicable to a wide range of substrates. It is the method of choice for analytical-scale separation and for obtaining small quantities of highly pure enantiomers for initial biological testing.[5] Its primary drawback is scalability, which can be costly for large-scale production.
-
Diastereomeric Crystallization is a cost-effective and scalable method, making it highly suitable for industrial applications.[12] However, it requires a substrate with a suitable functional group for salt formation and is often more of an empirical science, requiring extensive screening of resolving agents and crystallization conditions.
-
Kinetic Resolution , particularly DKR, offers an elegant and efficient route to a single enantiomer in high yield and enantiomeric excess.[13][14] Enzymatic resolutions are particularly attractive due to their high selectivity and environmentally benign nature.[15] The main challenge lies in finding a suitable catalyst or enzyme for the specific substrate and reaction type.
References
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Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. (n.d.). Chemistry – An Asian Journal. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]
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Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. (2024). Organic Letters. [Link]
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Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. (2010). Science. [Link]
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Atropisomerism in medicinal chemistry: challenges and opportunities. (2017). Future Medicinal Chemistry. [Link]
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Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. (2010). ResearchGate. [Link]
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Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. (2022). Drug Hunter. [Link]
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Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. (2010). Science. [Link]
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Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Journal of Pharmaceutical Analysis. [Link]
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Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. (n.d.). Sci-Hub. [Link]
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Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. (2015). CrystEngComm. [Link]
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Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]
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Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research. (2015). Journal of Chromatography A. [Link]
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Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. (2025). ResearchGate. [Link]
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Stereolabile chiral biphenyl hybrids: Crystallization-induced dynamic atropselective resolution involving supramolecular interactions. (n.d.). PolyU Scholars Hub. [Link]
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Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. [Link]
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Biphenyl derivatives & Atropisomerism. (n.d.). Slideshare. [Link]
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High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. (2025). ResearchGate. [Link]
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Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]
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Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. (2025). ResearchGate. [Link]
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Chiral resolution of optical isomers of α-chloro-N-phenyl propanamide by reversed phase high performance liquid chromatography. (n.d.). ResearchGate. [Link]
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Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Case with Atropisomeric 2,2′-Biindole-Based Monomers and Oligomer Films. (2021). Chemistry – A European Journal. [Link]
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CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]
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HPLC Separaton of Hydrophobic Atropisomers. (n.d.). ResearchGate. [Link]
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Absolute Configuration of 2,2′,3,3′,6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. (2018). Environmental Science and Pollution Research International. [Link]
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A Spectroscopic Showdown: Distinguishing 2,2'- and 3,3'-bis(bromomethyl)-1,1'-biphenyl
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. The positional isomerism of substituents on a biphenyl scaffold can dramatically alter a molecule's conformational dynamics, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of two such isomers: 2,2'-bis(bromomethyl)-1,1'-biphenyl and 3,3'-bis(bromomethyl)-1,1'-biphenyl. While experimental data for the 2,2'-isomer is accessible, the spectroscopic characterization of the 3,3'-isomer is less commonly reported. This guide will therefore present the available experimental data for the 2,2'-isomer and provide a detailed, theory-backed prediction of the spectroscopic characteristics of the 3,3'-isomer, empowering researchers to distinguish between these two crucial building blocks.
The Structural Nuances: Ortho- vs. Meta-Substitution
The core difference between these two molecules lies in the placement of the bromomethyl groups on the biphenyl rings. In the 2,2'-isomer, the substituents are in the ortho positions, adjacent to the biphenyl linkage. This proximity forces a significant dihedral angle between the two phenyl rings to alleviate steric hindrance. Conversely, the 3,3'-isomer has its bromomethyl groups in the meta positions, which are more removed from the biphenyl linkage, resulting in a less sterically hindered conformation and a smaller dihedral angle between the rings. These structural distinctions are the root cause of their differing spectroscopic signatures.
Caption: Experimental workflow for distinguishing the isomers.
Experimental Protocols
The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the biphenyl derivative in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data using appropriate software. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to the biphenyl derivative.
Conclusion
While 2,2'- and 3,3'-bis(bromomethyl)-1,1'-biphenyl share the same molecular formula, their distinct substitution patterns give rise to a unique set of spectroscopic characteristics. ¹H NMR spectroscopy is the most definitive technique for their differentiation, with the complexity of the aromatic region and the multiplicity of the benzylic protons serving as key indicators. IR spectroscopy, specifically the C-H out-of-plane bending region, provides a reliable secondary confirmation. Mass spectrometry, through analysis of the fragmentation patterns, can offer further structural insights. By employing these standard spectroscopic techniques and understanding the underlying principles of how molecular structure influences spectral output, researchers can confidently distinguish between these two important isomeric building blocks.
References
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PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Biphenyl, 3,3'-bis(bromomethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Interpretation of Mass Spectra. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Benzyl Bromide in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity Profile of Benzyl Bromide
Benzyl bromide is a cornerstone reagent in organic synthesis, prized for its high reactivity in nucleophilic substitution reactions. Its utility stems from a unique electronic structure that allows it to readily participate in both bimolecular (SN2) and unimolecular (SN1) pathways, a versatility not shared by many simple alkyl halides.[1] This dual reactivity profile is a direct consequence of the adjacent benzene ring, which plays a pivotal role in stabilizing both the transition state of the SN2 reaction and the carbocation intermediate of the SN1 reaction.[2][3] Understanding the factors that govern this reactivity is paramount for predicting reaction outcomes and controlling selectivity in complex synthetic applications.
Mechanistic Underpinnings: Why Benzyl Bromide Excels in SN1 and SN2 Reactions
Unlike simple primary alkyl halides that strongly favor the SN2 pathway or tertiary halides that are restricted to the SN1 pathway, benzyl bromide occupies a unique mechanistic space.[1][4] The choice between the SN1 and SN2 mechanism is delicately balanced and can be influenced by the nucleophile, solvent, and temperature.[4][5]
The SN1 Pathway: Resonance-Stabilized Carbocation
In the presence of a weak nucleophile and a polar protic solvent, benzyl bromide can undergo an SN1 reaction.[6][7] The rate-determining step is the formation of the benzyl carbocation, an intermediate that is remarkably stable.[8] This stability arises from the delocalization of the positive charge across the aromatic ring through resonance.[9][10][11] The π-system of the benzene ring effectively spreads the charge, lowering the energy of the intermediate and accelerating the ionization step.[12][13] This resonance stabilization makes the primary benzylic carbocation comparable in stability to a tertiary carbocation.[13]
Caption: The SN1 mechanism for benzyl bromide.
The SN2 Pathway: Stabilized Transition State
With a strong nucleophile, particularly in a polar aprotic solvent, benzyl bromide readily undergoes an SN2 reaction.[6] Although it is a primary halide, its reactivity is significantly enhanced compared to simple primary halides like n-butyl bromide.[14] This heightened reactivity is attributed to the stabilization of the trigonal bipyramidal transition state. The p-orbitals of the benzene ring overlap with the developing p-orbital on the α-carbon, delocalizing the electron density and lowering the activation energy of the transition state.[2] Furthermore, the steric hindrance around the benzylic carbon is minimal, allowing for facile backside attack by the nucleophile.[8]
Caption: The SN2 mechanism for benzyl bromide.
Reactivity Comparison: Benzyl Bromide vs. Other Alkyl Halides
The enhanced reactivity of benzyl bromide becomes evident when compared to other classes of alkyl halides.
| Substrate | Structure | Primary/Secondary/Tertiary | Predominant Mechanism(s) | Relative Reactivity Notes |
| Benzyl Bromide | C₆H₅CH₂Br | Primary | SN1 and SN2 | Highly reactive in both pathways due to resonance stabilization. |
| Allyl Bromide | CH₂=CHCH₂Br | Primary | SN1 and SN2 | Reactivity is comparable to benzyl bromide, also due to resonance stabilization of the carbocation and transition state.[3] |
| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | SN1 | Highly reactive in SN1 due to stable tertiary carbocation. Unreactive in SN2 due to steric hindrance.[15] |
| n-Butyl Bromide | CH₃(CH₂)₃Br | Primary | SN2 | Reacts via SN2 but is significantly less reactive than benzyl bromide. SN1 is highly disfavored due to the unstable primary carbocation.[15] |
| Bromobenzene | C₆H₅Br | Aryl | Unreactive | Generally unreactive towards nucleophilic substitution due to the C(sp²)-Br bond strength and repulsion of the nucleophile by the π-system.[16] |
Key Insights:
-
Benzyl Bromide vs. Allyl Bromide: Both are exceptionally reactive primary halides capable of undergoing both SN1 and SN2 reactions. Their reactivity is often comparable due to the similar stabilizing effects of a neighboring π-system.[3]
-
Benzyl Bromide vs. tert-Butyl Bromide: Benzyl bromide can react rapidly via SN1, sometimes as fast as tertiary halides, because its resonance-stabilized primary carbocation is as stable as a tertiary carbocation.[8][13] However, unlike tert-butyl bromide, benzyl bromide is not sterically hindered and is also highly reactive in SN2 reactions.[8]
-
Benzyl Bromide vs. n-Butyl Bromide: In SN2 reactions, benzyl bromide is far more reactive than n-butyl bromide. The π-system of the benzene ring stabilizes the transition state, an effect absent in simple alkyl halides.[2]
Experimental Protocol: A Competitive Reactivity Study
To empirically validate the differential reactivity of these substrates, a competitive reaction experiment can be designed. This protocol provides a framework for observing the relative rates of nucleophilic substitution.
Objective: To compare the relative reactivity of benzyl bromide, n-butyl bromide, and tert-butyl bromide towards a common nucleophile under conditions that could potentially allow for both SN1 and SN2 pathways.
Materials:
-
Benzyl bromide
-
n-Butyl bromide
-
tert-Butyl bromide
-
Sodium iodide (NaI)
-
Silver nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Ethanol
-
Test tubes and rack
-
Water bath
Experimental Workflow Diagram
Caption: Workflow for the competitive reactivity experiment.
Step-by-Step Methodology:
Part A: SN2 Conditions [17]
-
Label three clean, dry test tubes.
-
To each test tube, add 1 mL of a 15% solution of sodium iodide in acetone.
-
To the first tube, add 2-3 drops of benzyl bromide. To the second, add n-butyl bromide, and to the third, add tert-butyl bromide.
-
Shake each tube and start a timer. Observe the formation of a sodium bromide precipitate. Acetone is a polar aprotic solvent, and iodide is a strong nucleophile, favoring the SN2 mechanism.
-
Record the time taken for a precipitate to appear. If no reaction occurs within 5 minutes at room temperature, warm the tubes in a 50°C water bath.
Part B: SN1 Conditions [17]
-
Label three clean, dry test tubes.
-
To each test tube, add 1 mL of a 1% ethanolic silver nitrate solution.
-
To the first tube, add 2-3 drops of benzyl bromide. To the second, add n-butyl bromide, and to the third, add tert-butyl bromide.
-
Shake each tube and start a timer. The polar protic solvent (ethanol) and the silver ion (which helps pull off the bromide) favor an SN1 mechanism. The formation of a silver bromide precipitate indicates a reaction.
-
Record the time taken for a precipitate to appear. If no reaction occurs within 5 minutes at room temperature, warm the tubes in a 50°C water bath.
Expected Observations and Interpretation:
-
In Part A (SN2): Benzyl bromide is expected to react the fastest, followed by n-butyl bromide. tert-Butyl bromide should show little to no reaction due to extreme steric hindrance.
-
In Part B (SN1): tert-Butyl bromide is expected to react almost instantaneously. Benzyl bromide will also react rapidly, though perhaps slightly slower than tert-butyl bromide. n-Butyl bromide will be the least reactive, as it would have to form a very unstable primary carbocation.
This self-validating experiment demonstrates the principles discussed: benzyl bromide's high reactivity in both mechanistic pathways, the SN2 preference of unhindered primary halides, and the SN1 preference of tertiary halides.
Conclusion
Benzyl bromide's reactivity is a powerful asset in chemical synthesis, enabling facile introduction of the benzyl group under a variety of conditions. Its ability to proceed through both SN1 and SN2 pathways, driven by the electronic stabilization afforded by the benzene ring, sets it apart from simple alkyl halides. For the practicing scientist, a thorough understanding of these mechanistic nuances is crucial for reaction design, enabling the strategic selection of substrates, nucleophiles, and solvents to achieve desired synthetic outcomes with high efficiency and selectivity.
References
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Sathee Forum. (n.d.). Explain the resonance stabilization in benzyl carbocation. Retrieved from Google Search.[9]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from Google Search.
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Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Retrieved from Google Search.[1]
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Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Retrieved from Google Search.[8]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from Google Search.[4]
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Vedantu. (n.d.). The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE. Retrieved from Google Search.[10]
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Brainly.com. (2023). [FREE] The four resonance structures of the benzyl carbocation are shown here. Which is the most stable?. Retrieved from Google Search.[18]
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LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from Google Search.[6]
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Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Study Prep. Retrieved from Google Search.[13]
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A Comparative Guide to the Performance of Polymers from 2,2'-Bis(bromomethyl)-1,1'-biphenyl in Specialized Applications
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision that dictates the success of advanced applications. This guide provides an in-depth technical comparison of polymers derived from the versatile monomer 2,2'-Bis(bromomethyl)-1,1'-biphenyl. The unique structural attributes of this biphenyl-based monomer impart exceptional properties to the resulting polymers, positioning them as compelling alternatives in fields such as ion-exchange membranes, gas separation, and advanced sensing technologies.
The twisted, non-planar structure of the 1,1'-biphenyl unit is a key determinant of the macroscopic properties of these polymers. This inherent rigidity hinders efficient chain packing, leading to materials with high thermal stability and specific free volume characteristics. The presence of two reactive bromomethyl groups provides a versatile platform for various polymerization and post-polymerization modification reactions, allowing for the fine-tuning of material properties to suit specific application demands.
Anion Exchange Membranes (AEMs): A New Frontier in Ion-Conductive Polymers
Anion exchange membranes are critical components in various electrochemical technologies, including fuel cells and electrodialysis. The performance of these membranes is intrinsically linked to their ionic conductivity, chemical stability, and mechanical robustness. Polymers incorporating biphenyl moieties are emerging as promising candidates for next-generation AEMs, offering a unique combination of properties that can overcome the limitations of traditional materials.
The Biphenyl Advantage in AEMs
The incorporation of the rigid biphenyl backbone into AEMs offers several distinct advantages. The restricted rotation of the phenyl rings enhances the dimensional stability of the membrane, reducing swelling and improving mechanical strength. Furthermore, the benzylic positions of the bromomethyl groups in 2,2'-Bis(bromomethyl)-1,1'-biphenyl are readily quaternized to introduce anion-exchange functionalities.
A series of poly(alkyl-biphenyl pyridinium) AEMs with hydrophobic side chains have been prepared for mono-/divalent anion separation. These membranes demonstrated excellent solubility in common organic solvents, facilitating the casting of homogeneous membranes[1]. The introduction of a hydrophobic side chain led to a microphase-separated structure, which is beneficial for the active transport of chloride ions over sulfate ions[1].
Performance Comparison: Biphenyl-Based AEMs vs. Traditional Alternatives
| Membrane Type | Ionic Conductivity (mS/cm) | Water Uptake (%) | Swelling Ratio (%) | Alkaline Stability |
| Poly(alkyl-biphenyl pyridinium) AEM | Up to 93.88 (OH⁻ at 80 °C)[2] | Moderate | Low | Excellent[1][2] |
| Tetramethylbiphenol-based Polysulfone AEM | Lower than TMBA-based counterparts[3] | Lower than TMBA-based counterparts[3] | Lower than TMBA-based counterparts[3] | Retained 40-62% conductivity after 500h in 1M NaOH at 90°C[3] |
| Fluorene-containing AEMs | Slightly lower than homopolymers | Much lower than homopolymers | Much lower than homopolymers | Not specified |
| Commercial Neosepta ACS | Lower permselectivity than poly(alkyl-biphenyl pyridinium) AEM[1] | Not specified | Not specified | Not specified |
Note: Direct performance data for homopolymers of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in AEMs is limited in publicly available literature. The data presented is for polymers containing biphenyl moieties, which serves as a strong indicator of the potential performance.
Experimental Protocol: Synthesis of a Biphenyl-Containing AEM
The following is a representative protocol for the synthesis of an anion exchange membrane via the bromination of a polymer containing tetramethylbiphenol units, followed by quaternization. This method highlights the chemical transformations relevant to utilizing 2,2'-Bis(bromomethyl)-1,1'-biphenyl as a monomer.
Step 1: Bromination of the Precursor Polymer
-
Dissolve the tetramethylbiphenol-containing poly(ether sulfone) in a suitable solvent (e.g., chloroform).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere for a specified duration.
-
Precipitate the brominated polymer in an anti-solvent (e.g., methanol), filter, and dry under vacuum.
Step 2: Quaternization
-
Dissolve the brominated polymer in a polar aprotic solvent (e.g., N,N-dimethylformamide).
-
Add a tertiary amine (e.g., trimethylamine) and heat the solution to effect quaternization.
-
Cast the resulting solution onto a glass plate and evaporate the solvent to form a membrane.
Step 3: Ion Exchange
-
Immerse the membrane in a 1 M solution of the desired counter-ion (e.g., NaOH for OH⁻ form) for 24 hours.
-
Wash the membrane thoroughly with deionized water to remove any residual salts.
Caption: Conceptual workflow for the synthesis of an AEM from 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
Gas Separation Membranes: Leveraging Intrinsic Microporosity
The demand for efficient and cost-effective gas separation technologies is ever-increasing, with applications ranging from natural gas purification to carbon capture. Polymeric membranes offer an attractive alternative to traditional energy-intensive separation processes[4]. The performance of these membranes is governed by a trade-off between permeability and selectivity. The incorporation of rigid and contorted biphenyl units into the polymer backbone is a promising strategy to enhance gas separation properties by creating intrinsic microporosity.
The Role of Biphenyl Units in Gas Separation
The non-planar structure of the biphenyl moiety disrupts efficient polymer chain packing, leading to an increase in the fractional free volume (FFV). This, in turn, can lead to higher gas permeability. Aromatic polyimides synthesized from biphenyl-containing monomers have shown good mechanical properties suitable for high-pressure gas purification applications[5].
For instance, carbon molecular sieve membranes (CMSMs) derived from a rigid, high-temperature-resistant aromatic polymer containing acenaphthenequinone and biphenyl demonstrated exceptional O₂/N₂ gas separation performance[4]. Pyrolysis of the biphenyl-containing polymer precursor led to a carbon structure with enhanced diffusion and selectivity[4].
Performance Comparison: Biphenyl-Based vs. Conventional Gas Separation Polymers
| Polymer Type | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | O₂/N₂ Selectivity |
| Biphenyl-containing Polyimide (iBPDA-6FpDA) | High | Good | Good |
| Biphenyl-containing CMSM (pyrolyzed at 700°C) | Increased sorption compared to lower pyrolysis temp. | High | Exceptional |
| Conventional Polyimides (e.g., Matrimid®) | Moderate | Moderate | Moderate |
| Polysulfone | Low | High | Moderate |
Note: The data highlights the potential of biphenyl-containing polymers. Specific values can vary significantly based on the exact polymer structure, membrane fabrication conditions, and testing parameters.
Experimental Protocol: Fabrication of a Biphenyl-Containing Gas Separation Membrane
The following protocol outlines the general steps for synthesizing a polyimide membrane from a biphenyl-containing dianhydride and a diamine.
Step 1: Poly(amic acid) Synthesis
-
Dissolve the diamine (e.g., 2,2-bis(4-aminophenyl) hexafluoropropane, 6FpDA) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) under an inert atmosphere.
-
Slowly add an equimolar amount of the biphenyltetracarboxylic dianhydride (e.g., iBPDA) to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature to form a viscous poly(amic acid) solution.
Step 2: Membrane Casting and Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Thermally treat the film in a programmable oven under a controlled atmosphere. The temperature program typically involves a slow ramp-up to a final temperature exceeding the glass transition temperature of the polyimide (e.g., 350 °C) to ensure complete imidization and solvent removal[5].
Caption: Schematic of gas separation using a biphenyl-based polymer membrane.
Conjugated Microporous Polymers (CMPs) for Sensing Applications
Conjugated microporous polymers are a class of materials that combine permanent porosity with extended π-conjugation, making them highly attractive for applications in chemosensing and gas storage/separation[6]. The incorporation of biphenyl units into the CMP framework can enhance their thermal stability and introduce unique photophysical properties.
Biphenyl-Based CMPs as Luminescent Sensors
CMPs synthesized from biphenylene derivatives have demonstrated potential as luminescent sensors for the detection of nitroaromatic compounds, which are common components of explosives[6]. The porous nature of the CMPs allows for the efficient diffusion of analytes into the framework, while the conjugated backbone provides the basis for fluorescence quenching upon interaction with electron-deficient nitroaromatics.
Performance Attributes of Biphenyl-Based CMPs
-
High Surface Area: The rigid and non-planar biphenyl units contribute to high BET surface areas, which is crucial for efficient analyte capture.
-
Tunable Luminescence: The photophysical properties can be tuned by modifying the comonomers used in the synthesis.
-
Good Thermal Stability: The aromatic nature of the biphenyl-containing backbone imparts excellent thermal resistance.
While direct comparisons with other sensing platforms are highly application-specific, the combination of porosity and luminescence makes biphenyl-based CMPs a promising platform for the development of sensitive and selective chemical sensors.
Conclusion and Future Outlook
Polymers derived from 2,2'-Bis(bromomethyl)-1,1'-biphenyl and related biphenyl-containing monomers represent a versatile and promising class of materials for a range of specialized applications. The inherent structural features of the biphenyl unit, particularly its rigidity and non-planar conformation, give rise to polymers with enhanced thermal stability, dimensional control, and intrinsic microporosity.
In the realm of anion exchange membranes , the biphenyl backbone contributes to improved mechanical properties and alkaline stability, positioning these materials as strong contenders for next-generation electrochemical devices. For gas separation , the ability of biphenyl-containing polymers to form membranes with high fractional free volume opens up new avenues for overcoming the permeability-selectivity trade-off that limits many conventional polymers. Furthermore, the integration of biphenyl units into conjugated microporous polymers offers a promising route to novel sensing platforms with high sensitivity and selectivity.
While the full potential of homopolymers derived directly from 2,2'-Bis(bromomethyl)-1,1'-biphenyl is still being explored, the extensive research on related biphenyl-containing copolymers provides a strong foundation and a clear roadmap for future development. Further research should focus on the direct polymerization of this monomer and a thorough characterization of the resulting polymers to fully unlock their potential. The experimental data and protocols presented in this guide serve as a valuable resource for scientists and researchers poised to innovate in this exciting field of polymer science.
References
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Ortiz-Espinoza, J., Hernández-Cruz, O., Zolotukhin, M., Ruiz-Treviño, F. A., Loría-Bastarrachea, M. I., & Aguilar-Vega, M. (2025). Carbon Molecular Sieve Membranes from Acenaphthenequinone–Biphenyl Polymer; Synthesis, Characterization, and Effect on Gas Separation and Transport Properties. Polymers, 17(4), 541. [Link]
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The Rotational Dance of Sterically Hindered Biphenyls: A Comparative Guide to Synthesis and Reaction Dynamics
In the intricate world of molecular architecture, the unique class of 2,2'-disubstituted biphenyls presents a fascinating case of restricted motion, giving rise to a phenomenon known as atropisomerism. This guide offers an in-depth analysis of the steric effects governing the reactions of these compounds, providing researchers, scientists, and drug development professionals with a comparative framework supported by experimental data. We will explore the nuances of their synthesis, the energetic barriers to their rotation, and the profound impact of their chiral nature on modern chemistry.
Atropisomerism: Chirality Forged from Hindrance
Unlike traditional chirality centered on a stereogenic atom, atropisomerism arises from hindered rotation around a single bond. In 2,2'-disubstituted biphenyls, the steric bulk of the ortho-substituents prevents free rotation about the central C-C bond, leading to the existence of stable, non-interconverting enantiomers. These atropisomers are not mere conformational isomers; they are distinct chemical entities with unique chiroptical properties and biological activities.
The stability of these atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric clash between the ortho-substituents and allow for racemization.[1] A sufficiently high barrier, typically above 22 kcal/mol, allows for the separation and isolation of the individual enantiomers at room temperature.[2]
Diagram of Atropisomerism in 2,2'-Disubstituted Biphenyls
Caption: Interconversion of (R) and (S) atropisomers of a 2,2'-disubstituted biphenyl proceeds through a high-energy planar transition state. The rotational barrier (ΔG‡) determines the stability of the individual enantiomers.
The Decisive Role of the Substituent: A Comparative Analysis of Rotational Barriers
The magnitude of the rotational barrier is exquisitely sensitive to the nature of the 2,2'-substituents. Larger and bulkier groups lead to greater steric hindrance and, consequently, higher rotational barriers. This relationship is not merely qualitative; it can be quantified through experimental techniques, primarily Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[3][4]
Below is a comparative table of experimentally determined rotational barriers for a selection of 2,2'-disubstituted biphenyls, illustrating the profound impact of substituent size and electronic effects.
| 2,2'-Substituents | Rotational Barrier (ΔG‡) [kcal/mol] | Reference |
| -F, -F | ~16 | [5] |
| -Cl, -Cl | ~21 | [5] |
| -Br, -Br | ~24 | [5] |
| -I, -I | ~28 | [5] |
| -CH₃, -CH₃ | ~18 | [5] |
| -OCH₃, -OCH₃ | ~16 | |
| -NO₂, -NO₂ | >30 | [2] |
| -COOH, -COOH | >30 |
Analysis: As evidenced by the data, the rotational barrier increases significantly with the increasing atomic radius of halogen substituents. Even relatively small methyl groups can induce substantial barriers to rotation. Nitro and carboxylic acid groups, capable of forming intramolecular hydrogen bonds that stabilize the non-planar conformation, exhibit exceptionally high rotational barriers.
Crafting Hindered Biphenyls: A Tale of Two Couplings
The synthesis of sterically hindered 2,2'-disubstituted biphenyls is a non-trivial challenge. The very steric hindrance that imparts their unique properties also impedes their formation. Two of the most common strategies, the Suzuki-Miyaura coupling and the Ullmann coupling, each present distinct advantages and disadvantages.
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, including the pivotal bond in biphenyls. Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it an attractive choice. However, for the synthesis of highly hindered biphenyls, specialized catalysts and conditions are often required to overcome the steric repulsion between the coupling partners.[6][7]
Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl via Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox, to a screw-capped vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand such as SPhos or XPhos (4 mol%).
-
Reagent Addition: Add 2-bromotoluene (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Solvent and Reaction: Add anhydrous toluene (5 mL) and degas the mixture with argon for 15 minutes. Seal the vial and heat the reaction at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Flow of Suzuki-Miyaura Coupling for Hindered Biphenyls
Caption: The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of sterically hindered biphenyls, highlighting the key steps.
The Ullmann Coupling: A Classic with Modern Twists
The Ullmann coupling, a copper-mediated reaction, is a classic method for the synthesis of biaryls.[8] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of catalytic systems that operate under milder conditions. The Ullmann reaction can be particularly effective for the synthesis of electron-deficient biphenyls, such as 2,2'-dinitrobiphenyl.[2]
Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
-
Reagent Preparation: In a dry reaction tube, combine 2-iodonitrobenzene (1.0 mmol) and copper powder (2.0 mmol).
-
Solvent and Reaction: Add a high-boiling solvent such as DMF or use solvent-free conditions.[2] Heat the mixture to 150-200 °C for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, add a solution of aqueous ammonia to complex the copper salts. Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Comparison of Suzuki-Miyaura and Ullmann Couplings for Hindered Biphenyls
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium | Copper |
| Reaction Conditions | Generally milder | Often requires high temperatures |
| Substrate Scope | Broad, tolerant of many functional groups | Can be sensitive to certain functional groups |
| Advantages | High yields, good functional group tolerance | Effective for electron-deficient systems |
| Disadvantages | Catalyst can be expensive, sensitive to air/moisture | Harsh conditions, potential for side reactions |
Quantifying the Rotational Barrier: The Power of VT-NMR
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary experimental technique for determining the rotational barriers in atropisomeric biphenyls.[9] By monitoring the coalescence of NMR signals from diastereotopic protons as the temperature is increased, the rate of rotation can be determined, and from this, the free energy of activation (ΔG‡) for rotation can be calculated using the Eyring equation.
Experimental Workflow for VT-NMR Analysis
Caption: A step-by-step workflow for the determination of rotational barriers in 2,2'-disubstituted biphenyls using Variable Temperature NMR spectroscopy.
Applications in Asymmetric Catalysis: Harnessing Axial Chirality
The well-defined, rigid chiral environment provided by atropisomeric biphenyls makes them exceptional ligands in asymmetric catalysis. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are cornerstones of modern asymmetric synthesis, enabling the highly enantioselective formation of a wide range of products. The steric and electronic properties of the 2,2'-substituents can be fine-tuned to optimize the catalytic activity and selectivity for a particular transformation.
The performance of different atropisomeric ligands can be compared by evaluating the enantiomeric excess (ee) of the product in a benchmark reaction, such as an asymmetric hydrogenation or a C-C bond-forming reaction. The choice of ligand is critical and is often tailored to the specific substrate and reaction type.
Conclusion
The study of steric effects in 2,2'-disubstituted biphenyls offers a compelling glimpse into the interplay of molecular structure and reactivity. The phenomenon of atropisomerism, born from steric hindrance, has given rise to a powerful class of chiral molecules with profound implications for asymmetric synthesis and drug discovery. By understanding the factors that govern their rotational barriers and by mastering the synthetic strategies for their construction, researchers can continue to unlock the vast potential of these fascinating and valuable compounds.
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- The preparation of hindered biphenyls via the suzuki reaction. (Source: CoLab)
- A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di. (Source: SciSpace)
- (PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (Source: Not available)
- Variable Temperature NMR Experiment Studying Restricted Bond Rot
- Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. (Source: Request PDF)
- Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. (Source: Organic & Biomolecular Chemistry (RSC Publishing))
- Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determin
- Rotational barrier of biphenyl.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Atropisomerization in Confined Space; Cucurbiturils as Tools to Determine the Torsional Barrier of Substituted Biphenyls. (Source: Request PDF)
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (Source: The Royal Society of Chemistry)
- Recent Advances in Catalytic Asymmetric Construction of
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. (Source: Organic & Biomolecular Chemistry (RSC Publishing))
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- Variable Temperature NMR Experiments. (Source: Not available)
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkyl
- Ullmann Reaction. (Source: Organic Chemistry Portal)
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki-Miyaura Couplings. (Source: Not available)
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (Source: PMC - NIH)
- NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. (Source: Not available)
- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. (Source: Not available)
- Racemiz
Sources
- 1. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The preparation of hindered biphenyls via the suzuki reaction | CoLab [colab.ws]
- 6. scispace.com [scispace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
